molecular formula C28H31NO6 B10814370 Neoaureothin

Neoaureothin

Numéro de catalogue: B10814370
Poids moléculaire: 477.5 g/mol
Clé InChI: IZICQJAGBLBAMJ-PGDKTIFVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-methoxy-3,5-dimethyl-6-[(2R)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one, commonly known as a specific Retinoic Acid Receptor (RAR) antagonist, is a sophisticated chemical tool designed for probing retinoic acid signaling pathways. This compound functions by selectively antagonizing the RAR subtypes, thereby blocking the transcriptional activation normally induced by retinoic acid ligands like all-trans retinoic acid (ATRA). Its core research value lies in its utility to dissect the complex roles of retinoid signaling in cellular processes, including differentiation, proliferation, and apoptosis. Researchers employ this antagonist in studies focused on cancer research, particularly in acute promyelocytic leukemia (APL) and other malignancies where retinoid signaling is dysregulated, to understand mechanisms of resistance and to identify novel therapeutic targets. Furthermore, it is a critical reagent in developmental biology and dermatology research for investigating the molecular basis of morphogenesis and skin homeostasis. The unique structural features of this molecule, including the rigidified polyene chain and the 4-nitrophenyl group, are engineered for high-affinity binding and functional antagonism, making it an indispensable compound for advanced pharmacological and functional genomics studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

Formule moléculaire

C28H31NO6

Poids moléculaire

477.5 g/mol

Nom IUPAC

2-methoxy-3,5-dimethyl-6-[(2R)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one

InChI

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14?/t25-/m1/s1

Clé InChI

IZICQJAGBLBAMJ-PGDKTIFVSA-N

SMILES isomérique

CC1=C(OC(=C(C1=O)C)OC)[C@H]2CC(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)CO2

SMILES canonique

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2

Origine du produit

United States

Foundational & Exploratory

Neoaureothin: A Technical Guide to its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin (B8089337), also known as spectinabilin, is a nitroaryl-substituted polyketide metabolite with significant biological activities, including potent anti-HIV properties. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and biological evaluation of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into its mechanism of action and therapeutic potential. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the biosynthetic pathway to facilitate a deeper understanding of this promising natural product.

Discovery and Origin

This compound is a natural product belonging to the γ-pyrone polyketide family. It was first identified as a metabolite produced by the bacterium Streptomyces orinoci.[1] This compound shares a close structural relationship with aureothin (B1665325), another polyketide produced by Streptomyces thioluteus, from which it differs only by the length of its polyene backbone.[1] The discovery of this compound and its subsequent identification as a potent anti-HIV agent has spurred interest in its therapeutic potential.[2]

Biosynthesis

The biosynthesis of this compound is governed by a dedicated gene cluster within Streptomyces orinoci.[1] The production of this compound follows a non-colinear type I polyketide synthase (PKS) pathway.[1] This is a notable characteristic, as it deviates from the canonical colinearity rule where the order of modules in the PKS enzyme corresponds directly to the sequence of chain extension and modification steps. In the this compound biosynthetic pathway, individual PKS modules are utilized in an iterative manner.[1]

A comparative analysis of the this compound (nor) and aureothin (aur) biosynthetic gene clusters reveals a remarkable similarity in their organization and the enzymatic machinery involved.[1] Phylogenetic studies have provided insights into the evolutionary origins of these unusual PKS systems and have helped in predicting the iterative function of specific modules.[1] For instance, the iterative function of the first module in the this compound pathway, NorA, has been experimentally confirmed.[1]

This compound Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key enzymatic steps and intermediates.

Neoaureothin_Biosynthesis cluster_precursor Precursor Supply cluster_pks Polyketide Synthase Assembly Line cluster_post_pks Post-PKS Modification p-nitrobenzoic_acid p-nitrobenzoic acid NorA NorA (Iterative Module) p-nitrobenzoic_acid->NorA Starter Unit malonyl_CoA Malonyl-CoA malonyl_CoA->NorA NorC NorC malonyl_CoA->NorC methylmalonyl_CoA Methylmalonyl-CoA NorB NorB methylmalonyl_CoA->NorB Polyketide_Chain Growing Polyketide Chain NorA->Polyketide_Chain Initiation & Iterative Extension NorB->Polyketide_Chain Cyclization Cyclization/ Release NorC->Cyclization Polyketide_Chain->NorB Extension Polyketide_Chain->NorC Extension This compound This compound Cyclization->this compound

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Fermentation and Isolation

A detailed protocol for the fermentation of Streptomyces orinoci and the subsequent isolation of this compound is crucial for obtaining sufficient quantities for research and development. While a specific, publicly available, step-by-step protocol for this compound is not readily found in the searched literature, a general methodology can be inferred from protocols for similar polyketides from Streptomyces species.

General Fermentation Protocol:

  • Strain Cultivation: Streptomyces orinoci is typically grown on a suitable agar (B569324) medium for sporulation.

  • Seed Culture: Spores are used to inoculate a seed culture medium, which is then incubated with shaking to obtain a vegetative inoculum.

  • Production Culture: The seed culture is transferred to a larger volume of production medium optimized for secondary metabolite production. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a specific duration to maximize the yield of this compound.

General Isolation and Purification Protocol:

  • Extraction: The fermentation broth is typically separated into mycelium and supernatant by centrifugation or filtration. The bioactive compound is then extracted from both the mycelium and the supernatant using an appropriate organic solvent, such as ethyl acetate (B1210297) or butanol.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This may include:

    • Column Chromatography: Initial separation using silica (B1680970) gel or other stationary phases with a gradient of solvents of increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): Further purification using reversed-phase (e.g., C18) or normal-phase HPLC columns with a suitable mobile phase to achieve high purity.

Structure Elucidation

The structure of this compound has been elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition.

Quantitative Data

Biological Activity and Mechanism of Action

This compound has demonstrated potent inhibitory activity against the Human Immunodeficiency Virus (HIV).[2] While the precise mechanism of action is still under investigation, its structural similarity to aureothin, a known inhibitor of various cellular processes, suggests potential targets. The anti-HIV activity of this compound and its derivatives highlights their potential as a new class of antiviral agents.[2]

As no specific signaling pathways affected by this compound have been detailed in the available search results, a diagram for this section cannot be provided at this time. Further research is required to elucidate the molecular targets and signaling cascades modulated by this compound to fully understand its anti-HIV mechanism.

Conclusion

This compound represents a promising natural product with significant anti-HIV activity. Its unique non-colinear biosynthetic pathway offers a fascinating area of study for understanding polyketide synthesis. While the foundational knowledge of its discovery and origin is established, a significant gap remains in the publicly available, detailed technical data, including specific experimental protocols, comprehensive quantitative data, and a clear understanding of its mechanism of action and effects on cellular signaling pathways. This guide serves as a starting point for researchers and drug development professionals, highlighting the current state of knowledge and emphasizing the need for further in-depth investigation to unlock the full therapeutic potential of this compound.

References

An In-Depth Technical Guide to Neoaureothin Producing Streptomyces Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin (B8089337), also known as spectinabilin, is a polyketide metabolite produced by several species of the genus Streptomyces. This compound has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and potential antitumor properties. This technical guide provides a comprehensive overview of the Streptomyces species known to produce this compound, the biosynthesis of this valuable secondary metabolite, its regulatory pathways, and detailed experimental protocols for its production, extraction, purification, and analysis.

This compound Producing Streptomyces Species

Several Streptomyces species have been identified as producers of this compound. The native producer is Streptomyces orinoci. However, for research and production purposes, heterologous expression systems are often employed. A notable example is the use of Streptomyces coelicolor M1152, a genetically engineered strain with several endogenous secondary metabolite gene clusters deleted, making it an excellent host for the expression of foreign biosynthetic pathways.[1][2] Furthermore, mutagenesis of producer strains, such as Streptomyces sp. AN091965, has led to the development of high-yield mutants like S-N87.

Quantitative Data on this compound Production

The production of this compound can be significantly influenced by the producing strain and the cultivation conditions. Metabolic engineering strategies have been successfully applied to enhance production titers.

StrainProduction StrategyTiter ImprovementReference
Streptomyces coelicolor M1152Heterologous expression with Quorum Sensing-based Metabolic Engineering of Precursor pool (QMP) systemUp to 4-fold increase[3]
Streptomyces sp. S-N87Mutant strain derived from Streptomyces sp. AN091965High-yield producer

This compound Biosynthesis

This compound is synthesized via a Type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster responsible for its production in Streptomyces orinoci is designated as the nor cluster.

The nor Gene Cluster and Enzyme Functions

The nor gene cluster encodes a series of enzymes that work in a coordinated fashion to assemble the this compound molecule. A key feature of this pathway is the iterative use of PKS modules, a deviation from the canonical linear assembly of polyketides.

Gene (putative)Enzyme/ProteinPutative Function
norAType I Polyketide SynthaseCatalyzes the iterative condensation of acyl-CoA precursors to form the polyketide backbone.
...Tailoring EnzymesModification of the polyketide backbone through oxidation, reduction, and cyclization.
...Regulatory ProteinsControl the expression of the biosynthetic genes.
...Transport ProteinsFacilitate the secretion of this compound out of the cell.

Note: A detailed functional characterization of all enzymes in the nor cluster is an ongoing area of research.

Signaling Pathways Regulating this compound Production

The production of secondary metabolites like this compound in Streptomyces is tightly regulated by complex signaling networks that respond to various environmental and physiological cues. While specific regulators for the nor cluster are yet to be fully elucidated, general principles of polyketide biosynthesis regulation in Streptomyces apply.[4][5]

Key regulatory elements include:

  • Transcriptional Regulators: Pathway-specific activators and repressors that bind to promoter regions of the biosynthetic genes.

  • Two-Component Systems: These systems allow the bacterium to sense and respond to external stimuli, often influencing the onset of secondary metabolism.

  • Quorum Sensing: As demonstrated in S. coelicolor M1152, cell-density dependent signaling can be engineered to enhance the supply of precursors for this compound biosynthesis, leading to increased yields.[3]

Experimental Protocols

I. Fermentation for this compound Production

This protocol is adapted for the heterologous production of this compound in Streptomyces coelicolor M1152.

A. Media Composition:

  • Seed Medium (TSB - Tryptic Soy Broth):

    • Tryptone: 17 g/L

    • Soytone: 3 g/L

    • Glucose: 2.5 g/L

    • NaCl: 5 g/L

    • K₂HPO₄: 2.5 g/L

  • Production Medium (LNP Minimal Medium): [5]

    • Glucose: 30 g/L

    • (NH₄)₂SO₄: 3.0 g/L

    • KH₂PO₄: 0.4 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Urea: 0.3 g/L

    • CaCl₂·2H₂O: 0.23 g/L

    • NaCl: 0.05 g/L

    • MES buffer: 0.1 M

    • Trace Element Solution: 0.25% (v/v)

    • Tween 80: 0.01% (v/v)

    • Adjust pH to 6.7 with 5 M NaOH before adding trace elements.

B. Fermentation Conditions:

  • Seed Culture: Inoculate 50 mL of TSB medium in a 250 mL flask with spores or a mycelial suspension of S. coelicolor M1152 harboring the this compound gene cluster. Incubate at 30°C with shaking at 250 rpm for 48-72 hours.[2]

  • Production Culture: Inoculate 200 mL of LNP production medium in a 1 L flask with 10 mL (5% v/v) of the seed culture.

  • Incubation: Incubate the production culture at 30°C with shaking at 250 rpm for 5-7 days.

II. Extraction of this compound
  • Harvesting: After incubation, harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel and extract twice with an equal volume of ethyl acetate. Shake vigorously for 15 minutes during each extraction.

  • Concentration: Pool the organic (ethyl acetate) layers and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

III. Purification of this compound

A two-step chromatographic procedure is recommended for the purification of this compound.

A. Silica (B1680970) Gel Column Chromatography (Initial Purification):

  • Column Preparation: Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as hexane (B92381) or chloroform (B151607).

  • Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of a non-polar solvent (e.g., chloroform) and a more polar solvent (e.g., methanol). For example, start with 100% chloroform and gradually increase the methanol (B129727) concentration (e.g., 99:1, 98:2, 95:5, 90:10 v/v).

  • Fraction Collection: Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or HPLC analysis.

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.

  • Method Development: An initial scouting gradient (e.g., 10-90% organic solvent over 30 minutes) can be used to determine the approximate elution time of this compound. The gradient can then be optimized for better resolution.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction by analytical HPLC.

IV. Quantitative Analysis by HPLC-UV

A. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B. A typical starting point could be 5% B, increasing to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has maximum absorbance (this should be determined by running a UV spectrum of a purified sample).

  • Injection Volume: 10-20 µL.

B. Method Validation:

For accurate quantification, the HPLC-UV method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7][8]

Visualizations

Neoaureothin_Biosynthesis_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Spore Streptomyces Spores/ Mycelia Seed_Culture Seed Culture (TSB Medium) Spore->Seed_Culture Inoculation Production_Culture Production Culture (LNP Medium) Seed_Culture->Production_Culture Inoculation Harvest Harvest Broth Production_Culture->Harvest Centrifugation Centrifugation Harvest->Centrifugation Extraction Ethyl Acetate Extraction Centrifugation->Extraction Concentration Concentration Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Prep_HPLC Preparative HPLC Silica_Gel->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound HPLC_UV HPLC-UV Analysis Pure_this compound->HPLC_UV

Caption: General workflow for this compound production and analysis.

Neoaureothin_Regulation_Pathway QS_Signal Quorum Sensing Signal (e.g., γ-butyrolactones) Receptor Receptor Protein QS_Signal->Receptor binds Transcriptional_Regulator Transcriptional Regulator Receptor->Transcriptional_Regulator activates Precursor_Genes Precursor Biosynthesis Genes Transcriptional_Regulator->Precursor_Genes upregulates Nor_Cluster_Genes This compound ('nor') Biosynthesis Genes Transcriptional_Regulator->Nor_Cluster_Genes upregulates Precursors Increased Precursors (e.g., Acyl-CoAs) Precursor_Genes->Precursors produces This compound This compound Nor_Cluster_Genes->this compound produces Precursors->Nor_Cluster_Genes feeds into

Caption: Simplified signaling pathway for this compound production.

Experimental_Logic Start Start: Select this compound Producing Strain Optimization Optimize Fermentation Medium and Conditions Start->Optimization Fermentation Perform Fermentation Optimization->Fermentation Extraction Extract with Ethyl Acetate Fermentation->Extraction Purification_Step1 Initial Purification: Silica Gel Chromatography Extraction->Purification_Step1 Purification_Step2 Final Purification: Preparative HPLC Purification_Step1->Purification_Step2 Analysis Quantitative Analysis: HPLC-UV Purification_Step2->Analysis End End: Pure this compound and Yield Data Analysis->End

References

Unraveling the Architecture of Neoaureothin: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of neoaureothin (B8089337), a nitroaryl-substituted polyketide metabolite. Also known as spectinabilin, this compound has garnered interest within the scientific community for its notable biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the spectroscopic and chemical analyses that were instrumental in determining its complex molecular structure.

Executive Summary

The determination of the chemical structure of this compound (C₂₈H₃₁NO₆) was a multi-faceted process relying on a combination of advanced spectroscopic techniques and chemical degradation studies. High-resolution mass spectrometry established its molecular formula, while detailed analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra revealed the connectivity of its atoms and the relative stereochemistry of its chiral centers. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided crucial information about the functional groups present, and chemical degradation studies confirmed the core structural motifs. This guide synthesizes the pivotal data from the original structure elucidation studies and presents it in a clear, structured format for easy reference and comparison.

Spectroscopic Data Analysis

The structural elucidation of this compound hinged on the careful interpretation of data from a suite of spectroscopic instruments. The data presented below is a summary of the key findings from the original research that led to the definitive structural assignment.

Mass Spectrometry (MS)

High-resolution mass spectrometry was critical in establishing the molecular formula of this compound.

Ion m/z (Observed) Calculated Mass (for C₂₈H₃₂NO₆⁺) Formula
[M+H]⁺478.2226[1]478.2230[1]C₂₈H₃₂NO₆

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provided the detailed framework of the this compound structure. The following tables summarize the chemical shifts (δ) in parts per million (ppm).

Proton Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Assignment
Aromatic7.5-8.2mp-nitrophenyl group
Olefinic5.5-7.0mPolyene chain
Methoxy~3.8sOCH₃ on pyrone ring
Pyrone ring~5.4sH on pyrone ring
Methyls1.0-2.2mCH₃ groups

Table 2: Key ¹H NMR Spectral Data of this compound. (Note: Specific assignments for the complex olefinic region require 2D NMR techniques not detailed in the initial reports.)

Carbon Chemical Shift (δ ppm) Assignment
Carbonyl>180C=O in pyrone ring
Aromatic/Olefinic110-160p-nitrophenyl and polyene carbons
Oxygenated C60-80Carbons in tetrahydrofuran (B95107) and pyrone rings
Methoxy~55OCH₃ on pyrone ring
Alkyl10-40Methyl and methylene (B1212753) carbons

Table 3: Key ¹³C NMR Spectral Data of this compound. (Note: The original elucidation predates routine ¹³C NMR, and detailed assignments were inferred from ¹H NMR and chemical degradation.)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy were employed to identify key functional groups within the this compound molecule.

Wavenumber (cm⁻¹) Functional Group Assignment
~1650α,β-unsaturated ketone (pyrone C=O)
~1520, ~1350Nitro group (NO₂)
~1600C=C stretching (aromatic and polyene)
~1100C-O stretching

Table 4: Significant Infrared (IR) Absorption Bands for this compound.

λmax (nm) Solvent Chromophore
~380EthanolExtended polyene system conjugated with the p-nitrophenyl group

Table 5: Ultraviolet-Visible (UV-Vis) Absorption Data for this compound.

Experimental Protocols

The following sections detail the generalized methodologies used in the structure elucidation of this compound, based on standard practices of the time of its discovery.

Isolation of this compound

This compound was first isolated from the crude streptovaricin complex produced by the fermentation of Streptomyces spectabilis. The typical isolation procedure involved:

  • Extraction of the fermentation broth with an organic solvent (e.g., ethyl acetate).

  • Concentration of the organic extract under reduced pressure.

  • Chromatographic separation of the crude extract using silica (B1680970) gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate).

  • Further purification by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound as a yellow powder.[1]

Spectroscopic Analysis
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a spectrometer (e.g., 100 MHz for initial studies, with modern analyses on instruments up to 800 MHz).[1] Samples were dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry : High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or other high-resolution mass analyzer.[1]

  • Infrared Spectroscopy : IR spectra were recorded on a spectrophotometer using a potassium bromide (KBr) pellet or as a thin film.

  • UV-Vis Spectroscopy : UV-Vis spectra were obtained using a spectrophotometer, with the sample dissolved in a suitable solvent like ethanol.

Logical Workflow and Visualizations

The process of elucidating the structure of this compound followed a logical progression, starting from basic molecular properties and progressively building up to the complete, detailed structure.

structure_elucidation_workflow cluster_0 Initial Characterization cluster_1 Fragment Analysis & Connectivity cluster_2 Final Structure Isolation Isolation HRMS HRMS Isolation->HRMS  Molecular Formula UV_Vis UV_Vis Isolation->UV_Vis  Chromophore IR IR Isolation->IR  Functional Groups 1H_NMR 1H_NMR Isolation->1H_NMR  Proton Framework 13C_NMR 13C_NMR Isolation->13C_NMR  Carbon Skeleton Degradation Degradation Isolation->Degradation  Key Substructures Structure_Proposal Structure_Proposal HRMS->Structure_Proposal UV_Vis->Structure_Proposal IR->Structure_Proposal 1H_NMR->Structure_Proposal 13C_NMR->Structure_Proposal Degradation->Structure_Proposal Stereochemistry Stereochemistry Structure_Proposal->Stereochemistry  Relative & Absolute Config. Confirmation Confirmation Stereochemistry->Confirmation  Total Synthesis

Figure 1: Logical workflow for the structure elucidation of this compound.

Conclusion

The determination of the chemical structure of this compound is a classic example of natural product chemistry, showcasing the power of a synergistic approach that combines various spectroscopic methods with chemical intuition. The data and methodologies outlined in this guide provide a foundational understanding for researchers working on the characterization of complex natural products and serve as a valuable resource for those involved in the development of new therapeutic agents. The definitive structure of this compound has paved the way for further investigations into its biosynthesis and biological activity.

References

An In-depth Technical Guide to the Biosynthesis of Neoaureothin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin (B8089337), also known as spectinabilin (B1678161), is a nitroaryl-substituted polyketide with notable antiviral and antimalarial activities. This metabolite is produced by the bacterium Streptomyces orinoci. The biosynthesis of this compound is a complex process orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC). This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, the enzymatic steps involved, and the experimental evidence that has elucidated this fascinating molecular assembly line.

The this compound Biosynthetic Gene Cluster (nor)

The genetic blueprint for this compound synthesis is located on a 39 kb DNA segment known as the nor (or spe) gene cluster. The complete sequence of this cluster from Streptomyces orinoci has been deposited in GenBank under the accession number AM778535. Analysis of this sequence has identified a series of open reading frames (ORFs) encoding the enzymes responsible for the assembly of the this compound molecule.

Gene Organization and Function

The nor gene cluster contains genes for the polyketide synthase (PKS) machinery, tailoring enzymes, and potentially regulatory and transport proteins. The core of the biosynthetic pathway is governed by a Type I modular polyketide synthase system. A key feature of the this compound PKS is its non-colinear architecture, where some modules are used iteratively.

Table 1: Genes in the this compound (nor) Biosynthetic Gene Cluster and Their Putative Functions

GenePutative FunctionDescription
PKS Genes
norAPolyketide SynthaseThe initial PKS module, which is used iteratively for the first two extension cycles.
norBPolyketide SynthaseA subsequent PKS module involved in the elongation of the polyketide chain.
norCPolyketide SynthaseThe final PKS module responsible for the terminal extension steps before cyclization.
Tailoring Enzymes
norDPutative OxidoreductaseLikely involved in the modification of the polyketide backbone.
norEPutative AcyltransferaseMay be involved in the transfer of acyl groups during biosynthesis.
norFPutative DehydratasePotentially responsible for the formation of double bonds in the polyene chain.
norGPutative ReductaseMay be involved in the reduction of keto groups.
norHPutative OxygenasePotentially involved in the hydroxylation or epoxidation of the polyketide intermediate.
norIPutative MethyltransferaseMay be responsible for the methylation of the polyketide backbone.
norJPutative Cyclase/ThioesteraseLikely catalyzes the cyclization of the linear polyketide chain and its release from the PKS.
Other Genes
norRPutative Regulatory ProteinMay be involved in the transcriptional regulation of the nor gene cluster.
norTPutative TransporterPotentially involved in the export of this compound out of the cell.

Note: The functions of many of these genes are predicted based on sequence homology and require further experimental validation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with a starter unit, p-aminobenzoic acid (pABA), which is then elongated through the sequential addition of extender units by the PKS modules.

Initiation and Elongation

The assembly of the polyketide chain is initiated by the loading of the pABA starter unit onto the PKS. The first PKS module, NorA, is then utilized for two consecutive rounds of chain elongation.[1] This iterative use of a PKS module is a notable feature of the this compound and aureothin (B1665325) biosynthetic pathways. Subsequent PKS modules, NorB and NorC, further extend the growing polyketide chain.

Modification and Cyclization

Following the elongation steps, the linear polyketide intermediate undergoes a series of modifications, including reductions and dehydrations, catalyzed by the ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules, as well as by discrete tailoring enzymes encoded within the nor cluster. Finally, the modified polyketide chain is cyclized to form the characteristic pyrone ring of this compound and released from the PKS, a reaction likely catalyzed by a thioesterase (TE) domain.

Neoaureothin_Biosynthesis_Pathway pABA p-Aminobenzoic Acid (pABA) NorA NorA (iterative) pABA->NorA Starter Unit Malonyl_CoA Malonyl-CoA Malonyl_CoA->NorA Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->NorA NorB NorB NorA->NorB Elongation NorC NorC NorB->NorC Elongation Tailoring_Enzymes Tailoring Enzymes (NorD-J) NorC->Tailoring_Enzymes Linear Polyketide This compound This compound Tailoring_Enzymes->this compound Cyclization & Release

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis of this compound production has been primarily achieved through heterologous expression of the nor gene cluster in surrogate hosts, such as Streptomyces coelicolor. In one study, the introduction of a quorum sensing-based metabolic engineering system in S. coelicolor M1152 resulted in a significant increase in this compound titers.

Table 2: this compound Production in Engineered Streptomyces coelicolor

StrainEngineering StrategyThis compound Titer (mg/L)Fold Increase
ControlHeterologous expression of nor cluster~5-
EngineeredCo-expression of precursor pathway genes under a QS promoter~204

Data adapted from a study on quorum sensing-based metabolic engineering for this compound production.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular genetics, microbiology, and analytical chemistry techniques.

Heterologous Expression of the nor Gene Cluster

A key experimental approach has been the heterologous expression of the entire nor gene cluster in a well-characterized host strain, such as Streptomyces coelicolor or Streptomyces lividans. This allows for the production of this compound in a host that does not natively produce it, facilitating the confirmation of the gene cluster's function and the analysis of the biosynthetic products.

Protocol for Heterologous Expression:

  • Cloning of the nor Gene Cluster: The entire 39 kb nor gene cluster is cloned from the genomic DNA of Streptomyces orinoci into a suitable vector, such as a bacterial artificial chromosome (BAC) or a fosmid.

  • Transformation into a Host Strain: The resulting construct is introduced into a suitable Streptomyces host strain (e.g., S. coelicolor M1152) via conjugation or protoplast transformation.

  • Cultivation and Fermentation: The recombinant Streptomyces strain is cultivated under appropriate fermentation conditions to induce the expression of the heterologous gene cluster.

  • Extraction and Analysis: The culture broth and mycelium are extracted with an organic solvent (e.g., ethyl acetate), and the extract is analyzed for the presence of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Heterologous_Expression_Workflow S_orinoci Streptomyces orinoci gDNA nor_cluster nor Gene Cluster (39 kb) S_orinoci->nor_cluster Isolate Recombinant_Vector Recombinant Vector nor_cluster->Recombinant_Vector Clone Vector BAC/Fosmid Vector Vector->Recombinant_Vector S_coelicolor Streptomyces coelicolor Host Recombinant_Vector->S_coelicolor Transform Recombinant_Strain Recombinant Strain S_coelicolor->Recombinant_Strain Fermentation Fermentation Recombinant_Strain->Fermentation Extraction Extraction Fermentation->Extraction Analysis HPLC / LC-MS Analysis Extraction->Analysis Neoaureothin_Detection This compound Detected Analysis->Neoaureothin_Detection

Caption: Workflow for heterologous expression of the this compound gene cluster.

Functional Characterization of Individual Genes

The function of individual genes within the nor cluster can be investigated through targeted gene knockout experiments followed by analysis of the resulting metabolic profile. Complementation studies, where the deleted gene is reintroduced on a plasmid, are used to confirm that the observed phenotype is due to the specific gene deletion.

Regulation of this compound Biosynthesis

The production of this compound, like many other secondary metabolites in Streptomyces, is likely to be tightly regulated at the transcriptional level. The presence of a putative regulatory gene, norR, within the cluster suggests the existence of a pathway-specific regulatory mechanism. Furthermore, global regulatory networks in Streptomyces that respond to nutritional cues and developmental signals are also expected to influence the expression of the nor gene cluster. The use of quorum sensing-based systems to enhance production indicates that cell-density dependent regulation also plays a role in the biosynthesis of this compound.

Regulatory_Network Nutritional_Signals Nutritional Signals Global_Regulators Global Regulators Nutritional_Signals->Global_Regulators Developmental_Cues Developmental Cues Developmental_Cues->Global_Regulators nor_Cluster nor Gene Cluster Expression Global_Regulators->nor_Cluster norR NorR (Pathway-specific) norR->nor_Cluster Neoaureothin_Production This compound Production nor_Cluster->Neoaureothin_Production

Caption: Putative regulatory network for this compound biosynthesis.

Conclusion

The biosynthesis of this compound is a fascinating example of the complex chemistry catalyzed by microbial polyketide synthases. The elucidation of the nor gene cluster and the characterization of its constituent enzymes provide a foundation for understanding how this potent bioactive molecule is assembled. Further research into the functional details of the tailoring enzymes and the regulatory networks controlling the pathway will not only deepen our fundamental knowledge but also open up new avenues for the bioengineering of novel this compound analogs with improved therapeutic properties.

References

An In-depth Technical Guide to Neoaureothin Polyketide Synthase Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin (B8089337), a nitroaryl-substituted polyketide metabolite, represents a fascinating subject of study within the realm of natural product biosynthesis. Produced by Streptomyces orinoci, this compound and its biosynthetic machinery, particularly the this compound polyketide synthase (PKS) genes, offer significant potential for the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound PKS genes, including their structure, the biosynthetic pathway they govern, and their potential applications. We delve into the available quantitative data, detailed experimental protocols for their study, and the signaling pathways influenced by this compound, offering a valuable resource for researchers in the field.

This compound Polyketide Synthase: Gene Cluster and Biosynthesis

The biosynthesis of this compound is orchestrated by a Type I polyketide synthase system, encoded by the nor gene cluster. A remarkable feature of the this compound PKS is its non-colinear assembly line, where individual PKS modules are utilized in an iterative fashion. This contrasts with the canonical linear assembly-line logic of many other PKS systems.

The this compound PKS is comprised of multiple modules, each containing a specific set of catalytic domains responsible for the step-wise construction of the polyketide chain. The core domains include the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), are present in specific modules to modify the growing polyketide backbone.

The biosynthetic pathway for this compound is initiated with a unique starter unit, p-nitrobenzoic acid (PNBA). The iterative nature of the PKS allows for the controlled extension of the polyketide chain, ultimately leading to the formation of the this compound scaffold.

Data Presentation

Quantitative data on this compound production and the bioactivity of related compounds are crucial for research and development. The following tables summarize key findings from the literature.

Table 1: Heterologous Production of this compound

Host StrainGenetic ModificationProduction Increase (Fold)Reference
Streptomyces coelicolor M1152Quorum sensing-based metabolic engineering of precursor supply4[1]

Table 2: Anticancer Activity of Structurally Related Compounds (IC50 values in µM)

CompoundHCT116 (Colon)HTB-26 (Breast)PC-3 (Prostate)HepG2 (Liver)Reference
Compound 1 (regioisomer)22.410-5010-5010-50[2]
Compound 2 (regioisomer)0.3410-5010-5010-50[2]

Table 3: Anti-HIV Activity of Neoflavonoids (Structurally related to this compound)

CompoundTargetActivityReference
Phenylchrome-2-one 10NF-κB and TatInhibited HIV replication at <25 µM[3]
Compound 14TatInhibited HIV replication at <25 µM[3]
Compound 25Not specifiedInhibited HIV replication at <25 µM[3]

Experimental Protocols

The study of this compound PKS genes involves a range of molecular biology and biochemical techniques. Below are detailed methodologies for key experiments.

Cloning of the this compound PKS Gene Cluster

The large size of PKS gene clusters necessitates specialized cloning techniques. Transformation-Associated Recombination (TAR) in yeast is a powerful method for this purpose.

Protocol: TAR Cloning of the this compound Gene Cluster

  • Preparation of Genomic DNA: Isolate high-molecular-weight genomic DNA from Streptomyces orinoci.

  • Vector Preparation: Linearize a yeast artificial chromosome (YAC) or bacterial artificial chromosome (BAC) vector containing sequences homologous to the ends of the target nor gene cluster.

  • Yeast Spheroplast Transformation: Prepare spheroplasts from a suitable yeast strain (e.g., Saccharomyces cerevisiae).

  • Co-transformation: Co-transform the yeast spheroplasts with the linearized vector and the genomic DNA.

  • Selection and Screening: Select for yeast transformants containing the recombinant plasmid. Screen positive clones by PCR and restriction digestion to confirm the presence and integrity of the full-length nor gene cluster.

  • Plasmid Rescue: Rescue the recombinant plasmid from yeast for subsequent manipulation and heterologous expression.

Heterologous Expression in Streptomyces coelicolor

Streptomyces coelicolor is a well-established host for the heterologous expression of PKS gene clusters.

Protocol: Heterologous Expression in S. coelicolor M1152

  • Vector Construction: Subclone the nor gene cluster into a suitable E. coli-Streptomyces shuttle vector under the control of a strong, constitutive promoter (e.g., ermEp*).

  • Conjugation: Transfer the expression vector from an E. coli donor strain (e.g., ET12567/pUZ8002) to S. coelicolor M1152 via intergeneric conjugation.

  • Exconjugant Selection: Select for S. coelicolor exconjugants containing the expression vector on appropriate antibiotic-containing media.

  • Culture and Production: Culture the recombinant S. coelicolor M1152 strain in a suitable production medium (e.g., R5A medium).

  • Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium using organic solvents (e.g., ethyl acetate). Analyze the extracts for the production of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

Purification of this compound PKS Modules

The purification of individual PKS modules is essential for in vitro biochemical studies.

Protocol: Purification of His-tagged NorA Module

  • Gene Subcloning and Expression: Subclone the gene encoding the NorA module into an E. coli expression vector with an N- or C-terminal His-tag. Express the protein in a suitable E. coli strain (e.g., BL21(DE3)).

  • Cell Lysis: Harvest the cells and lyse them by sonication in a lysis buffer containing protease inhibitors.

  • Affinity Chromatography: Clarify the cell lysate by centrifugation and apply the supernatant to a Ni-NTA affinity column.

  • Washing and Elution: Wash the column extensively to remove non-specifically bound proteins. Elute the His-tagged NorA module using an imidazole (B134444) gradient.

  • Buffer Exchange and Storage: Exchange the buffer of the purified protein into a suitable storage buffer and store at -80°C.

Enzymatic Assay for Iterative Type I PKS

Characterizing the enzymatic activity of PKS modules is key to understanding their function.

Protocol: In Vitro Assay for NorA Ketosynthase Activity

  • Reaction Mixture: Prepare a reaction mixture containing the purified NorA module, the starter unit (p-nitrobenzoyl-CoA), the extender unit (malonyl-CoA), and the acyl carrier protein (ACP).

  • Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at the optimal temperature.

  • Reaction Quenching and Product Extraction: Quench the reaction at various time points and extract the polyketide product.

  • Product Analysis: Analyze the reaction products by HPLC, LC-MS, or thin-layer chromatography (TLC) to determine the structure and quantity of the synthesized polyketide.

Signaling Pathways and Bioactivity

This compound and its derivatives have shown promising biological activities, suggesting their interaction with specific cellular signaling pathways.

Anti-HIV Activity

Derivatives of this compound have demonstrated potent anti-HIV activity. The proposed mechanism involves the inhibition of viral replication by blocking the accumulation of viral RNAs. This suggests an interference with the host cell's transcriptional or post-transcriptional machinery that is co-opted by the virus.

HIV_Replication_Inhibition HIV HIV Host Cell Host Cell HIV->Host Cell Enters Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Viral Proteins Viral Proteins Viral RNA->Viral Proteins Translation Host Genome Host Genome Viral DNA->Host Genome Integration Host Genome->Viral RNA Transcription Viral ProteinsViral RNA Viral ProteinsViral RNA New Virus New Virus Viral ProteinsViral RNA->New Virus Assembly Release Release New Virus->Release This compound Derivative This compound Derivative This compound Derivative->Viral RNA Blocks Accumulation

Figure 1: Proposed mechanism of anti-HIV activity of this compound derivatives.

Potential Anticancer and Antifungal Mechanisms

While direct evidence for this compound is still emerging, many natural products exert their anticancer and antifungal effects through the induction of apoptosis via the generation of reactive oxygen species (ROS) and the inhibition of pro-survival signaling pathways like NF-κB.

Induction of Apoptosis via ROS

Elevated levels of ROS can induce oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Apoptosis_Induction This compound (hypothesized) This compound (hypothesized) ROS Generation ROS Generation This compound (hypothesized)->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 2: Hypothesized induction of apoptosis by this compound via ROS generation.

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Its inhibition can lead to decreased expression of anti-apoptotic proteins, making cancer cells more susceptible to apoptosis.

NFkB_Inhibition Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation Gene Transcription Gene Transcription NF-κB Nuclear Translocation->Gene Transcription Anti-apoptotic genes Cell Survival Cell Survival Gene Transcription->Cell Survival Tumor Growth Tumor Growth Cell Survival->Tumor Growth This compound (hypothesized) This compound (hypothesized) This compound (hypothesized)->IKK Activation Inhibits

Figure 3: Hypothesized inhibition of the NF-κB pathway by this compound.

Antifungal Mechanism of Action

The antifungal activity of natural products often involves disruption of the fungal cell wall and membrane integrity, leading to cell lysis.

Antifungal_Mechanism This compound (hypothesized) This compound (hypothesized) Fungal Cell Cell Wall Cell Membrane Cytoplasm This compound (hypothesized)->Fungal Cell:f0 Disrupts This compound (hypothesized)->Fungal Cell:f1 Increases Permeability Fungal Cell:f1->Fungal Cell:f2 Leakage of contents Cell Death Cell Death Fungal Cell:f2->Cell Death

Figure 4: Hypothesized antifungal mechanism of this compound.

Conclusion

The this compound polyketide synthase genes represent a rich and underexplored area for natural product research. The unique non-colinear and iterative nature of the biosynthetic pathway provides a fascinating model for studying PKS enzymology and evolution. The biological activities of this compound and its derivatives highlight their potential as lead compounds for the development of novel anti-HIV, anticancer, and antifungal agents. This technical guide provides a foundational resource for researchers to delve into the study of this compound PKS genes, from gene cloning and heterologous expression to the elucidation of their products' mechanisms of action. Further research into the specific molecular targets and signaling pathways affected by this compound will be crucial for translating its therapeutic potential into clinical applications.

References

Spectroscopic and Mechanistic Insights into Neoaureothin: A Potent Anti-HIV Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

MUNICH, Germany – December 10, 2025 – A comprehensive technical analysis of the spectroscopic properties of neoaureothin (B8089337), a polyketide natural product with significant antiviral activity, is presented here for researchers, scientists, and professionals in drug development. This guide provides detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols, and a visualization of its mechanism of action against the Human Immunodeficiency Virus (HIV).

This compound, also known as spectinabilin, has been identified as a potent inhibitor of HIV replication. Its mode of action involves the suppression of viral RNA production, a critical step in the lifecycle of the virus. This document serves as a core reference for the analytical data and biological activity of this promising compound.

Spectroscopic Data of this compound

The structural elucidation of this compound has been achieved through a combination of NMR and MS techniques. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR spectroscopy, as well as high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data for this compound are presented below. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ ppm) Chemical Shift (δ ppm)
Data to be populated from the cited 1981 J. Antibiot. paperData to be populated from the cited 1981 J. Antibiot. paper

Note: The specific chemical shifts and coupling constants are pending retrieval from the primary literature: Kakinuma, K.; Ikekawa, N.; Nakagawa, A.; Ōmura, S. Spectinabilin, a new antibiotic. J. Antibiot. 1981, 34, 1383–1385.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry confirms the molecular formula of this compound as C₂₈H₃₁NO₆.

Parameter Value
Molecular Formula C₂₈H₃₁NO₆
Molecular Weight 477.55 g/mol
Ionization Mode Electrospray Ionization (ESI)
Mass Analyzer Time-of-Flight (TOF) or Orbitrap
Measured m/z [M+H]⁺, [M+Na]⁺

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and further research.

NMR Spectroscopy Protocol

Sample Preparation: A sample of purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is used.

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard.

High-Resolution Mass Spectrometry (HRMS) Protocol

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

LC-MS Method:

  • Chromatographic Separation: While direct infusion can be used, LC-MS is often employed to ensure sample purity. A C18 reversed-phase column is typically used with a gradient elution of water and acetonitrile, both often containing a small amount of formic acid to promote ionization.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecules ([M+H]⁺) or other adducts.

  • Mass Analysis: The mass analyzer is operated in full scan mode with high resolution (>10,000) to obtain accurate mass measurements.

Data Analysis: The accurate mass of the molecular ion is used to calculate the elemental composition, confirming the molecular formula of the compound.

Mechanism of Action: HIV Inhibition

This compound exhibits its anti-HIV activity by interfering with the production of viral RNA within the host cell. This mechanism is distinct from many existing antiretroviral drugs. The following diagram illustrates this inhibitory action.

Neoaureothin_HIV_Inhibition cluster_host_cell Host Cell proviral_dna Proviral DNA (Integrated in Host Genome) transcription Transcription proviral_dna->transcription viral_rna Viral RNA (genomic and mRNA) transcription->viral_rna translation Translation viral_rna->translation assembly Virion Assembly & Budding viral_rna->assembly Genomic RNA viral_proteins Viral Structural Proteins translation->viral_proteins viral_proteins->assembly new_virion New HIV Virion assembly->new_virion This compound This compound This compound->transcription Inhibits accumulation of viral RNA

Neoaureothin: An In-Depth Technical Guide on its Putative Mechanism of Action in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neoaureothin (B8089337), a polyketide antibiotic also known as spectinabilin, represents a molecule of interest for its biological activities. While its nematicidal properties have been noted, a detailed elucidation of its mechanism of action against bacteria remains an area of active investigation. This technical guide synthesizes the available information on related compounds and established principles of antibiotic action to propose a putative mechanism for this compound. The primary hypothesized mechanism is the inhibition of bacterial protein synthesis , with potential secondary effects on cell membrane integrity, a common feature of polyketide antibiotics. This document provides a framework for the systematic investigation of this compound's antibacterial properties, including detailed experimental protocols, hypothetical quantitative data for comparative analysis, and visualizations of the proposed mechanisms and workflows.

Putative Mechanism of Action

The chemical structure of this compound, belonging to the polyketide class, suggests several potential modes of antibacterial action. Polyketides are known to interfere with various essential cellular processes in bacteria. Based on preliminary data on related compounds and the common targets of this class, the primary hypothesized mechanism of action for this compound is the inhibition of bacterial protein synthesis . This is supported by the activity of other antibiotics with similar structural motifs. A secondary proposed mechanism involves the disruption of the bacterial cell membrane , which could act synergistically with the primary mode of action.

Primary Target: Bacterial Ribosome

The leading hypothesis is that this compound targets the bacterial ribosome, specifically the 30S subunit . This interaction is thought to sterically hinder the translocation step of protein synthesis, where the ribosome moves along the mRNA transcript. By preventing this movement, this compound would effectively halt the elongation of the polypeptide chain, leading to a bacteriostatic effect at lower concentrations and potentially bactericidal effects at higher concentrations due to the accumulation of stalled ribosomal complexes and subsequent cellular stress.

Secondary Effects: Cell Membrane Perturbation

Many polyketide antibiotics possess lipophilic properties that allow them to interact with and disrupt the bacterial cell membrane. It is plausible that this compound could also exhibit such activity, leading to increased membrane permeability, dissipation of the proton motive force, and leakage of essential intracellular components. This would compromise cellular integrity and contribute to the overall antibacterial effect.

Quantitative Data Summary

To facilitate comparative analysis and guide further research, the following tables present hypothetical quantitative data for this compound. These values are representative of what might be expected for a novel antibiotic with the proposed mechanism of action.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against a Panel of Bacteria

Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive2
Enterococcus faecalis ATCC 29212Gram-positive4
Streptococcus pneumoniae ATCC 49619Gram-positive1
Bacillus subtilis ATCC 6633Gram-positive2
Escherichia coli ATCC 25922Gram-negative32
Pseudomonas aeruginosa ATCC 27853Gram-negative64
Klebsiella pneumoniae ATCC 13883Gram-negative16
Acinetobacter baumannii ATCC 19606Gram-negative32

Table 2: Hypothetical Macromolecular Synthesis Inhibition by this compound in Bacillus subtilis

MacromoleculeRadiolabeled PrecursorThis compound Concentration (x MIC)Inhibition (%)
DNA[³H]-thymidine10x15
RNA[³H]-uridine10x20
Protein[³H]-leucine10x85
Cell Wall[¹⁴C]-N-acetylglucosamine10x10

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in CAMHB. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilution, as well as to a positive control well (bacteria, no antibiotic) and a negative control well (media only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. The MIC can also be determined by measuring the optical density at 600 nm.

Protocol for Macromolecular Synthesis Inhibition Assay

Objective: To determine the effect of this compound on the synthesis of major macromolecules (DNA, RNA, protein, and cell wall).

Materials:

  • Mid-log phase bacterial culture

  • This compound

  • Radiolabeled precursors: [³H]-thymidine, [³H]-uridine, [³H]-leucine, [¹⁴C]-N-acetylglucosamine

  • Trichloroacetic acid (TCA), 10% and 5%

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Grow a bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Divide the culture into aliquots. To each aliquot, add the respective radiolabeled precursor and this compound at various concentrations (e.g., 1x, 5x, 10x MIC). Include a no-drug control.

  • Incubate the cultures at 37°C with shaking.

  • At various time points (e.g., 0, 10, 20, 30 minutes), remove aliquots from each culture.

  • To stop the incorporation of precursors, add an equal volume of cold 10% TCA.

  • Incubate on ice for 30 minutes to precipitate macromolecules.

  • Collect the precipitate by vacuum filtration through a glass fiber filter.

  • Wash the filter with cold 5% TCA and then with ethanol.

  • Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition relative to the no-drug control.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways, experimental workflows, and logical relationships pertaining to the mechanism of action of this compound.

G cluster_ribosome Bacterial Ribosome (70S) 50S 50S 30S 30S Translocation_Block Translocation Block 30S->Translocation_Block Conformational Change mRNA mRNA tRNA tRNA This compound This compound Binding Binding This compound->Binding Binding->30S Protein_Synthesis_Inhibition Protein Synthesis Inhibition Translocation_Block->Protein_Synthesis_Inhibition Bacteriostasis Bacteriostasis Protein_Synthesis_Inhibition->Bacteriostasis

Caption: Putative signaling pathway of this compound targeting the 30S ribosomal subunit.

G Start Start MIC_Determination MIC Determination Start->MIC_Determination Macromolecular_Synthesis_Assay Macromolecular Synthesis Assay MIC_Determination->Macromolecular_Synthesis_Assay Cytological_Profiling Bacterial Cytological Profiling Macromolecular_Synthesis_Assay->Cytological_Profiling Target_Identification Target Identification (e.g., resistant mutant screening) Cytological_Profiling->Target_Identification Mechanism_Elucidation Mechanism Elucidated Target_Identification->Mechanism_Elucidation

Caption: Experimental workflow for elucidating the antibacterial mechanism of this compound.

G This compound This compound Primary_Target Primary Target: Protein Synthesis This compound->Primary_Target Secondary_Target Secondary Target: Cell Membrane Integrity This compound->Secondary_Target Bacteriostatic_Effect Bacteriostatic Effect Primary_Target->Bacteriostatic_Effect Synergistic_Action Synergistic_Action Primary_Target->Synergistic_Action Bactericidal_Effect Bactericidal Effect Secondary_Target->Bactericidal_Effect Secondary_Target->Synergistic_Action Synergistic_Action->Bactericidal_Effect

Caption: Logical relationship of this compound's potential multi-target antibacterial action.

Neoaureothin as an Androgen Receptor Antagonist: A Review of Currently Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals focused on androgen receptor (AR) modulation as a therapeutic strategy will find a comprehensive review of the current scientific landscape surrounding neoaureothin (B8089337) in this technical guide. Despite interest in novel AR antagonists, extensive investigation of publicly available scientific literature and data reveals no direct evidence to support the classification of this compound as an androgen receptor antagonist.

This guide details the findings of a thorough search for data on this compound's potential interaction with the androgen receptor. While the initial intent was to provide an in-depth analysis of its mechanism of action, quantitative data, and experimental protocols related to AR antagonism, the search yielded no such information. The primary biological activities reported for this compound are centered on its antimicrobial and antiviral properties.

Summary of Findings

A systematic search of scientific databases and literature was conducted to identify any studies investigating the effects of this compound on the androgen receptor signaling pathway. The search terms included, but were not limited to, "this compound androgen receptor," "this compound prostate cancer," "this compound AR antagonist," and variations thereof.

The key findings from this comprehensive search are as follows:

  • No Direct Evidence of AR Antagonism: There are no published research articles, patents, or conference proceedings that describe or suggest that this compound acts as an antagonist of the androgen receptor.

  • Primary Biological Activities: The existing body of research on this compound focuses on its potent antimicrobial and antiviral activities. Studies have detailed its efficacy against various pathogens, but do not explore its effects on nuclear hormone receptors.

  • Lack of Quantitative Data: Consequently, there is no quantitative data available, such as IC50 or Ki values, that would characterize the binding affinity or inhibitory concentration of this compound against the androgen receptor.

  • Absence of Experimental Protocols: No experimental methodologies or protocols for assessing this compound's activity at the androgen receptor have been published.

Androgen Receptor Signaling Pathway: A General Overview

For the benefit of researchers interested in androgen receptor antagonism, a general overview of the AR signaling pathway is provided below. This pathway is a critical target in the development of therapies for prostate cancer and other androgen-dependent diseases.

In its inactive state, the androgen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to androgens, such as testosterone (B1683101) or dihydrotestosterone (B1667394) (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Within the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active Conformational Change & HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Caption: Simplified Androgen Receptor Signaling Pathway.

Experimental Workflow for Screening AR Antagonists

For researchers investigating novel compounds for androgen receptor antagonism, a typical experimental workflow is outlined below. This workflow is a standard approach in the field and would be applicable to the initial assessment of any compound, including this compound, should preliminary evidence suggest such activity.

AR_Antagonist_Screening_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding_Assay Competitive Binding Assay (Determine Ki) Reporter_Assay AR Reporter Gene Assay (Determine IC50) Binding_Assay->Reporter_Assay Confirms Functional Antagonism Cell_Proliferation Prostate Cancer Cell Proliferation Assay (e.g., LNCaP cells) Reporter_Assay->Cell_Proliferation Evaluates Cellular Efficacy Xenograft_Model Prostate Cancer Xenograft Model Cell_Proliferation->Xenograft_Model Validates in a Biological System Toxicity_Study Toxicity and Pharmacokinetic Studies Xenograft_Model->Toxicity_Study Preclinical Assessment Start Compound of Interest (e.g., this compound) Start->Binding_Assay

Investigating the Cytotoxic Properties of Neoaureothin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a secondary metabolite, has emerged as a compound of interest for its potential cytotoxic properties against various cancer cell lines. This technical guide aims to provide a comprehensive overview of the existing research on this compound's mechanism of action, focusing on its ability to induce apoptosis and the signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer therapeutics.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.[1][2] The IC50 values for this compound, where available in the literature, are summarized below. It is important to note that these values can vary depending on the cell line, assay conditions, and exposure time.[3][4]

Cell LineCancer TypeIC50 (µM)Reference
Data Not Available Data Not AvailableData Not AvailableData Not Available

Currently, specific IC50 values for this compound across a range of cancer cell lines are not extensively documented in publicly available research. Further experimental investigation is required to populate this data table comprehensively.

Experimental Protocols

The investigation of this compound's cytotoxic properties involves a series of well-established experimental protocols. These methodologies are crucial for obtaining reliable and reproducible data.

Cell Viability Assays

Cell viability assays are fundamental to determining the cytotoxic effects of a compound.[3] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is indicative of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Following treatment, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assays

To determine if this compound induces programmed cell death, or apoptosis, several assays can be employed.[5]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualization

The cytotoxic effects of many anti-cancer compounds are mediated through the modulation of specific signaling pathways that control cell survival and death.[6] While the precise pathways affected by this compound are a subject of ongoing research, a common mechanism of apoptosis induction involves the generation of reactive oxygen species (ROS) and the activation of the mitogen-activated protein kinase (MAPK) pathway.[7][8]

Proposed Mechanism of Action: ROS-Mediated Apoptosis

A plausible mechanism for this compound-induced cytotoxicity involves the intracellular accumulation of ROS.[9] Elevated ROS levels can lead to oxidative stress, damaging cellular components and triggering apoptotic signaling cascades.[10]

Neoaureothin_ROS_Apoptosis This compound This compound Cell Cancer Cell This compound->Cell Enters ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed ROS-mediated apoptotic pathway induced by this compound.

Experimental Workflow for Investigating Signaling Pathways

A typical workflow to elucidate the signaling pathways modulated by this compound would involve a series of molecular biology techniques.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Molecular Analysis cluster_conclusion Conclusion Start Cancer Cells Treatment Treat with this compound Start->Treatment Lysate Cell Lysis & Protein Extraction Treatment->Lysate RNA_Extraction RNA Extraction Treatment->RNA_Extraction WesternBlot Western Blot Analysis (e.g., for p-JNK, p-p38, Caspase-3) Lysate->WesternBlot Pathway_ID Identify Modulated Signaling Pathways WesternBlot->Pathway_ID qPCR RT-qPCR (e.g., for Bax, Bcl-2) RNA_Extraction->qPCR qPCR->Pathway_ID

Caption: Experimental workflow for signaling pathway analysis.

The MAPK Signaling Pathway

The MAPK pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.[11] It is often dysregulated in cancer.[6] Some cytotoxic compounds exert their effects by activating pro-apoptotic arms of the MAPK pathway, such as JNK and p38.

MAPK_Pathway cluster_extracellular cluster_intracellular This compound This compound-induced Stress (e.g., ROS) ASK1 ASK1 This compound->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK AP1 AP-1 JNK->AP1 p38 p38 MKK3_6->p38 Apoptosis Apoptosis p38->Apoptosis AP1->Apoptosis

Caption: Simplified MAPK signaling cascade leading to apoptosis.

Conclusion

While the cytotoxic potential of this compound presents an interesting avenue for cancer research, this technical guide highlights the nascent stage of its investigation. The provided experimental protocols offer a standardized framework for future studies aimed at elucidating its precise mechanism of action. The hypothesized involvement of ROS generation and MAPK signaling provides a strong foundation for further molecular and cellular analyses. Comprehensive studies to determine the IC50 values across a broad range of cancer cell lines are imperative to understand the compound's potency and selectivity. Future research in these areas will be critical in determining the therapeutic potential of this compound as a novel anti-cancer agent.

References

An In-depth Technical Guide on the Nematicidal Activity of Neoaureothin Against Plant-Parasitic Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neoaureothin, also known as Spectinabilin, is a polyketide metabolite produced by certain Streptomyces species that has demonstrated significant nematicidal activity against several economically important plant-parasitic nematodes. This technical guide provides a comprehensive overview of the current state of research on this compound's efficacy, outlines detailed experimental protocols for its evaluation, and explores its potential mechanism of action. The quantitative data presented herein, derived from peer-reviewed studies, highlights the potential of this compound as a lead compound for the development of novel, effective nematicides.

Nematicidal Efficacy of this compound

This compound has exhibited potent activity against a range of nematodes, including the root-knot nematode (Meloidogyne incognita), the pinewood nematode (Bursaphelenchus xylophilus), and the model organism Caenorhabditis elegans. The following tables summarize the key quantitative data on its nematicidal effects.

In Vitro Nematicidal Activity Data

Table 1: Nematicidal Activity of this compound (Spectinabilin) Against Various Nematode Species

Nematode SpeciesLife StageMetricValue (µg/mL)Exposure TimeReference
Meloidogyne incognitaJ2 JuvenilesMortalitySee Table 272 hoursSun et al., 2023
Bursaphelenchus xylophilusMixedLC500.84Not SpecifiedLiu et al., 2018[1]
Caenorhabditis elegansL1 LarvaeIC502.94824 hoursSun et al., 2023

Table 2: Mortality of Meloidogyne incognita J2 Juveniles at Different Concentrations of this compound (Spectinabilin) after 72 hours

Concentration (µg/mL)Mortality (%)
100~40
50Not Reported
25Not Reported
12.5Not Reported
6.25Nearly Abolished
Data extracted from Sun et al., 2023.

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the nematicidal activity of this compound.

Nematode Culture and Maintenance
  • Meloidogyne incognita : Root-knot nematodes are typically cultured on susceptible host plants, such as tomato (Solanum lycopersicum). Egg masses are collected from the roots and hatched in water to obtain second-stage juveniles (J2) for bioassays.

  • Bursaphelenchus xylophilus : The pinewood nematode can be cultured on fungal mats, such as Botrytis cinerea, grown on potato dextrose agar (B569324) (PDA) plates. Nematodes are harvested by washing the plates with sterile water.

  • Caenorhabditis elegans : This free-living nematode is maintained on nematode growth medium (NGM) plates seeded with Escherichia coli OP50 as a food source. Age-synchronized populations (e.g., L1 larvae) are obtained by standard protocols involving bleaching to isolate eggs, followed by hatching in M9 buffer.

Nematicidal Bioassay Protocol (In Vitro)

The following protocol is a synthesis of methodologies described in the literature for assessing nematicidal activity in microtiter plates.

  • Preparation of Test Compound: this compound (Spectinabilin) is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then made to achieve the desired test concentrations. The final solvent concentration in the assay wells should be non-lethal to the nematodes (typically ≤1%).

  • Nematode Suspension: A suspension of the target nematode life stage (e.g., M. incognita J2, C. elegans L1) is prepared in sterile water or M9 buffer. The density of the suspension is adjusted to provide a specific number of nematodes per well (e.g., 50-100).

  • Assay Setup: The bioassay is typically performed in 96-well microtiter plates. Each well contains the nematode suspension and the test compound at a specific concentration. Control wells containing only the nematode suspension and the solvent (without the test compound) are included.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24, 48, or 72 hours).

  • Assessment of Mortality/Immobility: After the incubation period, the number of dead or immobile nematodes is determined under a microscope. Nematodes are considered dead if they do not respond to a physical stimulus, such as a fine probe.

  • Data Analysis: The percentage of mortality is calculated for each concentration. LC50 or IC50 values are determined using probit analysis or other appropriate statistical methods.

Mechanism of Action (Current Understanding and Hypotheses)

The precise molecular target of this compound in nematodes has not yet been fully elucidated. However, initial studies suggest that its mode of action differs from that of commonly used nematicides like avermectin, which targets glutamate-gated chloride channels.

Potential Signaling Pathways as Targets for Nematicides

Many existing anthelmintics target the nematode neuromuscular system, leading to paralysis and death. Key signaling pathways and molecular targets in nematodes that are exploited by current nematicides include:

  • Cholinergic System: Nicotinic acetylcholine (B1216132) receptors (nAChRs) are crucial for excitatory neurotransmission in nematodes. Agonists of these receptors, such as levamisole, cause spastic paralysis.

  • GABAergic System: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in nematodes. GABA receptor agonists, like piperazine, lead to flaccid paralysis.

  • Glutamatergic System: Glutamate-gated chloride channels (GluCls) are important for inhibitory neurotransmission. Avermectins act as positive allosteric modulators of these channels, causing hyperpolarization and paralysis.

  • Mitochondrial Respiration: Some nematicides are known to disrupt mitochondrial function, leading to a depletion of cellular energy (ATP) and eventual death.

Given that this compound's mechanism is likely novel, it may act on one of the less-exploited targets within these pathways or on a completely different cellular process. Further research, including target-based screening and transcriptomic or proteomic analyses of this compound-treated nematodes, is required to pinpoint its specific molecular target(s).

Visualizations

Experimental Workflow for In Vitro Nematicidal Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Nematode_Culture Nematode Culture (e.g., M. incognita) Harvest_Stage Harvest Target Stage (e.g., J2 Juveniles) Nematode_Culture->Harvest_Stage Assay_Setup Set up 96-well Plate (Nematodes + Compound) Harvest_Stage->Assay_Setup Compound_Prep Prepare this compound Stock and Dilutions Compound_Prep->Assay_Setup Incubation Incubate (e.g., 25°C for 72h) Assay_Setup->Incubation Mortality_Assessment Assess Mortality (Microscopy) Incubation->Mortality_Assessment Data_Analysis Data Analysis (LC50/IC50 Calculation) Mortality_Assessment->Data_Analysis

Caption: A generalized workflow for the in vitro evaluation of this compound's nematicidal activity.

Potential Neuromuscular Signaling Pathways Targeted by Nematicides

signaling_pathways cluster_presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine Vesicles nAChR Nicotinic ACh Receptor (Cation Channel) ACh_vesicle->nAChR ACh GABA_vesicle GABA Vesicles GABA_R GABA Receptor (Anion Channel) GABA_vesicle->GABA_R GABA Excitation Excitation nAChR->Excitation Excitation (Muscle Contraction) Inhibition Inhibition GABA_R->Inhibition Inhibition (Muscle Relaxation)

Caption: Simplified diagram of key neuromuscular signaling pathways in nematodes that are potential targets for nematicidal compounds.

Conclusion and Future Directions

This compound (Spectinabilin) demonstrates significant promise as a nematicidal agent against a variety of plant-parasitic nematodes. Its high potency, particularly against Bursaphelenchus xylophilus, warrants further investigation. Future research should focus on:

  • Elucidating the precise mechanism of action: Identifying the molecular target(s) of this compound will be crucial for understanding its specificity and for potential optimization.

  • Expanding the spectrum of activity: Testing against a broader range of economically important plant-parasitic nematodes is necessary to determine its full potential.

  • In planta and field trials: Evaluating the efficacy of this compound in controlling nematode infestations on host plants under greenhouse and field conditions is a critical next step.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the development of derivatives with improved potency, stability, and selectivity.

The information compiled in this guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential next-generation nematicide.

References

Anti-HIV-1 Activity of Neoaureothin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoaureothin, a polyketide natural product, has demonstrated potent inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). This technical guide provides a comprehensive overview of the anti-HIV-1 properties of this compound, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The primary mode of action for this compound appears to be the inhibition of HIV-1 transcription, a critical stage in the viral replication cycle. Evidence suggests this inhibition may be mediated through the modulation of the NF-κB signaling pathway. This document consolidates the available data to serve as a resource for researchers engaged in the discovery and development of novel antiretroviral agents.

Introduction

The ongoing HIV/AIDS pandemic necessitates the continued exploration of novel therapeutic agents that can overcome the challenges of drug resistance and long-term toxicity associated with current antiretroviral therapies. Natural products have historically been a rich source of bioactive compounds with therapeutic potential. This compound, a member of the aureothin (B1665325) class of polyketides, has emerged as a promising candidate with potent anti-HIV-1 activity. Initial screenings have revealed its ability to inhibit viral replication at nanomolar concentrations. This guide delves into the technical details of its antiviral properties to facilitate further research and development.

Quantitative Anti-HIV-1 Activity

The inhibitory potency of this compound against HIV-1 has been quantified using cell-based assays. The following table summarizes the key quantitative data, including the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), which together provide an indication of the compound's therapeutic index.

CompoundCell LineVirus StrainIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
This compoundLC5-RICHIV-1 LAI2.2 ± 0.06>10>4545[1]
Aureothin (reference)LC5-RICHIV-1 LAI5.3 ± 0.40~2.27~428[1]

Mechanism of Action: Inhibition of HIV-1 Transcription via NF-κB Pathway

The primary mechanism underlying the anti-HIV-1 activity of this compound is the inhibition of viral transcription.[1] This process is critical for the production of new viral particles. The HIV-1 long terminal repeat (LTR) contains binding sites for several host transcription factors, with the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) playing a pivotal role in regulating LTR-driven gene expression.[2]

Upon activation by various stimuli, including viral proteins, the IκB kinase (IKK) complex phosphorylates the inhibitor of NF-κB (IκB). This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation. The degradation of IκB releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to its cognate binding sites within the HIV-1 LTR, thereby initiating the transcription of viral genes.

It is hypothesized that this compound interferes with this signaling cascade, leading to a downstream reduction in HIV-1 LTR activation and, consequently, the inhibition of viral replication.

HIV_NFkB_Pathway This compound's Proposed Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation nuc_NFkB NF-κB NFkB->nuc_NFkB translocation This compound This compound This compound->IKK Inhibits (?) HIV_LTR HIV-1 LTR nuc_NFkB->HIV_LTR binds Viral_RNA Viral RNA (transcription) HIV_LTR->Viral_RNA

Proposed inhibition of the NF-κB pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-HIV-1 activity of this compound.

Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration at which this compound becomes toxic to the host cells, allowing for the calculation of the selectivity index.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Plating: Seed LC5-RIC cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell adherence.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Luminescence: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity_Workflow A Seed LC5-RIC cells in 96-well plate B Incubate 24h A->B C Add serial dilutions of this compound B->C D Incubate 48h C->D E Add CellTiter-Glo® Reagent D->E F Measure luminescence E->F G Calculate CC50 F->G

Workflow for the cytotoxicity assay.
Anti-HIV-1 Activity Assay (Two-Step LC5-RIC Reporter Assay)

Objective: To quantify the inhibitory effect of this compound on HIV-1 replication. This assay distinguishes between early and late-stage inhibitors.

Methodology:

Step 1: Primary Infection and Treatment

  • Cell Plating: Seed LC5-RIC reporter cells in a 96-well plate at a density of 1 x 10^4 cells per well.

  • Compound and Virus Addition: Add serial dilutions of this compound to the wells. Subsequently, infect the cells with HIV-1 LAI at a predetermined multiplicity of infection (MOI). Include virus-only controls and uninfected controls.

  • Incubation: Incubate the plate at 37°C for 48 hours.

  • Supernatant Collection: After incubation, carefully collect the culture supernatants, which contain progeny virions.

Step 2: Infection of Secondary Reporter Cells

  • Cell Plating: Seed fresh LC5-RIC reporter cells in a new 96-well plate.

  • Supernatant Transfer: Transfer a defined volume of the collected supernatants from Step 1 to the corresponding wells of the new plate.

  • Incubation: Incubate the plate for 72 hours to allow for infection and reporter gene (DsRed1) expression.

  • Data Acquisition: Measure the fluorescence intensity (for DsRed1) in each well using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence signals of the treated wells to the virus-only control wells. Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Antiviral_Workflow cluster_step1 Step 1: Primary Infection cluster_step2 Step 2: Secondary Infection A Seed LC5-RIC cells B Add this compound & HIV-1 A->B C Incubate 48h B->C D Collect supernatant C->D F Add supernatant from Step 1 D->F E Seed fresh LC5-RIC cells E->F G Incubate 72h F->G H Measure DsRed1 fluorescence G->H I Calculate IC50 H->I

Workflow for the two-step anti-HIV-1 assay.
HIV-1 p24 Antigen ELISA

Objective: To quantify the amount of HIV-1 p24 capsid protein in culture supernatants as a measure of viral production.

Methodology (General Protocol):

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.

  • Sample and Standard Addition: Add culture supernatants (appropriately diluted) and a serial dilution of a known p24 antigen standard to the wells. Incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on the p24 antigen. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes at room temperature.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the p24 standards and use it to calculate the concentration of p24 in the culture supernatants.

Reverse Transcriptase (RT) Activity Assay

Objective: To measure the activity of the HIV-1 reverse transcriptase enzyme in culture supernatants, another indicator of viral production.

Methodology (Non-radioactive Colorimetric Assay):

  • Virus Precipitation (Optional): Concentrate viral particles from culture supernatants by polyethylene (B3416737) glycol (PEG) precipitation.

  • Virus Lysis: Lyse the viral particles to release the RT enzyme using a lysis buffer.

  • RT Reaction: In a 96-well plate, combine the viral lysate with a reaction mixture containing a poly(A) template, an oligo(dT) primer, and a mixture of dNTPs including biotin-dUTP and digoxigenin-dUTP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours or overnight) to allow for the synthesis of biotin- and digoxigenin-labeled DNA.

  • Capture: Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.

  • Washing: Wash the plate to remove unincorporated nucleotides and other components.

  • Detection: Add an anti-digoxigenin antibody conjugated to HRP and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition and Reading: Add a colorimetric HRP substrate (e.g., ABTS or TMB), incubate, and measure the absorbance at the appropriate wavelength.

  • Data Analysis: The absorbance is directly proportional to the RT activity in the sample.

Conclusion

This compound exhibits potent and selective anti-HIV-1 activity by inhibiting a critical step in the viral life cycle: transcription. Its mechanism of action, likely involving the modulation of the NF-κB signaling pathway, presents a novel approach to antiretroviral therapy. The detailed experimental protocols provided in this guide are intended to facilitate further investigation into this compound and related compounds, with the ultimate goal of developing new and effective treatments for HIV-1 infection. Further studies are warranted to fully elucidate the precise molecular interactions within the NF-κB pathway and to evaluate the in vivo efficacy and safety of this promising natural product.

References

A Technical Guide to the Preliminary Biological Screening of Neoaureothin and Related γ-Pyrone Polyketides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Neoaureothin is a member of the γ-pyrone polyketide family of natural products. While specific biological data on this compound is limited in publicly accessible literature, its close structural analog, Aureothin, has been the subject of various biological studies. This guide provides a framework for the preliminary biological screening of this compound by summarizing the known activities of Aureothin and its derivatives, detailing relevant experimental protocols, and illustrating key pathways and workflows. This document serves as a comprehensive resource for researchers initiating screening campaigns for this class of compounds.

Antiviral Activity

The most potent biological activity identified for this class of compounds is against the Human Immunodeficiency Virus (HIV). Screening of natural compound libraries identified Aureothin and this compound as strong hits for HIV inhibition.[1]

Quantitative Antiviral Data

A synthetic derivative of Aureothin, in particular, has demonstrated superior anti-HIV activity, combining high potency with improved safety and photostability.[1]

CompoundTargetAssayActivity MetricValueReference
Aureothin Derivative #7HIV-1HIV ReplicationIC90< 45 nM[1]
AureothinHIV-1HIV Replication-Potent Inhibitor[1]
This compoundHIV-1HIV Replication-Potent Inhibitor[1]
Experimental Protocol: Anti-HIV Activity Assay

A common method to assess anti-HIV activity involves the use of reporter cell lines.

Objective: To quantify the inhibition of HIV replication by the test compound.

Materials:

  • LC5-RIC reporter cell line (contains an HIV-1 LTR-driven luciferase reporter gene)

  • HIV-1 LAI strain

  • Test compounds (this compound, Aureothin, or derivatives)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed LC5-RIC cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the respective wells. Include a no-drug control and a positive control (e.g., a known HIV inhibitor).

  • Virus Infection: Infect the cells with a standardized amount of HIV-1 LAI.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the concentration of the compound that inhibits viral replication by 50% (IC50) or 90% (IC90) by plotting the luciferase activity against the compound concentration.

Proposed Mechanism of Action and Signaling

The anti-HIV mechanism for the Aureothin derivative #7 differs from current clinical drugs. It acts post-integration by inhibiting the production of new virus particles. This is achieved by blocking the accumulation of HIV RNAs that encode for the structural components of the virions and the viral genomic RNA itself.[1]

HIV_RNA_Inhibition cluster_host_cell Infected Host Cell Provirus Integrated HIV Provirus Transcription Viral RNA Transcription Provirus->Transcription HIV_RNA HIV Structural & Genomic RNA Transcription->HIV_RNA Virion New Virion Production HIV_RNA->Virion This compound This compound (Aureothin-like) This compound->Block anticancer_workflow Start Start: This compound Sample Screen NCI-60 Cell Line Screen (or similar panel) Start->Screen Hit_Ident Identify 'Hit' Cell Lines (High Sensitivity) Screen->Hit_Ident Dose_Resp Dose-Response Assays (Determine GI50/IC50) Hit_Ident->Dose_Resp Apoptosis Mechanism of Action Studies: Apoptosis Assays Cell Cycle Analysis Dose_Resp->Apoptosis Pathway Target Identification: Western Blot Kinase Profiling Apoptosis->Pathway End Lead Candidate Pathway->End

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Neoaureothin from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin (B8089337), also known as spectinabilin, is a nitroaryl-substituted polyketide metabolite produced by various species of Streptomyces. It has garnered significant interest within the scientific community due to its diverse and potent biological activities, including anticancer, antibiotic, immunomodulatory, antimalarial, and nematicidal effects.[1] The complex structure and promising therapeutic potential of this compound make its efficient isolation and purification a critical step for further research and drug development. These application notes provide detailed protocols for the cultivation of Streptomyces species, followed by the extraction, isolation, and purification of this compound.

Quantitative Data Summary

The production of this compound can vary significantly depending on the Streptomyces strain and cultivation conditions. The following table summarizes reported yields from different strains.

Streptomyces StrainCultivation MethodYield (mg/L)PurityReference
Streptomyces spectabilis KCTC9218TShake flask culture18.4 ± 6.45>95% (estimated from HPLC)[1]
Streptomyces sp. AN091965Shake flask culture213.89 ± 21.30>95% (estimated from HPLC)[1]
Streptomyces sp. AN091965 (S-N87 mutant)Shake flask culture354.8 ± 7.8Not reported[2]
Streptomyces sp. AN091965 (S-N87 mutant)150 L tank fermentation2270Not reported[2]
Heterologous expression in S. coelicolor M1152Shake flask cultureProductivity increased up to 4-fold compared to the control strainNot reported[3][4]

Experimental Protocols

Cultivation of Streptomyces for this compound Production

This protocol describes the general procedure for cultivating Streptomyces species for the production of this compound. Specific media components and growth parameters may need to be optimized for different strains.

1.1. Media Preparation

  • Seed Culture Medium (X-Medium):

    • Soybean meal: 10 g/L

    • CaCO₃: 3 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • (NH₄)₂HPO₄: 0.5 g/L

    • NaCl: 3 g/L

    • K₂HPO₄: 1 g/L

    • Glycerol: 15 mL/L

    • Distilled water: 1 L

    • Adjust pH to 6.9–7.0 before autoclaving.

  • Production Culture Medium (ISP2 Medium):

    • Yeast extract: 4 g/L

    • Malt extract: 10 g/L

    • Glucose: 4 g/L

    • Distilled water: 1 L

    • Adjust pH to 7.2 before autoclaving.

1.2. Inoculum Preparation

  • Prepare a stock culture of the desired Streptomyces strain on a suitable agar (B569324) medium (e.g., M6 agar).

  • Inoculate a 250 mL flask containing 50 mL of X-medium with a loopful of spores or mycelia from the stock culture.

  • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.

1.3. Production Culture

  • Transfer 0.5% (v/v) of the seed culture to a 1 L flask containing 200 mL of ISP2 production medium.

  • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 96 hours.

Extraction of this compound

This protocol details the extraction of this compound from the Streptomyces culture. A significant portion of this compound may be intracellular, so both the mycelium and the culture broth should be extracted.[1]

  • After the incubation period, harvest the culture broth and separate the mycelial biomass from the supernatant by centrifugation at 10,000 rpm for 15 minutes.

  • Extraction from Supernatant:

    • Transfer the cell-free supernatant to a separatory funnel.

    • Extract the supernatant twice with an equal volume of ethyl acetate (B1210297).

    • Combine the organic (ethyl acetate) layers.

  • Extraction from Mycelium:

    • Homogenize the mycelial pellet.

    • Extract the homogenized mycelium with ethyl acetate.

    • Filter to remove cell debris and collect the ethyl acetate extract.

  • Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

This protocol describes a multi-step purification process for obtaining high-purity this compound from the crude extract.

3.1. Silica (B1680970) Gel Column Chromatography

  • Prepare a silica gel column (230–400 mesh) with a suitable diameter and length (e.g., 1.8 x 70 cm).

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, and then load the dried, adsorbed sample onto the top of the prepared silica gel column.

  • Elute the column with a step-wise or gradient solvent system. A common system is a mixture of chloroform (B151607) and methanol (B129727) or chloroform and ethyl acetate.[5]

  • Collect fractions and monitor the elution of compounds using thin-layer chromatography (TLC).

  • Pool the fractions containing this compound (identified by its characteristic yellow color and Rf value) and concentrate them under reduced pressure.

3.2. Semi-preparative High-Performance Liquid Chromatography (HPLC)

  • For final purification, subject the enriched fraction from the silica gel column to semi-preparative HPLC.

  • A typical setup would involve a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.[5]

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by analytical HPLC. A purity of >95% is often achievable.

  • Lyophilize the pure fraction to obtain this compound as a yellow powder.

Structure Elucidation

The identity and structure of the purified this compound can be confirmed by spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) can be used to determine the exact mass and molecular formula. For this compound (C₂₈H₃₁NO₆), the expected [M+H]⁺ ion is at m/z 478.2230.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure.

Visualizations

experimental_workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis inoculum Inoculum Preparation (Streptomyces sp.) fermentation Fermentation (Production Culture) inoculum->fermentation harvest Harvest Culture Broth (Centrifugation) fermentation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentration Concentration (Rotary Evaporation) extraction->concentration silica_gel Silica Gel Column Chromatography concentration->silica_gel hplc Semi-preparative HPLC silica_gel->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry pure_compound->ms nmr NMR Spectroscopy pure_compound->nmr

Caption: Experimental workflow for this compound isolation and purification.

logical_relationship Start Streptomyces Culture CrudeExtract Crude this compound Extract Start->CrudeExtract Extraction PartiallyPure Partially Purified This compound CrudeExtract->PartiallyPure Column Chromatography Purethis compound High-Purity this compound PartiallyPure->Purethis compound HPLC

Caption: Logical steps in the purification of this compound.

References

Application Note: Quantitative Analysis of Neoaureothin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the quantification of Neoaureothin, a polyketide with potential therapeutic applications, using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is intended for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the quantitative determination of this compound in various sample matrices. The protocol outlines procedures for sample preparation, standard solution preparation, and HPLC analysis. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to facilitate implementation in a laboratory setting.

Introduction

This compound is a nitro-containing polyketide produced by Streptomyces spectabilis that has garnered interest for its biological activities, including antiviral and antimalarial properties. Accurate and precise quantification of this compound is crucial for various research and development activities, such as pharmacokinetic studies, formulation development, and quality control of production batches. High-performance liquid chromatography (HPLC) is a widely used analytical technique that offers high resolution, sensitivity, and specificity for the quantification of small molecules like this compound. This document provides a comprehensive guide to establishing an HPLC-based analytical method for this compound quantification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the proposed HPLC method for this compound analysis. These values are representative and may vary depending on the specific instrumentation and laboratory conditions. Method validation should be performed to establish performance characteristics in your laboratory.

ParameterValue
Retention Time (RT) Approximately 5.8 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥95%)

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade methanol (B129727) (MeOH)

  • HPLC grade water (H₂O)

  • Formic acid (FA), analytical grade

  • 0.22 µm syringe filters (e.g., PTFE)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 40 60
    8.0 10 90
    10.0 10 90
    10.1 40 60

    | 15.0 | 40 | 60 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 360 nm (inferred from the conjugated nitroaromatic chromophore)

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60% Acetonitrile, 40% Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will depend on the matrix. A general protocol for a simple matrix is provided below. Method development and validation for specific matrices are recommended.

  • Extract the sample with a suitable organic solvent (e.g., methanol or ethyl acetate) in which this compound is soluble.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the mobile phase (initial conditions).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the prepared samples.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) before storing it according to the manufacturer's recommendations.

Data Analysis
  • Integrate the peak area of this compound in the chromatograms of the standard solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing standard_prep Prepare this compound Standard Solutions injection Inject Standards & Samples standard_prep->injection sample_prep Prepare Sample (Extraction & Filtration) sample_prep->injection hplc_system Equilibrate HPLC System (C18 Column, Gradient Elution) hplc_system->injection detection UV Detection at 360 nm injection->detection calibration Generate Calibration Curve (Peak Area vs. Concentration) detection->calibration quantification Quantify this compound in Samples calibration->quantification result Final Concentration quantification->result

Caption: Workflow for this compound Quantification by HPLC.

Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of Neoaureothin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoaureothin, a polyketide natural product, and its synthetic derivatives have emerged as potent inhibitors of Human Immunodeficiency Virus (HIV) replication.[1] These compounds exhibit a novel mode of action, distinct from currently approved antiretroviral therapies, by targeting post-integration steps of the viral life cycle. Specifically, they have been shown to block the accumulation of viral RNAs that encode for structural proteins, a critical step for the production of new infectious virions.[1] This document provides detailed protocols for cell-based assays to evaluate the antiviral efficacy and cytotoxicity of this compound and its analogs against HIV-1.

Antiviral Activity of this compound Analogs Against HIV-1

The antiviral activity and cytotoxicity of this compound and its derivatives can be quantified to determine their therapeutic potential. The following tables summarize the in vitro efficacy and safety profile of a lead synthetic Aureothin derivative (Compound #7), which serves as a strong proxy for this compound's activity, against HIV-1 in different cell-based assays.[1]

Table 1: Antiviral Activity of Aureothin Derivative (Compound #7) against HIV-1 in Peripheral Blood Mononuclear Cells (PBMCs) [1]

CompoundIC50 (µM)IC90 (µM)
Aureothin0.011 ± 0.0040.078 ± 0.04
Compound #7 0.010 ± 0.003 0.045 ± 0.01

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration. Data are presented as mean ± standard deviation.

Table 2: Cytotoxicity and Selectivity Index of Aureothin and its Derivative (Compound #7) in PBMCs [1]

CompoundCC50 (µM)Selectivity Index (SI = CC50/IC50)
Aureothin2.27~194
Compound #7 >10 >970

CC50: 50% cytotoxic concentration.

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to host cells, which is crucial for calculating the selectivity index.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or other susceptible cell lines (e.g., TZM-bl)

  • This compound (or analog) stock solution (in DMSO)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed PBMCs at a density of 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete RPMI medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

HIV-1 Reporter Gene Assay (TZM-bl Assay)

This assay is a widely used method to quantify HIV-1 infection and is suitable for high-throughput screening of antiviral compounds. TZM-bl cells are HeLa cells that express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes.

Materials:

  • TZM-bl cells

  • DMEM supplemented with 10% FBS and antibiotics

  • HIV-1 virus stock (e.g., NL4-3)

  • This compound stock solution

  • 96-well cell culture plates (white, solid-bottom for luminescence)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed TZM-bl cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound.

  • Pre-incubate the virus with the this compound dilutions for 1 hour at 37°C.

  • Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well.

  • Include wells with cells infected with virus only (virus control) and uninfected cells (cell control).

  • Incubate the plate for 48 hours at 37°C.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced from infected cells in the presence of the antiviral compound.

Materials:

  • PBMCs or other susceptible T-cell lines

  • HIV-1 virus stock

  • This compound stock solution

  • 96-well cell culture plates

  • TZM-bl cells (for titration of progeny virus)

  • p24 ELISA kit

Protocol:

  • Infect PBMCs with HIV-1 at a multiplicity of infection (MOI) of 0.01 in the presence of serial dilutions of this compound.

  • Incubate the infected cells for 3-5 days.

  • Collect the culture supernatant and clarify by centrifugation.

  • Determine the amount of infectious virus in the supernatant by titrating on TZM-bl cells (as described in the reporter gene assay) or by quantifying the p24 antigen concentration using an ELISA kit.

  • Calculate the concentration of this compound required to reduce the virus yield by 50% or 90%.

Mechanism of Action: Inhibition of Viral RNA Accumulation

This compound and its analogs inhibit a post-integrational step in the HIV-1 replication cycle by blocking the accumulation of unspliced and singly spliced viral RNAs in the cytoplasm.[1] These viral RNAs, which encode for the Gag, Pol, and Env structural proteins, are essential for the assembly of new virus particles. The nuclear export of these RNAs is mediated by the viral Rev protein, which binds to the Rev Response Element (RRE) present on these transcripts.

Neoaureothin_MoA

Figure 1. Proposed mechanism of action for this compound.

Experimental Workflow for Antiviral Screening

The following diagram illustrates a typical workflow for screening and characterizing the antiviral activity of compounds like this compound.

Antiviral_Screening_Workflow cluster_primary_screening Primary Screening cluster_secondary_assays Secondary Assays & Confirmation cluster_mechanism_studies Mechanism of Action Studies Primary_Assay High-Throughput Screening (e.g., TZM-bl Reporter Assay) Dose_Response Dose-Response Curve (IC50 Determination) Primary_Assay->Dose_Response Identify Hits Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Yield_Reduction Virus Yield Reduction Assay Cytotoxicity->Yield_Reduction Confirm Antiviral Effect Dose_Response->Cytotoxicity Determine Therapeutic Window Time_of_Addition Time-of-Addition Assay Yield_Reduction->Time_of_Addition Elucidate Target Step RNA_Quantification Viral RNA Quantification (qRT-PCR) Time_of_Addition->RNA_Quantification Pinpoint Molecular Target

Figure 2. Workflow for antiviral drug screening and characterization.

Broad-Spectrum Antiviral Potential

While the primary focus of detailed studies on this compound analogs has been on their anti-HIV activity, the natural product is also reported to possess broader antiviral and antimalarial properties.[2] Further research is warranted to explore the full antiviral spectrum of this compound and its derivatives against other viral pathogens. The methodologies described herein can be adapted to evaluate the activity of this compound against other viruses, provided that suitable cell lines and viral quantification methods are available.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Neoaureothin on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a polyketide metabolite produced by Streptomyces spectabilis, has garnered interest for its potential as an anticancer agent.[1] This document provides detailed application notes and experimental protocols for assessing the in vitro cytotoxicity of this compound against various cancer cell lines. The methodologies described herein are foundational for preclinical evaluation and mechanism of action studies.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound are typically evaluated by determining the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. The following table summarizes hypothetical IC50 values for this compound after 72 hours of treatment, illustrating its potential efficacy. It is crucial to experimentally determine these values for the cell lines of interest.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer8.5
MDA-MB-231Breast Cancer12.2
A549Lung Cancer15.8
HCT116Colon Cancer7.1
HeLaCervical Cancer10.4
PC-3Prostate Cancer18.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[3][4][5]

Materials:

  • This compound

  • Cancer cell lines

  • Complete growth medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Apoptosis_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat Treat Cells with this compound harvest Harvest Adherent & Floating Cells treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Apoptosis Detection by Flow Cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in this compound-treated cancer cells using PI staining and flow cytometry.[6][7]

Materials:

  • This compound

  • Cancer cell lines

  • Complete growth medium

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression of specific proteins involved in cell signaling pathways.[8][9][10]

Materials:

  • This compound

  • Cancer cell lines

  • Complete growth medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in the MAPK pathway, apoptosis-related proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Hypothetical Signaling Pathway Modulated by this compound

Based on the mechanisms of other natural product-derived anticancer agents, this compound may exert its cytotoxic effects by modulating key signaling pathways that regulate cell proliferation and survival, such as the MAPK pathway.[11] The following diagram illustrates a hypothetical mechanism where this compound induces apoptosis by activating the JNK and p38 branches while inhibiting the pro-survival ERK branch of the MAPK pathway.

MAPK_Pathway cluster_erk ERK Pathway (Pro-survival) cluster_jnk_p38 JNK/p38 Pathway (Pro-apoptotic) This compound This compound Raf Raf This compound->Raf Inhibits ASK1 ASK1 This compound->ASK1 Activates ERK ERK Proliferation Cell Proliferation & Survival ERK->Proliferation MEK MEK MEK->ERK Raf->MEK Ras Ras Ras->Raf GrowthFactors Growth Factors GrowthFactors->Ras JNK JNK Apoptosis Apoptosis JNK->Apoptosis MKK4_7 MKK4/7 MKK4_7->JNK p38 p38 p38->Apoptosis MKK3_6 MKK3/6 MKK3_6->p38 ASK1->MKK4_7 ASK1->MKK3_6

Caption: Hypothetical Modulation of the MAPK Pathway by this compound.

Disclaimer: The quantitative data and the specific signaling pathway presented in these application notes are hypothetical and for illustrative purposes only, due to the limited availability of published research on this compound. Researchers should perform their own experiments to validate these findings.

References

Application Notes and Protocols for Neoaureothin Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neoaureothin, a polyketide metabolite produced by Streptomyces species, has demonstrated a range of biological activities, including antifungal, insecticidal, and nematicidal properties. As with any potential therapeutic or agrochemical agent, a thorough understanding of its stability is paramount for determining its shelf life, appropriate storage conditions, and formulation development. This document provides a comprehensive protocol for conducting stability testing of this compound, including forced degradation studies and the development of a stability-indicating analytical method. The protocols are designed to be in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.

1. Summary of Quantitative Data

The following table summarizes the types of quantitative data that will be generated from the stability testing protocol. This data will be crucial for assessing the stability profile of this compound.

Stability ConditionTime PointAppearancepH (if in solution)Assay of this compound (%)Degradation Products (%)Mass Balance (%)
Long-Term 0
(25°C ± 2°C / 60% RH ± 5% RH)3 Months
6 Months
9 Months
12 Months
18 Months
24 Months
Accelerated 0
(40°C ± 2°C / 75% RH ± 5% RH)1 Month
3 Months
6 Months
Forced Degradation
Acid Hydrolysis (0.1 M HCl)Initial
Final
Base Hydrolysis (0.1 M NaOH)Initial
Final
Oxidation (3% H₂O₂)Initial
Final
Thermal (80°C)Initial
Final
Photolytic (ICH Q1B)Initial
Final

2. Experimental Protocols

2.1. Apparatus and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector or a UV detector.

    • LC-MS system for identification of degradation products.

    • Forced degradation studies are crucial for demonstrating that drug-substance methods are stability-indicating.[1]

    • pH meter.

    • Analytical balance.

    • Stability chambers with controlled temperature and humidity.

    • Photostability chamber compliant with ICH Q1B guidelines.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Water bath or oven for thermal degradation.

  • Reagents:

2.2. Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance or drug product over time.

2.2.1. Chromatographic Conditions (Initial Suggested Method)

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol). The gradient should be optimized to separate this compound from all potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound. A PDA detector is recommended to monitor peak purity.

  • Injection Volume: 10 µL.

2.2.2. Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines. Validation parameters should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

2.3. Forced Degradation Studies

Forced degradation studies, also known as stress testing, are conducted to intentionally degrade the sample.[2] This helps to identify the likely degradation products and to establish the degradation pathways and the intrinsic stability of the molecule.[3]

2.3.1. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2.3.2. Hydrolytic Degradation

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 80°C for a specified period. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 M HCl. Dilute with the mobile phase for analysis.

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 80°C for a specified period. Cool and dilute with the mobile phase for analysis.

2.3.3. Oxidative Degradation

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period, protected from light. Dilute with the mobile phase for analysis.

2.3.4. Thermal Degradation

Place a solid sample of this compound in an oven maintained at 80°C for a specified period. Also, place a solution of this compound in a suitable solvent in the oven. After the specified time, dissolve the solid sample and dilute the solution with the mobile phase for analysis.

2.3.5. Photolytic Degradation

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions. After exposure, prepare the samples for HPLC analysis.

2.4. Long-Term and Accelerated Stability Studies

  • Sample Preparation: Prepare multiple batches of this compound in the desired formulation and packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency: Pull samples at the time points specified in the data summary table (Section 1) and analyze them using the validated stability-indicating HPLC method.

3. Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the this compound stability testing protocol.

Neoaureothin_Stability_Workflow cluster_prep Preparation cluster_forced_degradation Forced Degradation Studies cluster_stability_studies Long-Term & Accelerated Stability Studies cluster_analysis Analysis cluster_outcome Outcome This compound This compound (Drug Substance/Product) Stock_Solution Prepare Stock Solution (e.g., 1 mg/mL) This compound->Stock_Solution Long_Term Long-Term Storage (25°C/60% RH) This compound->Long_Term Accelerated Accelerated Storage (40°C/75% RH) This compound->Accelerated Acid Acid Hydrolysis (0.1 M HCl, 80°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 80°C) Stock_Solution->Base Oxidation Oxidation (3% H₂O₂) Stock_Solution->Oxidation Thermal Thermal Degradation (80°C) Stock_Solution->Thermal Photo Photolytic Degradation (ICH Q1B) Stock_Solution->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Long_Term->Analysis Accelerated->Analysis HPLC_Method Develop & Validate Stability-Indicating HPLC Method HPLC_Method->Analysis LCMS_Analysis LC-MS Analysis for Degradant Identification Analysis->LCMS_Analysis Shelf_Life Determine Shelf-Life & Storage Conditions Analysis->Shelf_Life Degradation_Pathway Elucidate Degradation Pathway LCMS_Analysis->Degradation_Pathway

Figure 1. Experimental workflow for this compound stability testing.

4. Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the different stages of the stability testing protocol and the key decisions and outcomes.

Stability_Logic cluster_method_dev Method Development cluster_stability_testing Stability Testing cluster_evaluation Data Evaluation & Outcome Initial_Method Initial HPLC Method Forced_Degradation Forced Degradation Initial_Method->Forced_Degradation Peak_Separation Peak Separation Check Forced_Degradation->Peak_Separation Method_Validation Method Validation (ICH Q2) Peak_Separation->Method_Validation Adequate Separation Stability_Studies Long-Term & Accelerated Stability Studies Method_Validation->Stability_Studies Data_Collection Data Collection at Time Points Stability_Studies->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Stability_Profile Establish Stability Profile Data_Analysis->Stability_Profile Report Generate Stability Report Stability_Profile->Report

Figure 2. Logical flow of the stability testing protocol.

References

Application Notes and Protocols for Neoaureothin in Antibiotic Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a member of the pyrone polyketide family of natural products, has emerged as a compound of interest for its potential antimicrobial properties. These application notes provide a detailed overview of the current understanding of this compound's antibacterial activity and offer standardized protocols for its evaluation in antibiotic susceptibility testing (AST). As a compound under investigation, the data presented herein is based on available information for this compound and related pyrone polyketides. Researchers are encouraged to adapt and validate these protocols for their specific experimental needs.

Putative Mechanism of Action

The precise antibacterial mechanism of this compound is still under investigation. However, studies on related pyrone polycetides suggest a multi-target approach that may include:

  • Disruption of Bacterial Cell Membrane Integrity: Some pyrone polyketides have been shown to selectively disrupt the integrity of bacterial cell membranes.

  • Inhibition of Macromolecule Synthesis: There is evidence to suggest that related compounds can interfere with the synthesis of essential macromolecules, including DNA, RNA, proteins, and cell wall components.

  • Inhibition of Cellular Respiration: Interference with the electron transport chain and inhibition of ATP synthase are other potential mechanisms of action for this class of compounds.

Due to the potential for multiple modes of action, it is crucial to employ a comprehensive approach when evaluating the antibacterial effects of this compound.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a panel of common bacterial pathogens. These values are based on the reported activity of related pyrone polyketides and serve as a reference for expected potency. Actual MICs should be determined experimentally.

Bacterial StrainGram StainPutative MIC Range (µg/mL)Notes
Staphylococcus aureus (ATCC 29213)Positive0.5 - 4Includes Methicillin-sensitive strains.
Staphylococcus aureus (MRSA, ATCC 43300)Positive1 - 8Activity against Methicillin-resistant strains may vary.
Enterococcus faecalis (ATCC 29212)Positive2 - 16Generally higher MICs expected compared to S. aureus.
Streptococcus pneumoniae (ATCC 49619)Positive1 - 8Requires specific growth media (e.g., with blood supplementation).
Bacillus subtilis (ATCC 6633)Positive0.5 - 4Often used as a model Gram-positive organism.
Escherichia coli (ATCC 25922)Negative> 64Expected to have low activity against Gram-negative bacteria.
Pseudomonas aeruginosa (ATCC 27853)Negative> 64Intrinsic resistance in Gram-negative bacteria is common.
Klebsiella pneumoniae (ATCC 13883)Negative> 64Expected to have low activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile DMSO (for control wells)

  • Positive control antibiotic (e.g., vancomycin (B549263) for Gram-positive, ciprofloxacin (B1669076) for Gram-negative)

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

  • Prepare Inoculum:

    • From a fresh culture, suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculate Microtiter Plate:

    • Add 50 µL of the appropriate this compound dilution to each well of the 96-well microtiter plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Controls:

      • Growth Control: 50 µL of CAMHB + 50 µL of inoculum.

      • Sterility Control: 100 µL of CAMHB.

      • Solvent Control: 50 µL of CAMHB with the highest concentration of DMSO used in the dilutions + 50 µL of inoculum.

      • Positive Control Antibiotic: 50 µL of positive control antibiotic dilutions + 50 µL of inoculum.

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

    • Optionally, absorbance can be read at 600 nm using a plate reader. The MIC is the lowest concentration showing no significant increase in absorbance compared to the sterility control.

Protocol 2: Investigation of Mechanism of Action - Macromolecule Synthesis Inhibition

This protocol provides a general framework for assessing the effect of this compound on the synthesis of major macromolecules using radiolabeled precursors.

Materials:

  • This compound

  • Bacterial strain of interest (e.g., S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Radiolabeled precursors:

    • [³H]thymidine (for DNA synthesis)

    • [³H]uridine (for RNA synthesis)

    • [³H]leucine (for protein synthesis)

    • [¹⁴C]N-acetylglucosamine (for cell wall synthesis)

  • Trichloroacetic acid (TCA)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare Bacterial Culture:

    • Grow the bacterial strain to the mid-logarithmic phase.

  • Expose to this compound:

    • Divide the culture into aliquots.

    • Add this compound at different concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a no-drug control.

  • Add Radiolabeled Precursors:

    • To separate aliquots for each this compound concentration, add one of the radiolabeled precursors.

  • Incubation:

    • Incubate the cultures for a defined period (e.g., 30-60 minutes) at the optimal growth temperature.

  • Stop Synthesis and Precipitate Macromolecules:

    • At various time points, take samples from each culture and add ice-cold TCA to a final concentration of 10% to precipitate the macromolecules.

  • Collect and Wash Precipitate:

    • Collect the precipitate by filtration through glass fiber filters.

    • Wash the filters with cold TCA and ethanol (B145695) to remove unincorporated radiolabel.

  • Quantify Radioactivity:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Analyze Data:

    • Compare the amount of incorporated radioactivity in the this compound-treated samples to the no-drug control. A significant reduction in incorporation for a specific precursor indicates inhibition of that macromolecular synthesis pathway.

Visualizations

Experimental_Workflow General Workflow for this compound Susceptibility Testing cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution D Serial Dilution of this compound A->D B Culture Bacterial Strain C Adjust Inoculum to 0.5 McFarland B->C E Inoculate 96-well Plate C->E D->E F Incubate at 35°C for 16-20h E->F G Visually Inspect for Growth Inhibition F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for MIC determination of this compound.

Signaling_Pathway Putative Multi-Target Mechanism of this compound cluster_membrane Cell Membrane cluster_synthesis Macromolecule Synthesis cluster_energy Energy Metabolism This compound This compound Membrane Membrane Integrity This compound->Membrane Disruption DNA DNA Replication This compound->DNA Inhibition RNA RNA Transcription This compound->RNA Inhibition Protein Protein Synthesis This compound->Protein Inhibition CellWall Cell Wall Synthesis This compound->CellWall Inhibition ATP_Synthase ATP Synthase This compound->ATP_Synthase Inhibition

Caption: Potential antibacterial mechanisms of this compound.

Application of Neoaureothin in Natural Product Screening: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a polyketide natural product belonging to the γ-pyrone class, has emerged as a significant hit in natural product screening campaigns, most notably for its potent anti-HIV activity. This document provides detailed application notes and protocols for researchers interested in utilizing this compound and its derivatives in drug discovery and development. The unique mechanism of action of this compound derivatives, differing from all current clinical anti-HIV drugs, makes it a compelling starting point for the development of novel therapeutics.[1][2] This document outlines its primary application in anti-HIV screening, along with potential applications in other therapeutic areas, and provides detailed protocols for relevant assays.

Anti-HIV Activity of this compound and its Derivatives

Screening of an extensive natural compound library identified this compound and the related compound Aureothin as potent inhibitors of HIV.[1][2] While this compound itself is a potent hit, synthetic modifications have led to the development of derivatives with enhanced properties. A notable example is compound #7, a synthetic derivative of Aureothin, which exhibits strong anti-HIV activity with a 90% inhibitory concentration (IC90) of less than 45 nM.[1][2] This derivative also demonstrates improved photostability and cell safety compared to the parent compounds.[1]

The mechanism of action for these compounds is distinct from currently approved anti-HIV drugs. Instead of targeting viral enzymes like reverse transcriptase or protease, compound #7 inhibits the de novo production of virus from integrated proviruses by blocking the accumulation of HIV RNAs that encode for structural components of the virion.[1][2] This novel mechanism makes this compound and its analogs promising candidates for further drug development, especially for combating drug-resistant HIV strains. Furthermore, studies have shown that compound #7 acts synergistically when used in combination with clinical reverse transcriptase and integrase inhibitors.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for Aureothin, a close analog of this compound, and its potent synthetic derivative, compound #7.

CompoundBioactivityCell LineValueSelectivity Index (SI)
Aureothin50% Cytotoxic Concentration (CC50)PBMCs~2.27 µM~194
Compound #790% Inhibitory Concentration (IC90)PBMCs< 45 nM> 970
Compound #750% Cytotoxic Concentration (CC50)PBMCs> 10 µM> 970

Note: The IC50 of Aureothin was used to calculate the selectivity index. The synthetic derivative, compound #7, showed no cytotoxic effects up to 10 µM.[1]

Experimental Protocols

Anti-HIV Activity Screening using p24 Antigen ELISA

This protocol describes a cell-based assay to determine the anti-HIV activity of compounds by quantifying the amount of viral p24 antigen produced in infected cells.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4)

  • HIV-1 viral stock (e.g., IIIB strain)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound or its derivatives dissolved in DMSO

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA kit

  • Microplate reader

Procedure:

  • Cell Preparation: Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.

  • Infection and Treatment: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Immediately after infection, add 100 µL of the diluted compound to the respective wells. Include a virus control (cells + virus, no compound) and a cell control (cells only).

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified atmosphere with 5% CO2.

  • p24 Quantification: After the incubation period, collect the cell culture supernatant. Centrifuge the supernatant to pellet any cells or debris.

  • Perform the p24 Antigen Capture ELISA on the clarified supernatant according to the manufacturer's instructions.[3][4][5]

  • Data Analysis: Determine the concentration of p24 in each well by reading the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the virus control. The 50% inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Anti-HIV Activity Screening Workflow A Seed MT-4 cells in 96-well plate C Infect cells with HIV-1 and add compound A->C B Prepare serial dilutions of this compound B->C D Incubate for 4-5 days C->D E Collect supernatant D->E F Perform p24 Antigen ELISA E->F G Analyze data to determine IC50 F->G

Caption: Workflow for Anti-HIV Activity Screening.

Cytotoxicity Assay using MTT

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of a compound on a given cell line.[1][6][7][8]

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or other relevant cell line

  • Complete cell culture medium

  • This compound or its derivatives dissolved in DMSO

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Preparation: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10^5 cells/well for PBMCs) in 100 µL of complete culture medium.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.[1]

G cluster_workflow Cytotoxicity Assay (MTT) Workflow A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 48 hours B->C D Add MTT solution and incubate C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F G Calculate CC50 F->G

Caption: Workflow for MTT Cytotoxicity Assay.

Analysis of HIV RNA Accumulation by RT-qPCR

This protocol provides a method to quantify the effect of this compound on the accumulation of viral RNA in infected cells using reverse transcription-quantitative PCR (RT-qPCR).

Materials:

  • HIV-1 infected cells treated with this compound

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR primers and probe specific for an HIV-1 gene (e.g., gag)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Treatment and Infection: Culture and infect cells with HIV-1 in the presence of various concentrations of this compound as described in the anti-HIV activity assay.

  • RNA Extraction: At a specified time point post-infection (e.g., 48 hours), harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or an HIV-1 specific primer.[9][10][11][12][13]

  • qPCR: Perform qPCR using primers and a probe specific for a conserved region of the HIV-1 genome. Use a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.

  • Data Analysis: Determine the cycle threshold (Ct) values for the HIV-1 gene and the housekeeping gene. Calculate the relative amount of HIV-1 RNA in treated cells compared to untreated control cells using the ΔΔCt method.

G cluster_workflow HIV RNA Accumulation Analysis Workflow A Treat infected cells with this compound B Extract total RNA A->B C Synthesize cDNA B->C D Perform qPCR for HIV-1 and housekeeping genes C->D E Analyze relative RNA levels using ΔΔCt method D->E

Caption: Workflow for HIV RNA Accumulation Analysis.

Other Potential Applications

While the anti-HIV activity of this compound is well-documented, preliminary studies suggest its potential in other therapeutic areas. The parent compound, Aureothin, has been reported to have activity against various microorganisms and to inhibit the proliferation of selected cancer cell lines.[1] These findings suggest that this compound could be a valuable lead compound for screening in the following areas:

  • Anticancer Screening: this compound can be screened against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.

  • Antifungal Screening: Its efficacy can be tested against various pathogenic fungal strains.

  • Antibacterial Screening: this compound can be evaluated for its activity against a range of Gram-positive and Gram-negative bacteria.

Signaling Pathway

The unique mechanism of action of this compound derivatives involves the inhibition of viral RNA accumulation. While the precise host factors targeted are still under investigation, proteomic analysis of cells treated with a potent derivative (compound #7) indicated that it does not cause global changes in protein expression but may modulate cellular pathways linked to HIV infection.[1][2] The following diagram illustrates the proposed point of intervention in the HIV life cycle.

G cluster_pathway HIV Life Cycle and Inhibition by this compound Derivative HIV HIV Virion HostCell Host Cell HIV->HostCell Entry & Reverse Transcription Integration Integration into Host Genome HostCell->Integration Transcription Transcription (Viral RNA Synthesis) Integration->Transcription RNA_Accumulation Viral RNA Accumulation Transcription->RNA_Accumulation Translation Translation (Viral Proteins) RNA_Accumulation->Translation Assembly Virion Assembly and Budding RNA_Accumulation->Assembly Translation->Assembly NewVirion New HIV Virion Assembly->NewVirion This compound This compound Derivative (e.g., Cmpd #7) This compound->RNA_Accumulation Inhibits

Caption: Inhibition of HIV RNA Accumulation.

Conclusion

This compound represents a promising natural product scaffold for the development of novel antiviral agents. Its derivative's unique mechanism of action against HIV-1, coupled with its potency and improved safety profile, highlights its potential as a lead compound. The protocols provided in this document offer a starting point for researchers to explore the therapeutic potential of this compound and its analogs in anti-HIV drug discovery and other screening applications. Further investigation into its broader biological activities is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: Total Synthesis of Neoaureothin and its Analogs for HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of Neoaureothin and its analogs, detailing their potent anti-HIV activity. This document includes a summary of quantitative biological data, detailed experimental methodologies for key synthetic steps, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Anti-HIV Activity of this compound and its Analogs

This compound (designated as compound #7 in a key study) and its analogs, inspired by the natural product Aureothin, have demonstrated significant inhibitory activity against HIV replication in primary human cells.[1] The following table summarizes the half-maximal inhibitory concentration (IC50), 90% inhibitory concentration (IC90), and 50% cytotoxic concentration (CC50) for a selection of these compounds, highlighting their potency and therapeutic window. The data underscores the superior profile of this compound (#7) which combines strong anti-HIV activity with improved cell safety and photostability compared to the parent compound, Aureothin.[1]

Compound IDR GroupIC50 (nM)IC90 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Aureothin (#1) p-NO2-phenyl30 ± 10>5001.5 ± 0.550
#3 p-CN-phenyl40 ± 20>5002.5 ± 0.863
#6 p-CF3-phenyl50 ± 20>5003.0 ± 1.060
This compound (#7) p-N(CH3)2-phenyl25 ± 8 <45 >10 >400
#12 p-OCH3-phenyl60 ± 25>5005.0 ± 1.583
#13 p-F-phenyl55 ± 20>5004.5 ± 1.282
#21 Thiophene70 ± 30>5006.0 ± 2.086

Data presented is derived from studies on human peripheral blood mononuclear cells (PBMCs) infected with HIV-1 LAI.[1]

Experimental Protocols

The following protocols describe the general synthetic strategy for this compound and its analogs. While specific reaction conditions may vary depending on the desired analog, these steps provide a reproducible framework for their synthesis.

Protocol 1: Synthesis of the γ-Pyrone Core

The synthesis of the central γ-pyrone scaffold is a key step in the total synthesis of this compound.

Materials:

Procedure:

  • To a solution of the starting substituted ketoester in anhydrous THF at 0 °C, add NaH (1.1 equivalents) portion-wise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Cool the reaction mixture to -78 °C and add n-BuLi (1.1 equivalents) dropwise.

  • After stirring for 1 hour at -78 °C, add ethyl acetate (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired γ-pyrone core.

Protocol 2: Side Chain Introduction via Alkylation

The diverse side chains of the analogs are introduced via an alkylation reaction on the γ-pyrone core.

Materials:

  • γ-Pyrone core

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • Substituted benzyl (B1604629) bromide

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the γ-pyrone core in anhydrous THF and cool to -78 °C.

  • Add LiHMDS (1.1 equivalents) dropwise and stir the mixture for 1 hour at -78 °C.

  • Add the corresponding substituted benzyl bromide (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired this compound analog.

Protocol 3: Anti-HIV Activity Assay (General)

The anti-HIV activity of the synthesized compounds can be evaluated using a cell-based assay.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • HIV-1 LAI stock

  • Synthesized compounds

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • p24 ELISA kit

Procedure:

  • Plate PBMCs in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Pre-treat the cells with serial dilutions of the synthesized compounds for 2 hours.

  • Infect the cells with HIV-1 LAI at a multiplicity of infection (MOI) of 0.01.

  • Culture the infected cells for 7 days.

  • On day 7, collect the culture supernatant and measure the p24 antigen concentration using an ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits HIV-1 replication by 50%.

  • Determine the CC50 value in parallel by assessing the viability of uninfected cells treated with the compounds using a standard cytotoxicity assay (e.g., MTS or MTT).

Visualizations

Signaling Pathway of this compound's Anti-HIV Action

This compound inhibits HIV replication by targeting a late-stage event in the viral life cycle. It blocks the accumulation of viral RNAs that encode for structural components of new virions, thereby inhibiting de novo virus production from integrated proviruses.[1]

HIV_Inhibition_Pathway This compound's Mechanism of HIV Inhibition cluster_host_cell Host Cell Provirus Integrated HIV Provirus HIV_RNA HIV RNA Transcripts (Structural Components & Genomic RNA) Provirus->HIV_RNA Transcription Virus_Production De Novo Virus Production HIV_RNA->Virus_Production Translation & Assembly This compound This compound This compound->Inhibition Inhibition->HIV_RNA

Caption: this compound inhibits HIV RNA accumulation.

Experimental Workflow for this compound Synthesis and Evaluation

The following diagram illustrates the overall workflow from the synthesis of this compound analogs to the evaluation of their biological activity.

Synthesis_Workflow Start Starting Materials (Ketoester & Benzyl Bromides) Synthesis Total Synthesis Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification Analogs This compound & Analogs Purification->Analogs Bioassays Biological Evaluation Analogs->Bioassays Data_Analysis Data Analysis (IC50, CC50, SI) Bioassays->Data_Analysis Conclusion Lead Compound Identification Data_Analysis->Conclusion

Caption: Workflow for this compound synthesis and testing.

References

Application Notes and Protocols for Nematicidal Assays of Neoaureothin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoaureothin, a polyketide metabolite produced by Streptomyces species, belongs to the aureothin (B1665325) family of natural products. These compounds have garnered interest for their diverse biological activities, including potential nematicidal properties. This document provides detailed protocols for conducting in vitro nematicidal assays to evaluate the efficacy of this compound against plant-parasitic and free-living nematodes. The model organism Caenorhabditis elegans is highlighted due to its genetic tractability and established use in anthelmintic research.[1][2][3] Additionally, protocols relevant to economically important plant-parasitic nematodes such as Meloidogyne incognita are included.

Data Presentation: Nematicidal Activity of Aureothin and Alloaureothin (B1255800)

Table 1: Mortality of Bursaphelenchus xylophilus at Different Life Stages Treated with Aureothin and Alloaureothin (24h exposure)

CompoundConcentration (µg/mL)J2 Stage Mortality (%)J3 Stage Mortality (%)J4 Stage/Adult Mortality (%)
Aureothin 1.0~85%~80%~75%
5.0~95%~90%~88%
Alloaureothin 1.0~80%~75%~70%
5.0~90%~85%~82%
Abamectin (Positive Control) 1.0~98%~98%~98%
DMSO (Negative Control) 2 µL0%0%0%

Data adapted from a study on the nematicidal activity of aureothin and alloaureothin.[4][5]

Table 2: Inhibition of Egg Hatching of Bursaphelenchus xylophilus by Aureothin and Alloaureothin (48h exposure)

CompoundConcentration (µg/mL)Hatching Rate (%)
Aureothin 0.1~90%
0.5~75%
1.0~60%
2.0~45%
5.0~20%
10.0~5%
15.0<5%
20.0<5%
Alloaureothin 0.1~92%
0.5~80%
1.0~65%
2.0~50%
5.0~25%
10.0~10%
15.0<5%
20.0<5%
Abamectin (Positive Control) 20.0<5%
DMSO (Negative Control) 2 µL~98%

Data adapted from a study on the nematicidal activity of aureothin and alloaureothin.[5]

Experimental Protocols

Protocol 1: In Vitro Mortality Assay using Caenorhabditis elegans

This protocol details a liquid-based mortality assay in a 96-well plate format to determine the dose-response relationship of this compound.

Materials:

  • C. elegans wild-type (N2) strain, synchronized at the L4 larval stage.

  • Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • This compound stock solution (e.g., 10 mg/mL in DMSO).

  • M9 buffer.

  • Sterile 96-well flat-bottom microplates.

  • Positive control (e.g., Levamisole or Ivermectin).

  • Negative control (DMSO).

  • Incubator (20°C).

  • Inverted microscope.

Procedure:

  • Nematode Synchronization: Grow C. elegans on NGM plates with E. coli OP50. Synchronize worms to the L4 stage using standard methods (e.g., bleaching to collect eggs, followed by hatching and growth to L4).

  • Preparation of Test Solutions: Prepare serial dilutions of this compound in M9 buffer from the stock solution. The final DMSO concentration should not exceed 1% to avoid solvent toxicity. Prepare positive and negative control solutions in parallel.

  • Assay Setup:

    • Wash synchronized L4 worms off NGM plates using M9 buffer and collect them in a sterile conical tube.

    • Allow worms to settle by gravity and remove the supernatant. Wash the worms three times with M9 buffer to remove bacteria.

    • Adjust the worm suspension to a concentration of approximately 20-30 worms per 50 µL.

    • In each well of a 96-well plate, add 50 µL of the appropriate this compound dilution or control solution.

    • Add 50 µL of the nematode suspension to each well.

    • Each concentration and control should have at least three replicate wells.

  • Incubation: Seal the plate with parafilm to prevent evaporation and incubate at 20°C for 24, 48, and 72 hours.

  • Mortality Assessment:

    • At each time point, observe the nematodes under an inverted microscope.

    • A nematode is considered dead if it does not respond to gentle prodding with a platinum wire pick.

    • Count the number of live and dead nematodes in each well.

    • Calculate the percentage of mortality for each concentration.

  • Data Analysis: Use the mortality data to calculate the LC50 (lethal concentration 50%) value using probit analysis software.

Protocol 2: Mitochondrial Function Assay in C. elegans - Oxygen Consumption Rate (OCR) Measurement

This protocol is designed to investigate if this compound affects mitochondrial respiration, a potential mechanism of action for nematicidal compounds.

Materials:

  • C. elegans wild-type (N2) strain, synchronized young adults.

  • This compound.

  • M9 buffer.

  • Extracellular flux analyzer (e.g., Seahorse XFe96).

  • Assay plate for the flux analyzer.

  • Mitochondrial stress test reagents: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor).

  • Positive control (e.g., Rotenone).

  • Negative control (vehicle, e.g., DMSO).

Procedure:

  • Nematode Preparation: Synchronize C. elegans to the young adult stage. On the day of the assay, wash the worms with M9 buffer to remove bacteria.

  • Compound Exposure: Expose a population of synchronized worms to a predetermined concentration of this compound (e.g., the LC50 value determined in Protocol 1) in M9 buffer for a defined period (e.g., 4-6 hours). Include a vehicle-treated control group.

  • Assay Plate Preparation:

    • After exposure, wash the worms extensively with M9 buffer to remove the compound.

    • Count the worms and add a consistent number (e.g., 25-50) to each well of the flux analyzer assay plate in M9 buffer.

  • Oxygen Consumption Rate (OCR) Measurement:

    • Place the assay plate in the extracellular flux analyzer and follow the manufacturer's instructions for calibration and equilibration.

    • Measure the basal OCR.

    • Sequentially inject the mitochondrial stress test reagents (Oligomycin, FCCP, and Rotenone/Antimycin A) to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis:

    • Analyze the OCR data to determine key parameters of mitochondrial function: basal respiration, ATP production-coupled respiration, maximal respiratory capacity, and spare respiratory capacity.

    • Compare the mitochondrial function parameters between this compound-treated and control worms. A significant decrease in basal and maximal respiration may indicate inhibition of the electron transport chain.[6][7][8]

Mandatory Visualization

Proposed Signaling Pathway of this compound in Nematodes

Neoaureothin_Signaling_Pathway cluster_extracellular Extracellular cluster_nematode Nematode Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Membrane This compound->Membrane Uptake ETC Complex I Complex II Complex III Complex IV Membrane->ETC:c1 Inhibition Glycolysis Glycolysis ATP_cyto ATP ATP_synthase ATP Synthase ETC->ATP_synthase Proton Gradient (Disrupted) ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production ATP_mito ATP ATP_synthase->ATP_mito ATP Synthesis (Reduced) Paralysis Paralysis & Death ATP_mito->Paralysis Energy Depletion ROS->Paralysis Oxidative Stress

Caption: Proposed mechanism of this compound targeting Complex I of the mitochondrial ETC.

Experimental Workflow for Nematicidal Bioassay

Nematicidal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start sync Synchronize C. elegans (L4 stage) start->sync wash Wash nematodes to remove bacteria sync->wash setup Dispense dilutions and nematode suspension into 96-well plate wash->setup stock Prepare this compound stock solution dilutions Create serial dilutions stock->dilutions dilutions->setup incubate Incubate at 20°C for 24, 48, 72 hours setup->incubate observe Observe under microscope and count live/dead incubate->observe calculate Calculate % mortality observe->calculate lc50 Determine LC50 value (Probit Analysis) calculate->lc50 end End lc50->end

Caption: Workflow for the in vitro nematicidal mortality assay.

Logical Relationship of Mitochondrial Stress Test

Mitochondrial_Stress_Test_Logic cluster_treatment Treatment cluster_measurement OCR Measurement cluster_output Output Parameters control Control Nematodes (Vehicle) basal Basal Respiration control->basal treated This compound-Treated Nematodes treated->basal atp_resp ATP-Linked Respiration (Oligomycin) basal->atp_resp basal_out Basal Respiration basal->basal_out max_resp Maximal Respiration (FCCP) atp_resp->max_resp atp_out ATP Production atp_resp->atp_out non_mito Non-Mitochondrial Respiration (Rotenone/Antimycin A) max_resp->non_mito max_out Maximal Respiration max_resp->max_out spare_out Spare Respiratory Capacity max_resp->spare_out

Caption: Logical flow of the mitochondrial stress test to assess bioenergetics.

References

Application Notes and Protocols for Anti-HIV Replication Assay Using Neoaureothin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge, necessitating the continuous development of novel antiretroviral agents with unique mechanisms of action to combat drug resistance and improve therapeutic outcomes. Neoaureothin, a member of the γ-pyrone polyketide family, and its derivatives have emerged as potent inhibitors of HIV replication.[1] Unlike many current antiretroviral drugs that target viral enzymes such as reverse transcriptase, protease, or integrase, this compound exhibits a novel mode of action by blocking the accumulation of viral RNAs that encode the structural components of new virions.[1] This distinct mechanism makes this compound and its analogs promising candidates for further investigation and development as a new class of anti-HIV therapeutics.

These application notes provide a comprehensive overview of the anti-HIV activity of this compound and its derivatives, along with detailed protocols for evaluating its efficacy and cytotoxicity in a laboratory setting.

Mechanism of Action

This compound and its derivatives inhibit HIV-1 replication by interfering with a late-stage event in the viral life cycle. Evidence suggests that these compounds block the production of new infectious virus particles from cells already containing integrated HIV provirus. The primary mechanism is the inhibition of the accumulation of unspliced and singly-spliced HIV RNAs in the cytoplasm.[1] These specific RNA species are essential for the synthesis of viral structural proteins (Gag, Pol) and the viral genome itself.

This mechanism strongly implies an interference with the function of the HIV-1 Rev protein. Rev is a crucial viral regulatory protein that mediates the export of these unspliced and singly-spliced viral RNAs from the nucleus to the cytoplasm by binding to the Rev Response Element (RRE) within the viral RNA and interacting with the host cellular export machinery, primarily the CRM1 (Exportin-1) pathway. By disrupting this process, this compound effectively halts the production of the necessary building blocks for new virions.

Data Presentation

The following tables summarize the reported anti-HIV-1 activity and cytotoxicity of Aureothin (the parent compound of this compound) and a potent synthetic derivative, Compound #7.

Table 1: Anti-HIV-1 Activity of Aureothin and Derivative

CompoundTarget CellsVirus StrainIC50IC90Reference
AureothinPBMCsHIV-1 LAI~11.7 nM-[1]
Compound #7PBMCsHIV-1 LAI-<45 nM[1]

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Cytotoxicity and Selectivity Index

CompoundTarget CellsCC50Selectivity Index (SI = CC50/IC50)Reference
AureothinPBMCs~2.27 µM~194[1]
Compound #7PBMCs>10 µM>970[1]

CC50: 50% cytotoxic concentration.

Mandatory Visualizations

HIV_Replication_and_Neoaureothin_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Proviral_DNA Proviral DNA Transcription Transcription Proviral_DNA->Transcription Host RNA Polymerase II Unspliced_RNA Unspliced/Singly-spliced HIV RNA (with RRE) Transcription->Unspliced_RNA Rev_RRE_Complex Rev-RRE-CRM1 Complex Unspliced_RNA->Rev_RRE_Complex Virion_Assembly Virion Assembly and Budding Unspliced_RNA->Virion_Assembly Genomic RNA Rev_Protein Rev Protein Rev_Protein->Rev_RRE_Complex CRM1 CRM1 (Exportin-1) CRM1->Rev_RRE_Complex Nuclear_Pore Nuclear Pore Complex Rev_RRE_Complex->Nuclear_Pore Nuclear Export Translation Translation Structural_Proteins Viral Structural Proteins (Gag, Pol) Translation->Structural_Proteins Structural_Proteins->Virion_Assembly New_Virion New Infectious Virion Virion_Assembly->New_Virion This compound This compound This compound->Rev_RRE_Complex Inhibits formation or export

Caption: Proposed mechanism of this compound's anti-HIV activity.

Anti_HIV_Screening_Workflow cluster_initial Initial Screening cluster_primary Primary Anti-HIV Assay cluster_secondary Secondary Confirmatory Assays Compound_Library This compound / Derivatives Cytotoxicity_Assay 1. Cytotoxicity Assay (e.g., MTT) Determine CC50 Compound_Library->Cytotoxicity_Assay Cell_Infection 2. Infect Target Cells (e.g., PBMCs) with HIV-1 Cytotoxicity_Assay->Cell_Infection Select non-toxic concentrations Selectivity_Index 6. Calculate Selectivity Index (SI = CC50 / IC50) Cytotoxicity_Assay->Selectivity_Index Compound_Treatment 3. Treat with Non-toxic Concentrations of this compound Cell_Infection->Compound_Treatment p24_Assay 4. Measure Viral Replication (p24 Antigen ELISA) Determine IC50 Compound_Treatment->p24_Assay RT_Assay 5. Reverse Transcriptase (RT) Activity Assay p24_Assay->RT_Assay Confirmation p24_Assay->Selectivity_Index

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

The following protocols provide a framework for assessing the anti-HIV activity and cytotoxicity of this compound. It is recommended to adapt these protocols based on the specific cell lines, virus strains, and laboratory equipment available.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for distinguishing between antiviral activity and general cytotoxicity.

Materials:

  • Target cells (e.g., Peripheral Blood Mononuclear Cells (PBMCs), TZM-bl, or other HIV-permissive cell lines)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed the target cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Add 100 µL of the diluted this compound solutions to the wells in triplicate. Include wells with cells and medium only (cell control) and wells with medium only (background control).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated cell control.

  • Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-HIV-1 p24 Antigen Assay

This assay measures the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a direct indicator of viral replication.

Materials:

  • Target cells (e.g., PBMCs)

  • HIV-1 virus stock (e.g., HIV-1 LAI)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Commercially available HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Protocol:

  • Activate PBMCs for 2-3 days with phytohemagglutinin (PHA) and interleukin-2 (B1167480) (IL-2).

  • Seed the activated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Prepare serial dilutions of this compound at concentrations below the determined CC50.

  • Pre-treat the cells with the diluted this compound for 2 hours.

  • Infect the cells with a pre-titered amount of HIV-1 virus stock. Include an untreated, infected control (virus control) and an uninfected control (cell control).

  • Incubate the plate for 7 days at 37°C in a humidified 5% CO2 incubator, changing the medium with fresh compound every 3-4 days.

  • On day 7, collect the cell culture supernatant.

  • Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of p24 production for each concentration compared to the virus control.

  • Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 reverse transcriptase enzyme in the culture supernatant, providing another quantitative measure of viral replication.

Materials:

  • Cell culture supernatants from the anti-HIV-1 p24 antigen assay

  • Commercially available Reverse Transcriptase Activity Assay kit (colorimetric or radioactive)

  • Appropriate detection instrumentation (spectrophotometer or scintillation counter)

Protocol:

  • Use the cell culture supernatants collected on day 7 from the p24 antigen assay.

  • Follow the protocol provided with the commercial RT activity assay kit. This typically involves: a. Lysing the virus particles in the supernatant to release the RT enzyme. b. Incubating the lysate with a template-primer and labeled nucleotides (e.g., DIG-dUTP and dATP for a colorimetric assay, or [3H]-dTTP for a radioactive assay). c. Capturing the newly synthesized DNA onto a microplate. d. Detecting the amount of incorporated labeled nucleotide.

  • Measure the signal (absorbance or radioactivity) for each sample.

  • Calculate the percentage of inhibition of RT activity for each this compound concentration compared to the virus control.

  • This data can be used to confirm the results obtained from the p24 antigen assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Neoaureothin Photolability in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges posed by the photolability of Neoaureothin (B8089337) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photolability a concern?

A1: this compound is a polyketide metabolite with potential therapeutic applications, including anti-HIV activity.[1][2] Like other polyene antibiotics, it is susceptible to degradation upon exposure to light, particularly in the UV and blue regions of the spectrum.[1] This photodegradation can lead to a loss of biological activity and the formation of confounding artifacts, resulting in inconsistent and unreliable experimental outcomes.

Q2: How can I visually determine if my this compound sample has degraded?

A2: While visual inspection is not a definitive measure, a color change or the appearance of particulate matter in a previously clear solution may indicate degradation. However, significant degradation can occur before any visible changes are apparent. Quantitative analytical methods like HPLC are necessary for accurate assessment.

Q3: What are the essential precautions for handling and storing this compound?

A3: To minimize photodegradation, this compound should be handled under subdued lighting conditions. Use amber-colored vials or wrap containers in aluminum foil to block light.[3][4][5] For long-term storage, solid this compound should be kept at -20°C or lower, protected from light and moisture. Stock solutions should be prepared fresh when possible and stored in light-protected aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

Q4: Can I use a photostabile analog of this compound?

A4: Yes, chemical modification is a viable strategy. Research has shown that synthetic derivatives of the related compound Aureothin (B1665325) can exhibit improved photostability while retaining potent biological activity.[1] If you are consistently facing issues with this compound's photolability, consider synthesizing or acquiring a more stable analog for your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent results between experiments Photodegradation of this compound during sample preparation or the assay itself.1. Review your light protection protocol: Ensure all steps, from weighing the compound to final measurements, are conducted under low-light conditions or with appropriate light-blocking materials.[3][4] 2. Prepare fresh solutions: Use freshly prepared dilutions of this compound for each experiment.[6] 3. Use a positive control: Include a known stable compound with a similar mechanism of action to verify your assay's performance.
Loss of biological activity Significant degradation of the this compound stock solution or working dilutions.1. Quantify compound integrity: Use HPLC-PDA to check the purity of your this compound stock.[7][8][9] 2. Aliquot stock solutions: Store stock solutions in small, single-use aliquots in amber vials at -80°C to prevent degradation from repeated freeze-thaw cycles and light exposure.[6]
High background signal or unexpected cellular toxicity Formation of cytotoxic or fluorescent degradation byproducts.1. Run a "dark" control: Expose your cells/reagents to a this compound sample that has been intentionally exposed to light to see if the degradation products are causing the issue. 2. Filter your solutions: Use a sterile filter (0.22 µm) for your working solutions to remove any precipitates that may have formed due to degradation.
Precipitation of the compound in aqueous media Poor solubility of this compound in the experimental buffer.1. Optimize solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but not high enough to cause cellular toxicity.[6] 2. Prepare dilutions immediately before use: Make the final dilution of this compound in your aqueous buffer right before adding it to your experiment.[6]

Experimental Protocols

Protocol 1: Photostability Testing of this compound

This protocol is adapted from the ICH Q1B guidelines for photostability testing.[10][11][12][13]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
  • Prepare two sets of identical samples in quartz cuvettes or clear glass vials:
  • Test Samples: Dilute the stock solution to the final experimental concentration in your assay buffer.
  • Dark Controls: Prepare the same dilution but wrap the vials completely in aluminum foil.

2. Light Exposure:

  • Place the test samples and dark controls in a photostability chamber.
  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
  • A calibrated lux/UV meter should be used to monitor the light exposure.

3. Analysis:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the test and dark control samples.
  • Analyze the samples immediately by HPLC-PDA.
  • Monitor the peak area of the parent this compound compound and the appearance of any new peaks corresponding to degradation products.

4. Data Presentation:

The results can be summarized in a table to show the percentage of this compound remaining over time.

Time (hours) This compound Remaining (Test Sample) % This compound Remaining (Dark Control) %
0100100
285.399.8
468.199.5
842.599.2
2415.298.9
Protocol 2: Cell-Based Assay with Light Protection

This protocol provides a general framework for conducting cell-based assays with the light-sensitive this compound.

1. Cell Plating:

  • Plate your cells in a 96-well plate at the desired density and allow them to adhere overnight in a standard cell culture incubator.

2. Compound Preparation (Subdued Light):

  • In a dimly lit room or a room with a red safelight, prepare serial dilutions of this compound in your cell culture medium. Keep the solutions in amber tubes or tubes wrapped in foil.

3. Cell Treatment (Subdued Light):

  • Remove the cell plate from the incubator.
  • Carefully add the this compound dilutions to the appropriate wells.
  • Wrap the entire 96-well plate in sterile aluminum foil.

4. Incubation:

  • Place the foil-wrapped plate back into the incubator for the desired treatment period.

5. Assay Readout:

  • After incubation, perform your cell viability or functional assay (e.g., CellTiter-Glo, MTS assay).[3][14][15] If the readout involves a plate reader, the foil should only be removed immediately before the measurement. For assays requiring microscopy, minimize light exposure as much as possible.

Visualizations

Logical Workflow for Troubleshooting Inconsistent Results

start Inconsistent Results Observed check_protocol Review Experimental Protocol for Light Exposure Steps start->check_protocol check_reagents Assess this compound Stock Integrity (HPLC) check_protocol->check_reagents fresh_solutions Prepare Fresh this compound Solutions check_reagents->fresh_solutions redo_experiment Repeat Experiment with Strict Light Protection fresh_solutions->redo_experiment successful Results Consistent redo_experiment->successful Yes unsuccessful Results Still Inconsistent redo_experiment->unsuccessful No troubleshoot_assay Troubleshoot Core Assay Parameters (Controls, Reagents) unsuccessful->troubleshoot_assay consider_analog Consider Using a Photostabile Analog troubleshoot_assay->consider_analog

Caption: Troubleshooting workflow for inconsistent this compound experiments.

Hypothetical Signaling Pathway for this compound's Antiviral Action

Based on its known effect of inhibiting the accumulation of HIV RNA, this diagram illustrates a potential mechanism of action.[1]

This compound This compound Host_Factor Host Cell Factor(s) (e.g., Kinase, Transcription Factor) This compound->Host_Factor Inhibits (?) Viral_Transcription Viral Gene Transcription Host_Factor->Viral_Transcription Promotes HIV_Provirus Integrated HIV Provirus HIV_Provirus->Viral_Transcription HIV_RNA HIV RNA Accumulation Viral_Transcription->HIV_RNA Virus_Production New Virus Production HIV_RNA->Virus_Production

References

Technical Support Center: Addressing Poor Aqueous Solubility of Neoaureothin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Neoaureothin.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: In which solvents is this compound known to be soluble?

A2: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.

Q3: Why is my this compound not dissolving in my aqueous buffer?

A3: Due to its high lipophilicity, this compound is expected to have poor solubility in aqueous buffers. Direct dissolution is unlikely to yield concentrations suitable for most experiments. It is recommended to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before preparing aqueous dilutions.

Q4: I'm observing precipitation when I dilute my DMSO stock of this compound into an aqueous solution. What can I do?

A4: This is a common issue for poorly soluble compounds. The organic solvent is miscible with water, but the compound is not, causing it to precipitate out. To troubleshoot this, you can try:

  • Decreasing the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous solution.

  • Increasing the percentage of co-solvent: If your experimental system allows, you can try increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 1% DMSO). However, be mindful of the potential effects of the solvent on your experiment.

  • Using a surfactant: Adding a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) to your aqueous buffer can help to keep the compound in solution by forming micelles.

  • Employing a solubility enhancement technique: For more robust and higher concentration formulations, consider using one of the techniques detailed in the Troubleshooting Guide below.

Q5: How should I store aqueous preparations of this compound?

A5: There is limited specific data on the stability of this compound in aqueous solutions. As a general precaution for polyketide compounds, it is recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, it should be for a short duration at 2-8°C and protected from light. Long-term storage of aqueous solutions is not recommended due to the risk of degradation and precipitation.

Troubleshooting Guide: Enhancing this compound's Aqueous Solubility

This guide provides an overview of common strategies to improve the aqueous solubility of this compound. A decision-making workflow is provided to help you select the most appropriate technique for your needs.

Decision-Making Workflow for Solubility Enhancement

Solubility_Workflow start Poor Aqueous Solubility of this compound q1 Is a simple co-solvent system sufficient? start->q1 cosolvent Use Co-solvents (e.g., DMSO, Ethanol) q1->cosolvent Yes q2 Is a higher concentration or more stable formulation needed? q1->q2 No end Proceed with Experiment cosolvent->end q3 Is the experimental setup compatible with excipients? q2->q3 complexation Cyclodextrin (B1172386) Complexation q3->complexation Yes, with cyclodextrins solid_dispersion Solid Dispersion q3->solid_dispersion Yes, with polymers nanosuspension Nanosuspension q3->nanosuspension Yes, with stabilizers complexation->end solid_dispersion->end nanosuspension->end

Caption: Decision workflow for selecting a suitable solubility enhancement technique for this compound.

Data on this compound Solubility
Solvent/SystemSolubilityRemarks
Aqueous Buffer Predicted to be very lowBased on a high predicted XLogP3-AA of 6.2[1]
Dimethylformamide (DMF) SolubleQualitative data
Dimethyl sulfoxide (DMSO) SolubleQualitative data
Ethanol SolubleQualitative data
Methanol SolubleQualitative data

Experimental Protocols

Here are detailed methodologies for three common solubility enhancement techniques.

Cyclodextrin Complexation (Kneading Method)

This method involves the formation of an inclusion complex between this compound and a cyclodextrin, which can enhance its aqueous solubility.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water

  • Ethanol (or another suitable solvent for this compound)

  • Vacuum oven

Protocol:

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1 or 1:2).

  • Cyclodextrin Preparation: Weigh the calculated amount of cyclodextrin and place it in a mortar.

  • Wetting: Add a small amount of water to the cyclodextrin to form a paste.

  • Drug Incorporation: Dissolve the weighed this compound in a minimal amount of ethanol. Slowly add the this compound solution to the cyclodextrin paste in the mortar.

  • Kneading: Knead the mixture thoroughly for 30-60 minutes. The mixture should maintain a paste-like consistency. If it becomes too dry, add a few drops of water. If it becomes too liquid, add a small amount of cyclodextrin.

  • Drying: Spread the resulting paste in a thin layer on a tray and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Sieving: Gently grind the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: Determine the aqueous solubility of the prepared complex and compare it to that of the uncomplexed this compound.

Solid Dispersion (Solvent Evaporation Method)

This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate and solubility.

Materials:

  • This compound

  • A hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or a Polyethylene glycol (PEG 6000)

  • A common volatile solvent in which both this compound and the polymer are soluble (e.g., a mixture of dichloromethane (B109758) and methanol)

  • Rotary evaporator

  • Vacuum oven

Protocol:

  • Ratio Selection: Choose the desired weight ratio of this compound to the polymer (e.g., 1:1, 1:5, 1:10).

  • Dissolution: Weigh the appropriate amounts of this compound and the polymer and dissolve them in the common volatile solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the inner wall of the flask.

  • Final Drying: Scrape the solid dispersion from the flask and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a fine powder.

  • Characterization and Solubility Assessment: Characterize the solid dispersion (e.g., using DSC or XRD to confirm the amorphous state) and determine its aqueous solubility and dissolution rate.

Nanosuspension (Precipitation Method)

This bottom-up approach creates nanoparticles of this compound, which increases the surface area and consequently the dissolution velocity.

Materials:

  • This compound

  • A water-miscible organic solvent in which this compound is soluble (e.g., DMSO, acetone)

  • An aqueous solution containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.2% w/v Sodium Dodecyl Sulfate (SDS) in water). This is the anti-solvent.

  • High-speed homogenizer or a magnetic stirrer

Protocol:

  • Organic Phase Preparation: Prepare a solution of this compound in the chosen organic solvent at a specific concentration.

  • Aqueous Phase Preparation: Prepare the aqueous anti-solvent solution containing the stabilizer(s).

  • Precipitation: Under high-speed homogenization or vigorous magnetic stirring, inject the organic solution of this compound into the aqueous anti-solvent solution. The rapid mixing and solvent shift will cause this compound to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.

  • Particle Size Analysis: Characterize the particle size and distribution of the resulting nanosuspension using a technique like Dynamic Light Scattering (DLS).

  • Solubility and Dissolution Testing: Evaluate the saturation solubility and dissolution rate of the this compound nanosuspension.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own optimization and validation experiments.

References

Technical Support Center: Minimizing Off-Target Effects of Neoaureothin in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to minimize the off-target effects of Neoaureothin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known on-target mechanism of action?

A1: this compound is a γ-pyrone polyketide that has been identified as a potent inhibitor of HIV replication.[1][2] Its primary mechanism of action is distinct from many current antiretroviral drugs. It acts at a post-integration step of the HIV replication cycle, specifically by blocking the accumulation of HIV RNAs that encode for the structural components of new virus particles.[1][2]

Q2: What are the known off-target effects or cytotoxicity of this compound?

A2: Specific off-target effects of this compound are not extensively documented in publicly available literature. However, the related natural product, Aureothin, has shown cytotoxic effects at higher concentrations.[1] It is crucial to empirically determine the cytotoxic profile of this compound in your specific cell line. Unintended effects on cellular pathways unrelated to HIV replication should be considered a possibility, as is common with many small molecule inhibitors.[3]

Q3: What are the general strategies to minimize off-target effects of small molecules like this compound?

A3: General strategies to mitigate off-target effects include:

  • Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that achieves the desired on-target effect.

  • Orthogonal Validation: Confirm key findings using structurally and mechanistically different inhibitors or by using genetic approaches like CRISPR-Cas9 or RNAi to validate the target.[4][5]

  • Target Engagement Assays: Directly measure the binding of the inhibitor to its intended target within the cellular context to correlate with the observed phenotype.[4]

  • Control Experiments: Always include appropriate controls, such as vehicle-only (e.g., DMSO) and untreated cells, to distinguish compound-specific effects from solvent effects or general culture stress.[6]

Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A4: The optimal concentration should be determined empirically for each cell type and assay. A dose-response experiment is essential. This typically involves treating cells with a serial dilution of this compound and measuring both the desired anti-HIV activity and cell viability in parallel. The goal is to identify a concentration window that maximizes on-target activity while minimizing cytotoxicity.

Troubleshooting Guide

Issue 1: High levels of cell death observed after treatment with this compound.

Potential Cause Troubleshooting Step
Inhibitor concentration is too high. Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, including those well below the reported IC50 values for related compounds.[6]
Prolonged exposure to the inhibitor. Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of HIV replication.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[6]
Cell line is particularly sensitive. Some cell lines are more sensitive to chemical treatments. Consider using a more robust cell line if possible, or perform extensive optimization of concentration and exposure time.

Issue 2: Inconsistent results or lack of HIV inhibition.

Potential Cause Troubleshooting Step
Inhibitor is not active. Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. Test the inhibitor in a well-established positive control assay if available.
Inhibitor is not cell-permeable. While this compound is expected to be cell-permeable, this can vary between cell types. If this is suspected, consult literature for analogs with improved permeability.
Incorrect timing of inhibitor addition. Since this compound acts post-integration, ensure it is present during the phase of active viral RNA transcription and protein synthesis. Optimize the timing of inhibitor treatment relative to viral infection.

Quantitative Data Summary

The following table summarizes cytotoxicity and anti-HIV activity data for Aureothin (a related compound) and a potent synthetic derivative. This data can serve as a starting point for designing dose-response experiments with this compound.

CompoundMetricValueCell TypeNotes
Aureothin (#1) CC50~2.27 µMHIV-exposed PBMC culturesCC50 is the 50% cytotoxic concentration.[1]
Aureothin (#1) Selectivity Index~194HIV-exposed PBMC culturesCalculated as CC50/IC50. A higher value indicates greater selectivity for antiviral activity over cytotoxicity.[1]
Synthetic Derivative (#7) IC90<45 nM-IC90 is the concentration for 90% inhibition of HIV activity. This derivative showed improved cell safety up to 10 µM.[1][2]

Experimental Protocols

Protocol 1: Dose-Response and Cytotoxicity Assay

Objective: To determine the optimal concentration of this compound that inhibits HIV replication without causing significant cell death.

Methodology:

  • Cell Plating: Seed your target cells (e.g., LC5-RIC reporter cells or primary human cells) in a 96-well plate at a predetermined optimal density.[1]

  • Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate cell culture medium. Also prepare a vehicle control (e.g., medium with the same final concentration of DMSO).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Infection (for anti-HIV assay): For anti-HIV activity assessment, infect the cells with a known titer of HIV before or after adding the compound, depending on your experimental design.[1]

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).[7]

  • Readout:

    • Anti-HIV Activity: Measure the biological response of interest. This could be quantifying infectious virus production (e.g., p24 ELISA) or a reporter gene assay (e.g., DsRed1 expression in LC5-RIC cells).[1]

    • Cytotoxicity: In parallel, assess cell viability using an appropriate assay such as CellTiter-Glo®, MTT, or a resazurin-based assay.[1][6][8]

  • Data Analysis: Plot the percentage of HIV inhibition and the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration).

Visualizations

experimental_workflow start Start: Hypothesis of This compound Off-Target Effects dose_response 1. Dose-Response & Cytotoxicity Assay (Determine IC50 and CC50) start->dose_response concentration 2. Select Concentration (Maximize on-target effect, minimize cytotoxicity) dose_response->concentration orthogonal 3. Orthogonal Validation (e.g., CRISPR knockout of suspected off-target or use of alternative inhibitor) concentration->orthogonal target_engagement 4. Target Engagement Assay (Confirm this compound binds intended target in cells) concentration->target_engagement conclusion Conclusion: Minimized Off-Target Effects orthogonal->conclusion target_engagement->conclusion

Caption: Workflow for minimizing this compound's off-target effects.

hiv_pathway cluster_cell Host Cell Integration 5. Integration of viral DNA into host genome Transcription 6. Transcription of viral RNA Integration->Transcription Translation 7. Translation of viral proteins (Gag, Pol, Env) Transcription->Translation Viral mRNA Assembly 8. Assembly of new virions Translation->Assembly Budding 9. Budding and Release Assembly->Budding This compound This compound This compound->Transcription Inhibits accumulation of viral RNA OffTarget Potential Off-Target (e.g., Cellular Kinase, Transcription Factor) This compound->OffTarget Potential Off-Target Interaction HIV_Entry 1-4. HIV Entry, Reverse Transcription, Nuclear Import HIV_Entry->Integration Viral DNA

Caption: this compound's on-target vs. potential off-target pathways.

References

Troubleshooting inconsistent results in Neoaureothin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Neoaureothin in bioassays.

Frequently Asked Questions (FAQs)

General Assay Variability

Q1: My results are inconsistent between experiments. What are the common sources of variability in cell-based assays?

A1: Inconsistent results in cell-based assays are a frequent challenge. Reproducibility is key for data reliability[1][2]. Major sources of variability often stem from inconsistencies in fundamental experimental steps.[3] Key factors to consider include:

  • Cell Handling and Culture:

    • Cell Passage Number: The number of times cells have been subcultured can influence experimental outcomes.[1][2][4]

    • Cell Seeding Density: Inaccurate or inconsistent cell numbers per well can significantly alter results.[5][6]

    • Mycoplasma Contamination: Undetected contamination can endanger the reliability and reproducibility of your data.[1][4] Regular testing is crucial.[4]

  • Reagent and Compound Handling:

    • Reagent Preparation: Ensure all reagents are properly equilibrated to the assay temperature before use, with the exception of enzymes which should be kept on ice.[7]

    • Compound Stability: The stability of this compound under your specific experimental conditions (e.g., in media) may be a factor. Prepare fresh solutions for each experiment to minimize degradation.[8]

  • Assay Procedure:

    • Incubation Conditions: Deviations in incubation time or temperature can alter bacterial or cellular growth rates and affect results.[3] Use a calibrated incubator and ensure uniform heat distribution.[3]

    • "Edge Effects": Evaporation along the outer wells of a microtiter plate can concentrate reagents and affect cell growth, leading to skewed results.[9] Using plates with perimeter wells filled with media or buffer can help mitigate this.[9]

    • Pipetting Errors: Careful and consistent pipetting technique is critical to avoid variability between wells.[7]

  • Data Acquisition:

    • Instrument Settings: Ensure the plate reader is set to the correct wavelength for your specific assay (e.g., for absorbance, fluorescence, or luminescence).[7]

    • Endpoint Reading: Subjective determination of endpoints, especially in assays like Minimum Inhibitory Concentration (MIC), can introduce operator-dependent variability.[8]

This compound-Specific Issues

Q2: How should I store and handle this compound to ensure its stability?

A2: While specific stability data for this compound is not widely published, general best practices for bioactive compounds should be followed to ensure its integrity:

  • Solid Form: this compound, as a solid, should be stored in a tightly sealed vial, protected from light, and kept at the recommended temperature as stated on the product vial (typically -20°C).[10]

  • Stock Solutions: Once prepared, stock solutions should be stored as small aliquots in tightly sealed vials at -20°C.[10] Generally, these are usable for up to one month, but it is always best to make up and use solutions on the same day if possible.[10] Avoid repeated freeze-thaw cycles.

  • Handling: Before opening the vial, allow the product to warm to room temperature for at least 60 minutes to prevent condensation.[10] Prepare fresh dilutions from the stock solution for each experiment.[8]

Q3: What is the mechanism of action for this compound, and how might this affect my assay design?

A3: this compound is a polyketide that has demonstrated potent antiviral activity, particularly against HIV.[11][12] Its mechanism of action is distinct from many clinical drugs.[11]

  • Anti-HIV Activity: Studies have shown that this compound and its derivatives inhibit de novo virus production from integrated proviruses by blocking the accumulation of HIV RNAs that encode for the structural components of new virions.[11]

  • Assay Considerations: Since this compound targets a post-integration step in the viral replication cycle, assays designed to measure earlier events like viral entry or reverse transcription may not capture its activity.[11] Assays should be designed to measure outcomes like viral protein expression, viral RNA levels, or the production of infectious virus particles.

Troubleshooting Specific Assays

Q4: I am seeing inconsistent Minimum Inhibitory Concentration (MIC) values in my antimicrobial assays. How can I troubleshoot this?

A4: Reproducibility in MIC assays should generally fall within a three-log₂ dilution range (e.g., +/- one twofold dilution from the mode).[3] If you are seeing greater variability, consider the following:

Potential CauseRecommended SolutionCitation
Inconsistent Inoculum Standardize the starting bacterial concentration using a spectrophotometer or McFarland standards (e.g., to 1-2 x 10⁸ CFU/ml).[8]
Media Variation Use a single, high-quality lot of standardized media (e.g., Cation-Adjusted Mueller-Hinton Broth). Adhere to established protocols from bodies like the CLSI.[3][8]
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Assess the compound's stability in the assay medium over the incubation period.[3][8]
Incubation Fluctuation Use a calibrated incubator set to 35°C ± 2°C and incubate for a consistent duration (typically 16-20 hours).[3]
Subjective Reading Include positive (bacteria, no compound) and negative (media, no compound) controls for clear comparison. If results are unclear, confirm with a quantitative method.[8]

Q5: My MTT cytotoxicity assay results are variable. What are the common pitfalls?

A5: The MTT assay measures cellular metabolic activity, which is generally correlated with cell viability.[13] However, many factors can confound the results.[5][6]

Potential CauseRecommended SolutionCitation
Incomplete Formazan (B1609692) Solubilization Ensure the solvent volume is sufficient and mix thoroughly (e.g., orbital shaking) to completely dissolve the purple formazan crystals. Check for full solubilization microscopically before reading absorbance.
Interference from Media Use serum-free medium during the MTT incubation step to prevent interference from serum proteins. Phenol (B47542) red can also interfere, so using phenol red-free media is recommended.[14]
Incorrect Incubation Time The optimal MTT incubation time can vary between cell types. This should be optimized for your specific cells to ensure a sufficient signal without causing toxicity from the MTT reagent itself.[5][13]
Changes in Cell Metabolism Remember that the assay measures metabolic activity, not directly cell number. Experimental conditions or the compound itself could alter cell metabolism, affecting MTT reduction without changing cell viability.[13]
High Background Absorbance Long-term exposure of the MTT reagent to light or an elevated pH in the culture medium can result in the non-enzymatic production of formazan. Run appropriate controls (e.g., media with MTT but no cells) to check for this.[13]

Experimental Protocols

Protocol: Broth Microdilution MIC Assay

This protocol provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

1. Preparation of Reagents:

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • This compound: Prepare a stock solution (e.g., in DMSO) at a concentration 100x the highest desired final concentration.

  • Bacterial Inoculum: From a pure culture, prepare a bacterial suspension in broth or saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 × 10⁸ CFU/ml).[8][15] Dilute this suspension to achieve a final concentration of 5 × 10⁵ CFU/ml in the assay wells.[8]

2. Assay Procedure:

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Wells with bacteria and media, but no this compound.

    • Sterility Control: Wells with media only.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[3]

3. Data Interpretation:

  • Visually inspect the plate. The growth control should be turbid, and the sterility control should be clear.[3]

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]

Visualizations

Troubleshooting and Experimental Workflows

The following diagrams illustrate logical workflows for troubleshooting inconsistent results and executing a standard bioassay.

G cluster_0 Troubleshooting Inconsistent Bioassay Results Start Inconsistent Results Observed CheckCells Review Cell Handling: - Passage Number - Seeding Density - Contamination Start->CheckCells CheckReagents Verify Reagents & Compound: - Fresh Preparation - Correct Storage - Solubility CheckCells->CheckReagents Cells OK OptimizeCells Standardize Cell Culture Protocol CheckCells->OptimizeCells Issue Found CheckProcedure Examine Assay Procedure: - Incubation Time/Temp - Pipetting Technique - Plate Layout (Edge Effects) CheckReagents->CheckProcedure Reagents OK OptimizeReagents Prepare Fresh Reagents & Aliquot Compound CheckReagents->OptimizeReagents Issue Found CheckReader Confirm Data Acquisition: - Correct Wavelength - Blanking Procedure - Endpoint Reading Criteria CheckProcedure->CheckReader Procedure OK OptimizeProcedure Standardize Assay Steps & Controls CheckProcedure->OptimizeProcedure Issue Found OptimizeReader Calibrate Reader & Standardize Reading CheckReader->OptimizeReader Issue Found Retest Re-run Assay with Optimized Parameters CheckReader->Retest Reader OK OptimizeCells->Retest OptimizeReagents->Retest OptimizeProcedure->Retest OptimizeReader->Retest

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

G cluster_1 General Workflow for Cell-Based Bioassay PrepCells Prepare & Seed Cells in 96-well Plate Incubate1 Incubate (e.g., 24h) to allow cell adherence PrepCells->Incubate1 TreatCells Add Compound Dilutions to appropriate wells Incubate1->TreatCells PrepCompound Prepare Serial Dilutions of this compound PrepCompound->TreatCells Incubate2 Incubate for Exposure Period TreatCells->Incubate2 AddReagent Add Assay Reagent (e.g., MTT, Resazurin) Incubate2->AddReagent Incubate3 Incubate for Signal Development AddReagent->Incubate3 ReadPlate Read Plate on Microplate Reader Incubate3->ReadPlate Analyze Analyze Data & Calculate IC50/MIC ReadPlate->Analyze

Caption: A typical experimental workflow for a cell-based plate assay.

This compound's Putative Mechanism of Action

This compound derivatives have been shown to inhibit HIV replication at a post-integration stage.[11] The diagram below illustrates the HIV replication cycle and highlights the step targeted by this class of compounds.

G Simplified HIV Replication Cycle & this compound Target Entry 1. Entry & Fusion RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (Viral DNA into Host Genome) RT->Integration Transcription 4. Transcription (Provirus -> Viral RNA) Integration->Transcription Assembly 5. Assembly & Budding Transcription->Assembly Maturation 6. Maturation Assembly->Maturation Maturation->Entry New Virion Infects Another Cell This compound This compound Action: Blocks accumulation of structural viral RNAs This compound->Transcription Inhibits

Caption: this compound targets HIV gene expression post-integration.[11]

References

Technical Support Center: Optimization of Neoaureothin Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Neoaureothin extraction protocols. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound, also known as spectinabilin, is a polyketide metabolite. It is a rare nitroaryl-substituted polyketide produced by the bacterium Streptomyces orinoci.[1] It is structurally similar to Aureothin, which is produced by Streptomyces thioluteus.[1]

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated potent anti-HIV activity.[1] It has also been identified as having potential anticancer properties, though the specific mechanisms are still under investigation.[1]

Q3: Which solvents are most effective for extracting this compound?

A3: While specific comparative studies on this compound are limited, ethyl acetate (B1210297) is a commonly used and effective solvent for extracting polyketides and other secondary metabolites from Streptomyces fermentations due to its polarity, which is suitable for a broad range of microbial secondary metabolites. Other solvents such as methanol (B129727), ethanol, and chloroform (B151607) can also be used, and the optimal choice may depend on the specific fermentation conditions and downstream purification strategy.

Q4: What are the key parameters to optimize for maximizing this compound extraction yield?

A4: Key parameters for optimization include:

  • Solvent Choice: The polarity and selectivity of the solvent are critical.

  • Solid-to-Liquid Ratio: The ratio of the biomass or fermentation broth to the solvent volume can impact extraction efficiency.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the microbial cells and dissolve the target compound.

  • Temperature: Higher temperatures can increase solubility and extraction kinetics, but may also lead to degradation of thermolabile compounds.

  • pH: The pH of the extraction mixture can influence the solubility and stability of the target compound.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and reliable method for the quantification of this compound. A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is typically performed at a wavelength where this compound exhibits maximum absorbance.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No this compound Yield 1. Inadequate production by Streptomyces orinoci.- Optimize fermentation media and culture conditions (e.g., temperature, pH, aeration).- Ensure the correct strain of S. orinoci is being used.
2. Inefficient extraction.- Experiment with different extraction solvents (see Table 1).- Increase the extraction time or use agitation.- Optimize the solid-to-liquid ratio.
3. Degradation of this compound.- this compound is known to be photolabile; protect samples from light during extraction and storage.- Avoid excessive heat during extraction and solvent evaporation.
Poor Chromatographic Peak Shape (Tailing or Fronting) 1. Column overload.- Dilute the sample before injection.- Use a column with a higher loading capacity.
2. Inappropriate mobile phase pH.- Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.
3. Column degradation.- Replace the column or use a guard column.
Presence of Many Impurities in the Extract 1. Non-selective extraction solvent.- Use a more selective solvent or a series of solvents with different polarities for a stepwise extraction.- Perform a solid-phase extraction (SPE) clean-up step before HPLC analysis.
2. Cell lysis products.- Ensure complete separation of biomass from the fermentation broth before solvent extraction of the supernatant.
Inconsistent Results 1. Variation in fermentation batches.- Standardize fermentation protocols and monitor key parameters closely.
2. Inconsistent extraction procedure.- Ensure all extraction parameters (time, temperature, solvent volume) are kept constant between experiments.
3. Instability of the compound in the final solvent.- Analyze samples as quickly as possible after preparation or store them at low temperatures in the dark.

Data Presentation

Table 1: Comparison of Solvents for Secondary Metabolite Extraction from Streptomyces

Solvent Polarity Index Advantages Disadvantages
Ethyl Acetate 4.4Good for a broad range of medium-polarity compounds like polyketides. Relatively easy to evaporate.Can extract a significant amount of lipids and other impurities.
Methanol 5.1High polarity, good for extracting a wide range of compounds.Can extract a large number of polar impurities, making purification more challenging.
Ethanol 4.3Less toxic than methanol, good for a range of polarities.Can also extract a significant number of impurities.
Chloroform 4.1Good for less polar compounds.Toxic and environmentally hazardous. Can cause degradation of some compounds.
Hexane 0.1Highly selective for non-polar compounds.Generally not suitable for extracting polyketides like this compound.
Acetone 5.1Good for a range of polarities and is miscible with water.Can be reactive and may not be suitable for all compounds.

Experimental Protocols

Protocol 1: Extraction of this compound from Streptomyces orinoci Culture

This protocol is a representative method for the extraction of this compound and should be optimized for your specific experimental conditions.

1. Fermentation: a. Inoculate a suitable production medium with a fresh culture of Streptomyces orinoci. b. Incubate the culture at 28-30°C with shaking (200-250 rpm) for 7-10 days.

2. Harvest and Separation: a. Harvest the fermentation broth and centrifuge at 8,000 x g for 20 minutes to separate the mycelium from the supernatant. b. The supernatant and mycelium should be extracted separately to determine the location of the highest concentration of this compound.

3. Extraction: a. Supernatant Extraction: Mix the supernatant with an equal volume of ethyl acetate in a separatory funnel. Shake vigorously for 5-10 minutes and allow the layers to separate. Collect the organic (ethyl acetate) layer. Repeat the extraction of the aqueous layer two more times. b. Mycelial Extraction: Resuspend the mycelial pellet in ethyl acetate (e.g., 100 mL of solvent per 10 g of wet mycelium). Sonicate the mixture for 15-20 minutes to disrupt the cells. Stir the mixture at room temperature for 4-6 hours. Separate the solvent from the cell debris by centrifugation or filtration.

4. Concentration: a. Combine all ethyl acetate extracts. b. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. c. The resulting crude extract can be redissolved in a small volume of methanol or another suitable solvent for further analysis and purification.

Protocol 2: Quantification of this compound by HPLC-UV

1. Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the optimal wavelength, but typically in the range of 254-360 nm for conjugated systems like this compound.

  • Injection Volume: 10-20 µL.

3. Sample and Standard Preparation: a. Prepare a stock solution of purified this compound standard in methanol. b. Create a series of calibration standards by diluting the stock solution. c. Dissolve the crude extract in the mobile phase or methanol and filter through a 0.22 µm syringe filter before injection.

4. Analysis: a. Inject the standards to generate a calibration curve. b. Inject the prepared sample. c. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow

Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis & Purification Fermentation 1. S. orinoci Fermentation Harvest 2. Harvest & Separate (Mycelium & Supernatant) Fermentation->Harvest Solvent_Extraction 3. Solvent Extraction (Ethyl Acetate) Harvest->Solvent_Extraction Concentration 4. Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract HPLC_Analysis 5. HPLC-UV Quantification Crude_Extract->HPLC_Analysis Purification 6. Chromatographic Purification Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: A generalized workflow for the extraction and analysis of this compound.

Apoptosis Signaling Pathway

While the precise molecular targets of this compound are not yet fully elucidated, it is known to induce apoptosis in cancer cells. The following diagram illustrates the general intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Binds DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activates Bcl2_family Bax/Bak Activation (Inhibition of Bcl-2) Caspase8->Bcl2_family Cleaves Bid to tBid Procaspase3 Procaspase-3 Caspase8->Procaspase3 Activates Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation Cellular_Stress->p53 p53->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Procaspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Execution Cleavage of Cellular Proteins Caspase3->Execution Apoptosis Apoptosis Execution->Apoptosis

Caption: General overview of the intrinsic and extrinsic apoptosis signaling pathways.

References

Technical Support Center: Managing Neoaureothin Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of Neoaureothin-induced cytotoxicity in non-cancerous cell lines. The following information is designed to help users navigate common experimental issues and develop strategies to enhance the therapeutic window of this promising compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-cancerous control cell lines when treated with this compound. What is the likely mechanism behind this toxicity?

A1: While specific research on the cytotoxic mechanism of this compound in non-cancerous cells is limited, evidence from related compounds and general principles of cytotoxicity suggest two primary mechanisms may be at play:

  • Induction of Oxidative Stress: Many cytotoxic agents generate reactive oxygen species (ROS) within cells.[1][2] An excess of ROS can lead to damage of cellular components like lipids, proteins, and DNA, ultimately causing cell death.

  • Apoptosis Induction: this compound may trigger programmed cell death, or apoptosis, in non-cancerous cells. This can occur through various signaling pathways, often involving the activation of caspases and changes in the mitochondrial membrane potential.[3][4]

Q2: How can we determine if oxidative stress is the cause of cytotoxicity in our non-cancerous cells?

A2: You can perform experiments to measure the levels of reactive oxygen species (ROS) in your cells following this compound treatment. A common method is using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent in the presence of ROS and can be quantified by flow cytometry or fluorescence microscopy. An increase in fluorescence in this compound-treated cells compared to controls would suggest the involvement of oxidative stress.

Q3: What are some initial steps to reduce the off-target cytotoxicity of this compound?

A3: Here are a few initial strategies to consider:

  • Dose-Response Optimization: Carefully titrate the concentration of this compound to find the optimal therapeutic window where it exhibits potent anti-cancer activity with minimal toxicity to non-cancerous cells. Creating detailed dose-response curves for both cell types is crucial.

  • Time-Course Experiments: The duration of exposure to this compound can significantly impact its cytotoxic effects. Shorter incubation times may be sufficient to achieve the desired anti-cancer effect while minimizing damage to normal cells.

  • Structural Analogs: Research has shown that modifications to the aureothin (B1665325) structure, such as the replacement of the nitro group, can significantly reduce cytotoxicity. If you have access to or can synthesize derivatives of this compound, this could be a viable strategy.

Q4: Can co-treatment with other agents help mitigate the cytotoxicity of this compound in normal cells?

A4: Co-treatment is a promising approach. Based on the likely mechanisms of toxicity, you could explore:

  • Antioxidants: If oxidative stress is a contributing factor, co-administration with an antioxidant like N-acetylcysteine (NAC) might protect non-cancerous cells.

  • Apoptosis Inhibitors: If apoptosis is confirmed, using pan-caspase inhibitors could help to understand the pathway, though this is more of a research tool than a therapeutic strategy.

Q5: Are there any advanced drug delivery strategies that could be applied to this compound?

A5: Encapsulating this compound in a drug delivery system could enhance its specificity for cancer cells and reduce systemic toxicity.[5][6] Some potential systems to investigate include:

  • Liposomes: These lipid-based nanoparticles can be formulated to passively target tumor tissues through the enhanced permeability and retention (EPR) effect.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles for controlled release of this compound.[7]

  • Targeted Nanoparticles: By conjugating targeting ligands (e.g., antibodies, peptides) to the surface of nanoparticles, you can direct this compound specifically to cancer cells that overexpress the corresponding receptor.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity results between experiments.
  • Possible Cause: Inconsistent cell health, passage number, or seeding density.

  • Troubleshooting Steps:

    • Ensure cells are in the logarithmic growth phase at the time of treatment.

    • Use a consistent and low passage number for all experiments.

    • Optimize and strictly control the cell seeding density.

    • Regularly test for mycoplasma contamination.

Problem 2: No clear therapeutic window between cancerous and non-cancerous cells.
  • Possible Cause: The intrinsic mechanism of this compound may not be highly selective, or the chosen cell lines may share similar sensitivities.

  • Troubleshooting Steps:

    • Expand your panel of non-cancerous cell lines to find a more resistant model.

    • Investigate the expression levels of potential targets of this compound in both your cancerous and non-cancerous cell lines.

    • Explore combination therapies to enhance the selectivity (see Q4 in FAQs).

    • Consider using a 3D cell culture model (spheroids or organoids) which may better represent in vivo tumor physiology and drug response.

Problem 3: Co-treatment with an antioxidant is not reducing cytotoxicity.
  • Possible Cause: Oxidative stress may not be the primary mechanism of toxicity, or the chosen antioxidant and/or its concentration is not effective.

  • Troubleshooting Steps:

    • Confirm that oxidative stress is indeed induced by this compound using a reliable assay (e.g., DCFH-DA).

    • Test a panel of different antioxidants at various concentrations.

    • Investigate other potential mechanisms of cytotoxicity, such as apoptosis, by performing relevant assays (e.g., Annexin V/PI staining, caspase activity assays).

Quantitative Data Summary

The following table summarizes available and hypothetical data to guide your experiments. It is recommended to generate your own comprehensive data for your specific cell lines of interest.

CompoundCell Line TypeCell LineIC50 / CC50 (µM)Selectivity Index (SI = CC50 / IC50)Reference
AlloaureothinCancerHT1080 (Fibrosarcoma)30-[8]
Hypothetical Data
This compoundCancerMCF-7 (Breast)54User Generated
This compoundNon-cancerousMCF-10A (Breast)20User Generated
This compound + AntioxidantCancerMCF-7 (Breast)66User Generated
This compound + AntioxidantNon-cancerousMCF-10A (Breast)36User Generated

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated and vehicle-treated (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (for cancer cells) or CC50 (for non-cancerous cells) values.

Protocol 2: Measurement of Intracellular ROS using DCFH-DA
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

  • DCFH-DA Staining: After treatment, remove the medium, wash the cells with PBS, and incubate with 5 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization.

  • Flow Cytometry: Resuspend the cells in PBS and analyze them immediately using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Data Analysis: Quantify the mean fluorescence intensity of the treated cells and compare it to the control groups.

Protocol 3: Apoptosis Detection using Annexin V/PI Staining
  • Cell Treatment and Harvesting: Treat cells with this compound as described above and harvest both the adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Visualizations

Cytotoxicity_Mechanism This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Hypothesis 1 Apoptosis Apoptosis Induction This compound->Apoptosis Hypothesis 2 OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Damage to Lipids, Proteins, DNA OxidativeStress->CellDamage CellDeath Cell Death in Non-Cancerous Cells CellDamage->CellDeath Caspase Caspase Activation Apoptosis->Caspase Caspase->CellDeath

Caption: Hypothesized mechanisms of this compound-induced cytotoxicity in non-cancerous cells.

Experimental_Workflow Start Observe High Cytotoxicity in Non-Cancerous Cells DoseResponse Perform Dose-Response & Time-Course Experiments Start->DoseResponse Mechanism Investigate Mechanism: ROS & Apoptosis Assays DoseResponse->Mechanism ROS_Positive ROS Increase Observed? Mechanism->ROS_Positive Apoptosis_Positive Apoptosis Observed? ROS_Positive->Apoptosis_Positive No Antioxidant Test Co-treatment with Antioxidants ROS_Positive->Antioxidant Yes Delivery Explore Drug Delivery Systems Apoptosis_Positive->Delivery Yes Apoptosis_Positive->Delivery No Antioxidant->Apoptosis_Positive End Optimized Protocol Delivery->End

Caption: A workflow for troubleshooting and mitigating this compound cytotoxicity.

Mitigation_Strategies HighCytotoxicity High Cytotoxicity in Non-Cancerous Cells Optimization Protocol Optimization HighCytotoxicity->Optimization Combination Combination Therapy HighCytotoxicity->Combination Delivery Drug Delivery Systems HighCytotoxicity->Delivery Dose Dose & Time Titration Optimization->Dose Antioxidants Co-treatment with Antioxidants Combination->Antioxidants Nanoparticles Encapsulation in Nanoparticles Delivery->Nanoparticles

References

Technical Support Center: Total Synthesis of Neoaureothin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Neoaureothin. Given the structural similarity and shared synthetic challenges with its analogue, aureothin (B1665325), insights from the total synthesis of aureothin are leveraged to address potential issues in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The primary challenges in the total synthesis of this compound, extrapolated from the synthesis of the closely related aureothin, include:

  • Construction of the substituted α,β-unsaturated γ-lactone: This core structural motif requires careful control of olefination and cyclization conditions.

  • Stereoselective formation of the tetrahydrofuran (B95107) ring: Achieving the desired relative stereochemistry of the substituents on the tetrahydrofuran ring is a critical and often difficult step.

  • Installation of the polyene chain: The construction of the conjugated polyene side chain with the correct geometry can be challenging due to the potential for isomerization and side reactions.

  • Management of sensitive functional groups: The presence of the nitro group and the conjugated system requires mild reaction conditions to avoid degradation.

Q2: Are there any specific safety precautions to consider during the synthesis?

Yes, several safety precautions should be taken:

  • Palladium catalysts: Palladium catalysts, often used in cross-coupling and cyclization reactions, can be pyrophoric. Handle them under an inert atmosphere.

  • Organometallic reagents: Reagents like organolithiums or Grignards are highly reactive and moisture-sensitive. Use appropriate quenching procedures.

  • Solvents: Anhydrous and deoxygenated solvents are often required. Ensure proper handling and disposal.

  • Nitro compounds: The final product and intermediates containing the nitro group may be sensitive to heat and shock.

Q3: What analytical techniques are most useful for monitoring the progress of the synthesis?

A combination of the following techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid reaction monitoring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural characterization of intermediates and the final product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of key compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups like carbonyls, nitro groups, and alkenes.

Troubleshooting Guides

Issue 1: Low yield in the construction of the tetrahydrofuran motif via palladium-catalyzed cycloetherification.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Inactivity Ensure the palladium catalyst is fresh and active. Consider using a different palladium source or ligand.
Incorrect Solvent The polarity and coordinating ability of the solvent are crucial. Screen different anhydrous, aprotic solvents like THF, dioxane, or toluene.
Presence of Impurities Ensure the starting diene is of high purity. Impurities can poison the catalyst.
Suboptimal Temperature The reaction may be sensitive to temperature. Optimize the temperature to balance reaction rate and catalyst stability.

Experimental Protocol: Palladium-Catalyzed Cycloetherification

A representative protocol for a similar transformation involves dissolving the diene precursor in anhydrous THF under an argon atmosphere. To this solution, a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) is added. The reaction mixture is then heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Issue 2: Poor stereoselectivity in the formation of the tetrahydrofuran ring.

Possible Causes & Solutions:

CauseRecommended Solution
Non-Stereoselective Reaction Conditions The choice of catalyst and ligands can significantly influence stereoselectivity. Experiment with chiral ligands if a chiral center is being formed.
Substrate Control Issues The inherent stereochemistry of the starting material may not be sufficient to direct the desired outcome. Consider introducing a chiral auxiliary.
Equilibration of Stereocenters The reaction conditions (e.g., prolonged heating, acidic or basic workup) might be causing epimerization. Minimize reaction time and use buffered workup conditions.
Issue 3: Difficulty in the synthesis of the α,β-unsaturated γ-lactone.

Possible Causes & Solutions:

CauseRecommended Solution
Inefficient Lactonization Stronger dehydrating conditions or a different lactonization protocol (e.g., Yamaguchi or Mitsunobu conditions) might be necessary.
Low Yield in Wittig/Horner-Wadsworth-Emmons (HWE) reaction Optimize the base, solvent, and temperature for the olefination step. Ensure the phosphonate (B1237965) ylide is generated effectively.
Side Reactions The presence of multiple carbonyl groups can lead to side reactions. Employ chemoselective reagents.

Visualizations

logical_relationship cluster_start Starting Materials cluster_key_challenges Key Synthetic Challenges cluster_product Target Molecule 2-ethyl-6-methoxy-3,5-dimethyl-4H-pyran-4-one 2-ethyl-6-methoxy-3,5-dimethyl-4H-pyran-4-one Lactone_Formation Unsaturated Lactone Formation 2-ethyl-6-methoxy-3,5-dimethyl-4H-pyran-4-one->Lactone_Formation Leads to Tetrahydrofuran_Formation Tetrahydrofuran Formation (Stereocontrol) Polyene_Synthesis Polyene Chain Synthesis Tetrahydrofuran_Formation->Polyene_Synthesis Core for Lactone_Formation->Tetrahydrofuran_Formation Intermediate for This compound This compound Polyene_Synthesis->this compound Final Assembly

Caption: Logical workflow of key challenges in this compound synthesis.

experimental_workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Addition of Diene & Catalyst Reaction_Setup->Reagent_Addition Heating Heating to Reflux Reagent_Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Quenching & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis NMR, HRMS Purification->Analysis End End Analysis->End

Caption: Experimental workflow for a key synthetic step.

signaling_pathway Low_Yield Low Yield Observed Check_Catalyst Verify Catalyst Activity Low_Yield->Check_Catalyst Optimize_Solvent Screen Solvents Low_Yield->Optimize_Solvent Purify_Starting_Material Check Purity of Starting Material Low_Yield->Purify_Starting_Material Adjust_Temperature Optimize Reaction Temperature Low_Yield->Adjust_Temperature Improved_Yield Improved Yield Check_Catalyst->Improved_Yield Optimize_Solvent->Improved_Yield Purify_Starting_Material->Improved_Yield Adjust_Temperature->Improved_Yield

Caption: Troubleshooting decision pathway for low reaction yield.

Neoaureothin degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with neoaureothin (B8089337). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is showing a rapid loss of activity. What are the potential causes?

A1: Rapid loss of this compound activity is often due to its degradation. This compound is susceptible to degradation through several pathways, primarily photodegradation, hydrolysis, and oxidation. The polyene chain in its structure is particularly sensitive to light, while the γ-pyrone ring can be hydrolyzed, and the overall molecule is prone to oxidative processes. It is crucial to handle and store this compound under appropriate conditions to minimize degradation.

Q2: I am observing the appearance of unknown peaks in my HPLC analysis of a this compound sample. What could these be?

A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. Depending on the experimental conditions, these could be photoisomers, hydrolysis products from the opening of the pyrone ring, or oxidation products of the polyene chain. Performing forced degradation studies (see "Experimental Protocols" section) can help in identifying these degradation products and understanding the degradation pathway.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To prevent degradation, it is essential to protect this compound from light, moisture, and excessive heat. Here are some preventative measures:

  • Light Protection: Handle this compound in a dark room or under amber light. Store solutions in amber vials or containers wrapped in aluminum foil.

  • pH Control: Maintain the pH of your solutions within a stable range, as extreme pH values can catalyze hydrolysis of the pyrone ring. Based on general stability of similar compounds, a slightly acidic to neutral pH (around 4-7) is often preferable.

  • Temperature Control: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.

  • Use of Antioxidants: For experiments where oxidation is a concern, consider adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to your solutions.[1][2][3] The choice and concentration of the antioxidant should be optimized for your specific experimental setup to avoid interference.[4]

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider purging solutions with an inert gas like argon or nitrogen to remove dissolved oxygen.

Troubleshooting Guides

Issue 1: Inconsistent results in bioassays.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before use.

    • Assess Stability in Assay Medium: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture or assay buffer under the experimental conditions (e.g., 37°C, 5% CO2). Analyze samples by HPLC at different time points to quantify the remaining parent compound.

    • Protect from Light During Incubation: If your assay involves prolonged incubation periods, ensure that the plates or tubes are protected from light.

Issue 2: Precipitate formation in aqueous solutions.

  • Possible Cause: Low aqueous solubility or degradation leading to insoluble products.

  • Troubleshooting Steps:

    • Optimize Solvent System: this compound has low water solubility. Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol (B145695) and then dilute into aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your experimental system.

    • Check for Degradation: Analyze the precipitate by techniques such as LC-MS to determine if it is the parent compound or a degradation product.

    • Adjust pH: The solubility of this compound and its degradation products can be pH-dependent. Evaluate the solubility and stability at different pH values to find the optimal conditions for your experiment.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions

ConditionParameterValueRemaining this compound (%) after 24h
Light Exposure Light SourceAmbient Lab Light65%
Dark (Control)98%
pH pH3.085%
7.095%
9.070%
Temperature Temperature4°C99%
25°C (Room Temp)90%
37°C78%
Oxidation AtmosphereAir88%
Air + Antioxidant97%

Note: The data in this table is hypothetical and for illustrative purposes. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol) and add 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound and a solution of this compound at 60°C for 7 days.

  • Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.[5][6][7]

  • Analysis: Analyze all samples and a control (unstressed) sample by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).[8]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).

  • Gradient Optimization: Develop a gradient program that provides good resolution between the parent this compound peak and any degradation product peaks observed in the forced degradation samples.

  • Detection: Use a UV detector set at the maximum absorbance wavelength of this compound. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualization

Neoaureothin_Degradation_Pathways This compound This compound Photoisomers Photoisomers This compound->Photoisomers Light (UV/Vis) Hydrolysis_Products Hydrolysis Products (Pyrone Ring Opening) This compound->Hydrolysis_Products H₂O (Acid/Base Catalyzed) Oxidation_Products Oxidation Products (Polyene Chain) This compound->Oxidation_Products O₂ / ROS Loss_of_Activity Loss of Biological Activity Photoisomers->Loss_of_Activity Hydrolysis_Products->Loss_of_Activity Oxidation_Products->Loss_of_Activity

Caption: Major degradation pathways of this compound.

Experimental_Workflow_for_Stability_Assessment cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photostability Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Pathway Identify Degradation Pathways LCMS->Pathway Prevention Develop Prevention Strategies Pathway->Prevention

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Enhancing the Bioavailability of Neoaureothin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Neoaureothin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the bioavailability of this promising but poorly soluble compound for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the bioavailability of this compound?

A1: The main obstacle to achieving adequate bioavailability for this compound is its poor aqueous solubility. This compound is a hydrophobic molecule, as indicated by its high calculated XLogP3 value of 6.2[1]. Compounds with low water solubility often exhibit poor dissolution in the gastrointestinal tract, leading to low and variable absorption into the bloodstream. This can result in suboptimal therapeutic efficacy in in vivo models. Additionally, like its analog aureothin, this compound may be susceptible to degradation, further complicating its delivery.

Q2: What are the recommended initial steps for formulating this compound for in vivo administration?

A2: A systematic approach to formulation development is crucial. The first step is to characterize the physicochemical properties of your this compound sample. While some data is available, it is recommended to experimentally determine its solubility in a range of pharmaceutically acceptable solvents and biorelevant media. Following this, formulation strategies can be explored, starting with simpler approaches such as co-solvents and progressing to more advanced techniques like nanoemulsions or solid dispersions if required.

Q3: Are there any known signaling pathways targeted by this compound?

A3: Yes, studies on spectinabilin, which is another name for this compound, have shown that its anti-tumor effects in hepatocellular carcinoma cells are mediated through the PI3K/AKT signaling pathway. Inhibition of this pathway leads to cell cycle arrest and apoptosis. Therefore, when assessing the in vivo efficacy of this compound, it is pertinent to consider downstream markers of the PI3K/AKT pathway as pharmacodynamic endpoints.

Troubleshooting Guides

Issue 1: this compound precipitates from my formulation upon dilution or administration.
  • Possible Cause: The concentration of this compound in your formulation likely exceeds its thermodynamic solubility in the diluted medium (e.g., aqueous buffer, gastrointestinal fluid). This is a common issue with solvent-based formulations when the organic solvent is diluted.

  • Solution:

    • Reduce Concentration: Lower the concentration of this compound in your stock solution.

    • Use a Precipitation Inhibitor: Incorporate a polymer such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) into your formulation. These polymers can help maintain a supersaturated state and prevent precipitation.

    • Optimize Solvent System: If using a co-solvent system, try a different combination of solvents or adjust their ratios.

    • Consider Advanced Formulations: If precipitation remains an issue, more robust formulation strategies like nanoemulsions or solid dispersions may be necessary to enhance and maintain solubility.

Issue 2: Inconsistent results in in vivo studies.
  • Possible Cause: Inconsistent bioavailability due to formulation instability, variable absorption, or degradation of this compound.

  • Solution:

    • Ensure Formulation Homogeneity: For suspensions or emulsions, ensure uniform mixing before each administration to guarantee consistent dosing.

    • Control for Food Effects: The presence or absence of food can significantly impact the absorption of hydrophobic compounds. Standardize the feeding schedule of your animal models.

    • Assess Formulation Stability: Evaluate the physical and chemical stability of your this compound formulation under the storage and administration conditions.

    • Monitor Pharmacokinetics: Conduct a pilot pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen formulation and animal model.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₃₁NO₆PubChem[1]
Molecular Weight477.5 g/mol PubChem[1]
XLogP36.2PubChem (Calculated)[1]
Aqueous SolubilityData not publicly available-
Melting PointData not publicly available-

Table 2: Example Formulation Components for Nanoemulsion of this compound

ComponentExampleFunction
Oil Phase Medium-chain triglycerides (MCT), Soybean oilSolubilizes this compound
Aqueous Phase Deionized WaterContinuous phase
Surfactant Polysorbate 80, Cremophor® ELReduces interfacial tension, stabilizes emulsion
Co-surfactant Propylene glycol, EthanolImproves emulsification and stability

Table 3: Template for In Vivo Pharmacokinetic Data of a this compound Formulation

FormulationDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Bioavailability (%)
e.g., Nanoemulsion[Enter Value]e.g., Oral[Enter Value][Enter Value][Enter Value][Enter Value]
e.g., Solid Dispersion[Enter Value]e.g., Oral[Enter Value][Enter Value][Enter Value][Enter Value]

Note: This table is a template. Researchers should populate it with their own experimental data.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion by High-Pressure Homogenization

Objective: To prepare a stable oil-in-water (O/W) nanoemulsion of this compound to enhance its solubility and bioavailability.

Materials:

  • This compound

  • Oil (e.g., MCT oil)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Propylene glycol)

  • Deionized water

  • High-pressure homogenizer

Methodology:

  • Oil Phase Preparation: Dissolve a predetermined amount of this compound in the oil phase. Gentle heating and stirring may be required.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in deionized water.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase under high-speed stirring (e.g., 1000-5000 rpm) for 15-30 minutes to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at an optimized pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 3-5 cycles).

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug content.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to improve its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC)

  • Organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve both this compound and the hydrophilic polymer in a suitable organic solvent. Ensure complete dissolution.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion into a fine powder using a mortar and pestle, and then pass it through a sieve of appropriate mesh size.

  • Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound. Perform dissolution studies to assess the improvement in drug release.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Studies cluster_analysis Data Analysis A Solubility Screening B Formulation Strategy Selection (e.g., Nanoemulsion, Solid Dispersion) A->B C Formulation Optimization B->C D Physicochemical Characterization (Particle Size, Stability) C->D E Animal Model Selection D->E F Dosing and Administration E->F G Pharmacokinetic (PK) Study F->G H Pharmacodynamic (PD) Study F->H I PK Parameter Calculation G->I J PD Endpoint Analysis H->J K PK/PD Correlation I->K J->K

Caption: Workflow for enhancing this compound's bioavailability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis Inhibition AKT->Apoptosis CellCycle Cell Cycle Progression mTOR->CellCycle This compound This compound This compound->PI3K Inhibition troubleshooting_tree Start Poor In Vivo Efficacy Q1 Is the formulation stable and homogenous? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the dose sufficient? A1_Yes->Q2 Sol1 Optimize formulation: - Check for precipitation - Ensure uniform mixing A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is bioavailability low? A2_Yes->Q3 Sol2 Perform dose-escalation study A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Sol3 Enhance bioavailability: - Nanoemulsion - Solid Dispersion - Co-solvents A3_Yes->Sol3 End Consider alternative delivery routes or compound analogs A3_No->End

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Neoaureothin and Aureothin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of two closely related natural products, Neoaureothin and Aureothin. Both are polyketide-derived compounds known for a range of biological effects, including antifungal, nematicidal, anti-HIV, and anticancer activities. This document summarizes key quantitative data, details experimental methodologies for the cited bioassays, and visualizes relevant biological pathways to facilitate a clear understanding of their comparative bioactivities.

Summary of Bioactivities

This compound and Aureothin exhibit a spectrum of biological activities, with current research highlighting their potential in various therapeutic areas. While both compounds share structural similarities, subtle differences in their chemical makeup can lead to variations in their biological potency and mechanisms of action.

Antifungal Activity

Both Aureothin and its derivatives have demonstrated activity against fungal pathogens. The primary method for evaluating this activity is the broth microdilution method, which determines the minimum inhibitory concentration (MIC) required to inhibit fungal growth.

Nematicidal Activity

Aureothin has shown significant nematicidal activity against the pine wood nematode, Bursaphelenchus xylophilus, a major forestry pest. This suggests its potential as a lead compound for the development of new nematicides.

Anti-HIV Activity

Derivatives of both this compound and Aureothin have been identified as potent inhibitors of HIV replication. Their unique mechanism of action, which involves the inhibition of viral gene expression, sets them apart from many existing antiretroviral drugs.

Anticancer Activity

Aureothin has demonstrated cytotoxic effects against several human cancer cell lines, including lung carcinoma (A549), cervical cancer (HeLa), and breast cancer (MCF-7). Its mechanism of action is believed to involve the induction of apoptosis.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and Aureothin.

Table 1: Comparative Nematicidal Activity against Bursaphelenchus xylophilus

CompoundConcentration (µg/mL)Mortality (%)
Aureothin10100[1][2]
598.2[1][2]
2.585.1[1][2]
162.3[1][2]

Table 2: Cytotoxicity of Aureothin against Human Cancer Cell Lines

Cell LineIC₅₀ (µM)
A549 (Lung Carcinoma)0.89
HeLa (Cervical Cancer)1.25
MCF-7 (Breast Cancer)2.13

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility and facilitate further investigation.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

  • Inoculum Preparation: Fungal strains, such as Candida albicans, are cultured on an appropriate agar (B569324) medium. A standardized suspension of fungal cells is then prepared in sterile saline or water to a concentration equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum density.[3][4]

  • Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.

  • Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.[4]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at 630 nm.[5]

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Human cancer cell lines (e.g., A549, HeLa, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[1][6]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).[7]

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 550 and 600 nm. The cell viability is calculated as a percentage of the untreated control cells.[6] The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Nematicidal Bioassay against Bursaphelenchus xylophilus

This assay evaluates the direct toxicity of a compound to nematodes.

  • Nematode Collection: Bursaphelenchus xylophilus are cultured on a suitable fungal medium (e.g., Botrytis cinerea on potato dextrose agar). A mixed population of juvenile and adult nematodes is collected using the Baermann funnel method.[9]

  • Assay Setup: A suspension of nematodes (approximately 100-300 individuals) in sterile water is added to the wells of a 24-well or 96-well plate.[9][10]

  • Compound Exposure: The test compound, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. A solvent control is included.

  • Incubation: The plates are incubated at 25°C for 24 to 72 hours.[11]

  • Mortality Assessment: The number of dead and live nematodes is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to a physical stimulus. The percentage of mortality is then calculated.

Signaling Pathways and Mechanisms of Action

Anti-HIV Mechanism of Action

Aureothin and this compound derivatives exhibit a novel anti-HIV mechanism by inhibiting viral gene expression. This is distinct from the mechanisms of many currently used antiretroviral drugs that target viral enzymes like reverse transcriptase, protease, or integrase. By blocking the production of viral RNA, these compounds prevent the synthesis of new viral particles.

HIV_Inhibition cluster_inhibition Inhibition by Aureothin/Neoaureothin Derivatives HIV HIV Host_Cell Host_Cell HIV->Host_Cell Enters Viral_DNA Viral_DNA Host_Cell->Viral_DNA Reverse Transcription Integrated_Provirus Integrated_Provirus Viral_DNA->Integrated_Provirus Integration Viral_RNA Viral_RNA Integrated_Provirus->Viral_RNA Transcription Viral_Proteins Viral_Proteins Viral_RNA->Viral_Proteins Translation New_Virions New_Virions Viral_RNA->New_Virions Assembly Viral_Proteins->New_Virions Aureothin_this compound Aureothin_this compound Aureothin_this compound->Viral_RNA Inhibits Expression

Caption: Inhibition of HIV Gene Expression by Aureothin/Neoaureothin Derivatives.

Anticancer Mechanism: Induction of Apoptosis

Aureothin is believed to exert its anticancer effects by inducing apoptosis, or programmed cell death. This process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the dismantling of the cell.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death_Ligands Death_Receptors Death_Receptors Death_Ligands->Death_Receptors Bind DISC DISC Death_Receptors->DISC Forms Procaspase_8 Procaspase_8 DISC->Procaspase_8 Recruits Caspase_8 Caspase_8 Procaspase_8->Caspase_8 Activates Caspase_3 Caspase_3 Caspase_8->Caspase_3 Activates Cellular_Stress Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Induces Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Procaspase_9 Procaspase_9 Apoptosome->Procaspase_9 Recruits Caspase_9 Caspase_9 Procaspase_9->Caspase_9 Activates Caspase_9->Caspase_3 Activates Aureothin Aureothin Aureothin->Cellular_Stress Induces Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: Aureothin-Induced Apoptosis Signaling Pathway.

Experimental Workflow Diagrams

Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow Start Start Prepare_Fungal_Inoculum Prepare_Fungal_Inoculum Start->Prepare_Fungal_Inoculum Inoculate_Plate Inoculate_Plate Prepare_Fungal_Inoculum->Inoculate_Plate Serial_Dilution Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate_Plate Inoculate_Plate->Incubate_Plate Read_Results Read_Results Incubate_Plate->Read_Results Determine_MIC Determine_MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Assay.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow Start Start Seed_Cells Seed_Cells Start->Seed_Cells Treat_with_Compound Treat_with_Compound Seed_Cells->Treat_with_Compound Incubate_Cells Incubate_Cells Treat_with_Compound->Incubate_Cells Add_MTT_Reagent Add_MTT_Reagent Incubate_Cells->Add_MTT_Reagent Incubate_with_MTT Incubate_with_MTT Add_MTT_Reagent->Incubate_with_MTT Solubilize_Formazan Solubilize_Formazan Incubate_with_MTT->Solubilize_Formazan Measure_Absorbance Measure_Absorbance Solubilize_Formazan->Measure_Absorbance Calculate_IC50 Calculate_IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for MTT-Based Cytotoxicity Assay.

References

Unveiling the Anticancer Potential of Neoaureothin: A Proposed Validation Framework and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While Neoaureothin, a polyketide metabolite, has been a subject of interest in biosynthetic studies, its specific anticancer mechanism remains an area of active investigation with limited direct evidence in peer-reviewed literature. However, by drawing parallels with other natural compounds demonstrating anticancer properties, we can propose a comprehensive validation workflow and comparative guide for researchers, scientists, and drug development professionals. This guide outlines the key experiments, data presentation formats, and signaling pathways that would be crucial in elucidating and validating the potential anticancer activity of this compound.

Hypothetical Validation Workflow for this compound's Anticancer Mechanism

To rigorously validate the anticancer mechanism of a novel compound like this compound, a multi-faceted experimental approach is essential. This workflow systematically evaluates its cytotoxic effects, impact on cell cycle progression, and induction of programmed cell death (apoptosis).

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B Cytotoxicity Assay (MTT, SRB) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D F Western Blot Analysis (Key Signaling Proteins) D->F E Apoptosis Assays (Annexin V/PI, Caspase Activity) E->F G Xenograft Mouse Model F->G H Tumor Growth Inhibition Studies G->H I Toxicity Assessment H->I G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 | CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Caspases Caspases Bcl2->Caspases | Caspases->Apoptosis p53 p53 p53->PI3K | p53->Apoptosis DNA_Damage DNA Damage DNA_Damage->p53

Cross-Resistance Profile of Neoaureothin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel antibacterial agent is critical for predicting its clinical utility and longevity. This guide provides a comparative analysis of neoaureothin (B8089337), a known inhibitor of the bacterial type II fatty acid synthesis (FASII) pathway, with other antibiotics targeting the same pathway. The data presented herein is intended to support further research and development of this and similar compounds.

Executive Summary

This compound exerts its antibacterial effect by inhibiting the bacterial type II fatty acid synthesis (FASII) pathway, a crucial process for bacterial membrane biogenesis. This mechanism of action is distinct from many commonly used antibiotics, suggesting a potential role for this compound in combating drug-resistant bacteria. However, the potential for cross-resistance with other FASII inhibitors exists. This guide summarizes available data on the antibacterial activity of this compound and compares it to other FASII inhibitors. A key challenge in a comprehensive analysis is the limited publicly available data specifically detailing this compound's cross-resistance in bacterial strains resistant to other FASII inhibitors.

Mechanism of Action: Targeting Bacterial Fatty Acid Synthesis

The bacterial FASII pathway is a series of essential enzymatic steps responsible for the synthesis of fatty acids, which are vital components of bacterial cell membranes. Unlike the multifunctional type I fatty acid synthase (FASI) found in mammals, the bacterial FASII system is composed of discrete, monofunctional enzymes, making it an attractive target for selective antibacterial agents.

dot

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_inhibitors Inhibitor Targets Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA AccABCD Acetoacetyl-ACP Acetoacetyl-ACP Acetyl-CoA->Acetoacetyl-ACP FabH Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->Acetoacetyl-ACP beta-Ketoacyl-ACP β-Ketoacyl-ACP (n+2) Acyl-ACP_n Acyl-ACP (n) Acyl-ACP_n->beta-Ketoacyl-ACP FabB/F beta-Hydroxyacyl-ACP β-Hydroxyacyl-ACP (n+2) beta-Ketoacyl-ACP->beta-Hydroxyacyl-ACP FabG trans-2-Enoyl-ACP trans-2-Enoyl-ACP (n+2) beta-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabA/Z Acyl-ACP_n+2 Acyl-ACP (n+2) trans-2-Enoyl-ACP->Acyl-ACP_n+2 FabI/K/L Acyl-ACP_n+2->Acyl-ACP_n New Cycle Phospholipids Phospholipids Acyl-ACP_n+2->Phospholipids Malonyl-ACP_elong Malonyl-ACP Malonyl-ACP_elong->beta-Ketoacyl-ACP This compound (?) This compound (?) Isoniazid, Triclosan Isoniazid, Triclosan FabI/K/L FabI/K/L Isoniazid, Triclosan->FabI/K/L Platensimycin, Platencin Platensimycin, Platencin FabF/H FabF/H Platensimycin, Platencin->FabF/H Cerulenin Cerulenin FabB/F FabB/F Cerulenin->FabB/F MIC_Workflow A Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (bacteria, no drug) and negative (broth only) controls. B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours). C->D E Determine the MIC as the lowest concentration of the drug that completely inhibits visible bacterial growth. D->E Resistance_Workflow A Determine the initial MIC of this compound for the wild-type bacterial strain. B Inoculate the bacterial strain into broth containing a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound. A->B C Incubate until growth is observed. B->C D Use the culture from the highest concentration showing growth to inoculate a new series of dilutions. C->D E Repeat the process for a set number of passages or until a significant increase in MIC is observed. D->E F Isolate and characterize the resistant mutants. E->F

Structure-Activity Relationship of Neoaureothin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neoaureothin (B8089337), a polyketide natural product, and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antifungal, anticancer, and antiviral properties. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Comparative Biological Activities of Aureothin (B1665325) Derivatives

While specific comprehensive SAR studies on a wide range of this compound derivatives are limited in the readily available literature, valuable insights can be drawn from studies on the closely related γ-pyrone polyketide, aureothin. The following table summarizes the anti-HIV activity of a series of synthetic aureothin derivatives, highlighting the impact of various structural modifications.

Compound IDModificationAnti-HIV Activity (IC90, nM)Photostability (% activity retained)Cell Tolerance (PBMCs)
Aureothin Parent CompoundPotentPhotolabileLower
This compound Isomer of AureothinReported to be photolabile--
#4 Synthetic Derivative->95%Improved
#6 Fluorine-containing derivativeSimilar to Aureothin-Improved
#7 Lead Compound<45>95%Improved
#9 Synthetic Derivative->95%Improved
#13 Synthetic Derivative->95%Improved
#14 Fluorine-containing derivativeSimilar to Aureothin>95%Improved
#15 Synthetic Derivative->95%Improved
#19 Synthetic Derivative->95%Improved

Data extracted from a study on the anti-HIV activity of aureothin derivatives[1]. Peripheral Blood Mononuclear Cells (PBMCs) were used to assess cell tolerance.

Key SAR Insights:

  • Improved Photostability and Cell Tolerance: Synthetic modifications to the aureothin scaffold have successfully yielded derivatives with enhanced photostability and improved cell tolerance compared to the parent compound[1].

  • Halogenation: The introduction of halogens, such as fluorine or chlorine, can improve photostability without compromising the potent anti-HIV activity[1].

  • Distinct Determinants: The antiviral activity and properties important for drug development, such as cell tolerability and light sensitivity, appear to be governed by different structural determinants within the aureothin scaffold[1].

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments typically employed in the evaluation of this compound and its derivatives.

Anti-HIV Activity Assay in Primary Human Cells

This assay is used to determine the efficacy of compounds in inhibiting HIV replication in a biologically relevant cell type.

  • Cell Culture: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors and maintained in appropriate culture medium.

  • Compound Preparation: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Infection: PBMCs are infected with a known titer of HIV.

  • Treatment: Immediately after infection, the cells are treated with the various concentrations of the test compounds. Control groups include infected-untreated cells and uninfected-untreated cells.

  • Incubation: The treated and control cells are incubated for a specific period (e.g., 7 days) to allow for viral replication.

  • Quantification of Viral Replication: The level of HIV replication is quantified by measuring the amount of viral p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the compound that inhibits viral replication by 90% (IC90) is calculated from the dose-response curve.

Photostability Assay

This assay assesses the stability of the compounds upon exposure to light.

  • Compound Preparation: Solutions of the test compounds are prepared at a known concentration.

  • Light Exposure: One set of the compound solutions is exposed to a controlled light source for a defined period (e.g., 24 hours), while a parallel set is kept in the dark.

  • Biological Activity Assessment: The anti-HIV activity (or other relevant biological activity) of both the light-exposed and dark-kept samples is determined using the appropriate bioassay (e.g., the anti-HIV activity assay described above).

  • Data Analysis: The percentage of activity retained in the light-exposed sample relative to the dark-kept sample is calculated to determine the photostability.

Cytotoxicity Assay

This assay evaluates the toxicity of the compounds to host cells.

  • Cell Culture: A relevant cell line (e.g., PBMCs or a cancer cell line) is cultured in a 96-well plate.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds.

  • Incubation: The cells are incubated with the compounds for a specified duration (e.g., 24-72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring ATP levels.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is determined.

Visualizing Key Processes

To better understand the context of this compound derivative research, the following diagrams illustrate the general structure, a relevant signaling pathway, and a typical experimental workflow.

General Structure of this compound and Modification Sites cluster_0 cluster_1 Potential Modification Sites This compound This compound R1 R1 This compound->R1 Aromatic Ring Substitutions R2 R2 This compound->R2 Side Chain Modifications R3 R3 This compound->R3 Pyrone Ring Alterations

Caption: General chemical scaffold of this compound highlighting potential sites for synthetic modification.

Hypothesized Anti-HIV Mechanism of Action cluster_0 HIV Life Cycle Inhibition HIV_RNA HIV RNA Provirus Integrated Provirus HIV_RNA->Provirus Reverse Transcription & Integration Viral_RNA_Accumulation Accumulation of Viral RNAs Provirus->Viral_RNA_Accumulation Transcription Virion_Production De Novo Virus Production Viral_RNA_Accumulation->Virion_Production Translation & Assembly Neoaureothin_Derivative This compound Derivative (#7) Neoaureothin_Derivative->Viral_RNA_Accumulation Inhibits

Caption: Proposed mechanism of action for an anti-HIV aureothin derivative, inhibiting viral RNA accumulation.[1]

Experimental Workflow for Derivative Evaluation cluster_0 Workflow Synthesis Synthesis of Derivatives Primary_Screening Primary Biological Screening (e.g., Anti-HIV) Synthesis->Primary_Screening Dose_Response Dose-Response & IC50/IC90 Determination Primary_Screening->Dose_Response Cytotoxicity Cytotoxicity Assays (e.g., MTT) Dose_Response->Cytotoxicity Secondary_Assays Secondary Assays (e.g., Photostability) Dose_Response->Secondary_Assays Lead_Identification Lead Compound Identification Cytotoxicity->Lead_Identification Secondary_Assays->Lead_Identification

Caption: A typical experimental workflow for the synthesis and biological evaluation of new this compound derivatives.

References

Unveiling the Target of Neoaureothin in the HIV-1 Replication Cycle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the current understanding of Neoaureothin and its derivatives as inhibitors of the Human Immunodeficiency Virus Type 1 (HIV-1) replication cycle. While the precise molecular target of this compound remains to be definitively identified, existing research points towards a novel mechanism of action that sets it apart from currently approved antiretroviral therapies. This document summarizes the available experimental data, compares its mode of action with other HIV-1 inhibitors, and provides detailed experimental protocols for the key assays used in its characterization.

Mechanism of Action: A Post-Integration Blockade of Viral RNA Accumulation

Initial high-throughput screening of natural compounds identified the γ-pyrone polyketide this compound and its structural analog Aureothin as potent inhibitors of HIV-1. Subsequent research, spearheaded by Brack-Werner et al. (2020), has focused on synthetic derivatives to improve efficacy and safety profiles. A lead compound, designated as compound #7, has demonstrated superior anti-HIV-1 activity.

The primary mechanism of action for this class of compounds occurs at a post-integration stage of the HIV-1 replication cycle. Specifically, these molecules inhibit the de novo production of viral particles from integrated proviruses by preventing the accumulation of HIV-1 RNAs. This includes both the genomic RNA destined for new virions and the messenger RNAs (mRNAs) that encode for viral structural components. This unique mode of action distinguishes this compound derivatives from all current classes of clinical antiretroviral drugs which primarily target viral entry, reverse transcription, integration, or protease activity.

Proteomic analysis of peripheral blood mononuclear cells (PBMCs) treated with compound #7 did not reveal any significant global changes in cellular protein expression, suggesting a specific antiviral effect with good biocompatibility. However, the exact host or viral protein that this compound or its derivatives bind to in order to exert this effect on viral RNA accumulation is still under investigation.

Comparative Analysis of this compound Derivatives and Other HIV-1 Inhibitors

To contextualize the novelty of this compound's mechanism, the following table compares its activity with other inhibitors that act at various stages of the HIV-1 replication cycle.

Inhibitor Class Specific Target Effect on HIV-1 Replication Cycle Example Compound(s) This compound Derivative (Compound #7) Comparison
This compound Derivative Unknown (Post-integration) Blocks accumulation of viral RNAs Compound #7 Unique mechanism targeting a late-stage step in viral gene expression.
Reverse Transcriptase Inhibitors (NRTIs/NNRTIs) HIV-1 Reverse TranscriptasePrevents conversion of viral RNA to DNAZidovudine, EfavirenzActs much later in the replication cycle, after the provirus is integrated into the host genome.
Integrase Strand Transfer Inhibitors (INSTIs) HIV-1 IntegraseBlocks the integration of viral DNA into the host chromosomeRaltegravir, DolutegravirActs at a subsequent step to integration, affecting the expression of the integrated viral genes.
Protease Inhibitors (PIs) HIV-1 ProteasePrevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious virionsRitonavir, DarunavirActs at a later stage of viral maturation, while this compound derivatives act earlier by preventing the synthesis of the proteins that PIs target.
Transcription Inhibitors HIV-1 Tat/TAR, Host Factors (e.g., CDK9)Inhibit the transcription of the integrated provirusFlavopiridol (experimental)Potentially a similar stage of action, but the specific target of this compound is unknown and may involve different host or viral factors.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the supplementary information containing the specific protocols from the pivotal study by Brack-Werner et al. (2020) is not publicly available, this section provides detailed, generalized methodologies for the key experiments used to characterize the activity of this compound derivatives.

Quantification of HIV-1 RNA Accumulation using Real-Time Quantitative PCR (RT-qPCR)

This protocol is fundamental to determining the effect of this compound on the levels of viral RNA.

Objective: To quantify the amount of HIV-1 RNA in infected cells treated with a test compound.

Methodology:

  • Cell Culture and Infection:

    • Plate target cells (e.g., PBMCs or a T-cell line) at a suitable density.

    • Infect the cells with a known amount of HIV-1.

    • Simultaneously, treat the infected cells with various concentrations of the this compound derivative (and appropriate vehicle controls).

    • Incubate the cells for a period sufficient for viral gene expression (e.g., 48-72 hours).

  • RNA Extraction:

    • Harvest the cells and lyse them using a reagent that preserves RNA integrity (e.g., TRIzol).

    • Extract total RNA from the cell lysates following the manufacturer's protocol for the chosen extraction kit.

    • Treat the extracted RNA with DNase I to remove any contaminating proviral DNA.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and primers specific for a conserved region of the HIV-1 genome (e.g., in the gag or LTR region).

    • Include a no-reverse-transcriptase control to ensure that the subsequent PCR signal is not from contaminating DNA.

  • Quantitative PCR (qPCR):

    • Perform real-time PCR using the synthesized cDNA, specific primers, and a fluorescent probe (e.g., TaqMan) that targets the same conserved region of the HIV-1 genome.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control to normalize for variations in RNA input and RT efficiency.

    • Generate a standard curve using a plasmid containing the target HIV-1 sequence to determine the absolute copy number of viral RNA.

    • Analyze the data to determine the fold-change in HIV-1 RNA levels in treated cells compared to untreated controls.

Proteomic Analysis of Treated Cells using Mass Spectrometry

This protocol provides a global view of the cellular response to the inhibitor.

Objective: To identify and quantify changes in the proteome of host cells following treatment with a this compound derivative.

Methodology:

  • Sample Preparation:

    • Culture and treat cells as described in the RT-qPCR protocol.

    • Harvest the cells and wash them with phosphate-buffered saline (PBS).

    • Lyse the cells in a buffer containing detergents and protease inhibitors to extract total protein.

    • Quantify the protein concentration using a standard assay (e.g., BCA assay).

  • Protein Digestion:

    • Reduce the disulfide bonds in the proteins using a reducing agent (e.g., DTT).

    • Alkylate the cysteine residues to prevent re-formation of disulfide bonds (e.g., with iodoacetamide).

    • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

  • Peptide Labeling and Fractionation (for quantitative proteomics):

    • For relative quantification, peptides from different treatment groups can be labeled with isobaric tags (e.g., TMT or iTRAQ).

    • Combine the labeled peptide samples.

    • Fractionate the combined peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Analyze the peptide fractions by injecting them into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.

    • The mass spectrometer will first measure the mass-to-charge ratio of the intact peptides (MS1 scan).

    • Selected peptides are then fragmented, and the mass-to-charge ratios of the fragment ions are measured (MS2 scan).

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and their corresponding proteins from the MS/MS spectra.

    • Quantify the relative abundance of proteins between the different treatment groups based on the reporter ion intensities from the isobaric tags.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with the this compound derivative.

    • Use bioinformatics tools to perform pathway analysis on the differentially expressed proteins to understand the biological processes affected by the compound.

Visualizing the Experimental Workflow and HIV-1 Replication Cycle

To further clarify the experimental process and the point of intervention of this compound, the following diagrams have been generated using the DOT language.

HIV_Replication_Cycle cluster_early Early Stage cluster_late Late Stage Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription Transcription Integration->Transcription RNA_Processing RNA_Processing Transcription->RNA_Processing RNA_Accumulation Translation Translation RNA_Processing->Translation Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation This compound This compound This compound->RNA_Accumulation Blocks

Caption: HIV-1 Replication Cycle and the proposed point of intervention for this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Infect_Cells Infect Cells with HIV-1 Treat_Cells Treat with this compound Derivative Infect_Cells->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells RNA_Extraction RNA Extraction Harvest_Cells->RNA_Extraction Protein_Extraction Protein Extraction Harvest_Cells->Protein_Extraction RT_qPCR RT-qPCR for Viral RNA RNA_Extraction->RT_qPCR Mass_Spectrometry Proteomic Analysis (LC-MS/MS) Protein_Extraction->Mass_Spectrometry

Caption: General experimental workflow for evaluating the effect of this compound on HIV-1.

Future Directions and Conclusion

This compound and its derivatives represent a promising new class of anti-HIV-1 compounds with a novel mechanism of action. The key to advancing their development lies in the precise identification of their molecular target. Future research should focus on target deconvolution studies, such as affinity chromatography coupled with mass spectrometry, to isolate the binding partner(s) of these compounds. A deeper understanding of the specific cellular pathway being modulated will not only facilitate the optimization of this chemical scaffold but also potentially unveil new vulnerabilities in the HIV-1 replication cycle that can be exploited for therapeutic intervention. This guide serves as a foundational resource for researchers dedicated to this critical area of drug discovery.

A Head-to-Head Comparison of Neoaureothin with Commercial Nematicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective and environmentally benign nematicides is a critical endeavor in protecting global agriculture and advancing veterinary medicine. This guide provides a detailed, data-driven comparison of Neoaureothin (also known as Spectinabilin), a promising natural product, with established commercial nematicides. The following sections present quantitative performance data, in-depth experimental protocols, and visualizations of the mechanisms of action to facilitate an objective evaluation.

Data Presentation: Nematicidal Efficacy

The nematicidal activity of this compound and commercial nematicides is summarized below. The data is presented for different nematode species to provide a comprehensive overview of their potency.

CompoundTarget NematodeMetricValue (µg/mL)Exposure TimeCitation
This compound (Spectinabilin) Caenorhabditis elegans (L1 larvae)IC502.94824 hours[1]
Meloidogyne incognita (J2 larvae)Mortality~40% at 100 µg/mL72 hours[2][3]
Abamectin Meloidogyne incognitaLD501.562 hours[4]
Meloidogyne incognitaLD500.4224 hours[4]
Meloidogyne incognitaLC507.06Not Specified[5]
Fluopyram Meloidogyne incognitaEC505.182 hours
Meloidogyne incognitaLC500.8524 hours[6]
Fosthiazate Heterodera glycinesLC504.4112 hours

IC50: Half-maximal inhibitory concentration; LC50: Median lethal concentration; LD50: Median lethal dose.

Mechanisms of Action: Signaling Pathways

Understanding the mode of action is crucial for developing targeted and sustainable nematode control strategies. The following diagrams illustrate the distinct signaling pathways affected by this compound and the compared commercial nematicides.

Neoaureothin_Mechanism

Commercial_Nematicides_Mechanisms

Experimental Protocols

The following are generalized protocols for in vitro nematicidal assays based on published literature. Specific parameters may vary between studies.

Nematode Culture and Collection
  • Host Plant: A pure culture of the target nematode (e.g., Meloidogyne incognita) is maintained on a susceptible host plant, such as tomato (Solanum lycopersicum), in a greenhouse under controlled conditions.[1]

  • Juvenile Collection: Second-stage juveniles (J2s) are collected from the roots of heavily infested plants. Roots are washed to remove soil, and egg masses are picked using a fine needle. Egg masses are then incubated in water at approximately 27°C for 3-5 days to allow hatching. Freshly hatched J2s are collected for the bioassays.[1]

  • Egg Collection: For ovicidal assays, galled roots are cut into small pieces and agitated in a sodium hypochlorite (B82951) (NaOCl) solution (e.g., 0.5%) for 3-4 minutes to dissolve the egg mass matrix. The released eggs are then collected by sieving.[1]

In Vitro Nematicidal Bioassay (Mortality/Inhibition Assay)
  • Preparation of Test Solutions: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are then prepared to obtain a range of test concentrations. The final solvent concentration in the assay is kept low (typically ≤1%) to avoid toxicity to the nematodes.[7]

  • Assay Setup: The assay is typically conducted in multi-well plates (e.g., 96-well or 24-well). A specific volume of each test concentration is added to the wells, with multiple replications for each concentration.[1]

  • Nematode Inoculation: A suspension of a known number of J2s (e.g., ~100) is added to each well.[1]

  • Controls:

    • Negative Control: Contains the same concentration of the solvent used for the test compound dilutions but without the compound itself.[1]

    • Positive Control: A known commercial nematicide is used at a concentration known to cause mortality.[7]

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25-28°C) for a defined period (e.g., 24, 48, 72 hours).[1]

  • Data Collection and Analysis:

    • Mortality Assessment: After the incubation period, the number of dead and live nematodes in each well is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to physical stimuli (e.g., probing with a fine needle).[8]

    • LC50/IC50 Calculation: The mortality data is used to calculate the median lethal concentration (LC50) or the half-maximal inhibitory concentration (IC50) using statistical methods such as Probit analysis.[9][10]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro nematicidal bioassay.

Nematicidal_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis NematodeCulture 1. Nematode Culture & Collection of J2s/Eggs AssaySetup 3. Assay Setup in Multi-well Plates NematodeCulture->AssaySetup TestSolutionPrep 2. Preparation of Test Compound Dilutions TestSolutionPrep->AssaySetup Incubation 4. Incubation at Controlled Temperature AssaySetup->Incubation DataCollection 5. Mortality Assessment (Microscopy) Incubation->DataCollection LC50_Calc 6. LC50/IC50 Calculation DataCollection->LC50_Calc

References

Evaluating the Synergistic Effects of Neoaureothin with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Neoaureothin, a polyketide metabolite, has garnered interest for its potential therapeutic applications. This guide provides an objective comparison of this compound's performance when used in combination with other drugs, supported by experimental data and detailed methodologies. The focus is on the synergistic effects observed, particularly in the context of antiviral therapy.

Quantitative Analysis of Synergistic Effects

The synergistic interaction between a this compound derivative (referred to as Compound #7 in a key study) and established antiretroviral drugs has been evaluated against HIV-1. The primary method for quantifying synergy is the calculation of a Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1][2]

While the specific CI values for this compound combinations were not detailed in the initial reports, the synergistic activity was confirmed. The following table represents a typical presentation of such data, illustrating the potential dose reduction and enhanced efficacy achievable through combination therapy.

Table 1: Representative Synergistic Activity of a this compound Derivative (Compound #7) with Antiretroviral Drugs against HIV-1

Drug Combination (Ratio)IC50 (nM) - Compound #7 AloneIC50 (nM) - Partner Drug AloneIC50 (nM) - Compound #7 in CombinationIC50 (nM) - Partner Drug in CombinationCombination Index (CI)Synergy Level
Compound #7 + Reverse Transcriptase Inhibitor (e.g., AZT)4520157< 0.7Synergism
Compound #7 + Integrase Inhibitor (e.g., Raltegravir)455182< 0.7Synergism

Note: The data in this table are representative examples based on reports of synergistic activity and are intended for illustrative purposes. Actual IC50 and CI values would be determined experimentally.

Experimental Protocols

The determination of synergistic effects relies on robust experimental design and data analysis. The following is a detailed methodology based on the widely accepted Chou-Talalay method for assessing drug combinations.[1][2][3]

Protocol: Determination of Drug Synergy using the Chou-Talalay Method

1. Cell Culture and Virus Infection:

  • Human T-lymphocyte cell lines (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

  • Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).

2. Drug Preparation and Combination Ratios:

  • Stock solutions of this compound (or its derivative) and the partner drug (e.g., a reverse transcriptase or integrase inhibitor) are prepared in a suitable solvent (e.g., DMSO).

  • The half-maximal inhibitory concentration (IC50) of each drug alone is determined.

  • Drugs are combined at a constant ratio based on their individual IC50 values (e.g., 1:1, 1:2, 2:1 equipotent ratios) and serially diluted.

3. In Vitro Assay:

  • Infected cells are seeded in 96-well plates.

  • The single drugs and their combinations are added to the wells in a range of concentrations.

  • Control wells include untreated infected cells (positive control for viral replication) and uninfected cells (negative control).

  • The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

4. Measurement of Viral Replication:

  • Viral replication is quantified by measuring the level of a viral protein, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Alternatively, cell viability can be assessed using assays like the MTT or XTT assay, as viral infection leads to cell death.

5. Data Analysis:

  • The dose-response curves for each drug alone and in combination are generated.

  • The Combination Index (CI) is calculated using specialized software like CompuSyn, based on the median-effect principle.[2]

  • The CI values at different effect levels (e.g., 50%, 75%, and 90% inhibition) are determined to assess the level of synergy.

Signaling Pathways and Mechanism of Action

This compound's synergistic activity is believed to stem from its unique mechanism of action, which complements that of other antiviral drugs. While the precise signaling pathways are still under investigation, a plausible hypothesis involves the modulation of the ubiquitin-proteasome system (UPS). The UPS is a critical cellular pathway that regulates the degradation of proteins and is often hijacked by viruses, including HIV, to promote their replication.[4][5][6] By potentially interfering with the UPS, this compound may disrupt viral processes and enhance the efficacy of drugs that target specific viral enzymes.

Furthermore, the UPS is intricately linked to the regulation of the NF-κB signaling pathway, a key player in the inflammatory response and viral gene expression.[7][8][9] Inhibition of the proteasome can prevent the degradation of IκB, an inhibitor of NF-κB, thereby keeping NF-κB in an inactive state and potentially reducing viral replication.

Diagrams of Key Pathways

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Drug Targets Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription 1 Integration Integration Reverse Transcription->Integration 2 Transcription & Translation Transcription & Translation Integration->Transcription & Translation 3 Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding 4 Mature Virus Mature Virus Assembly & Budding->Mature Virus HIV HIV HIV->Viral Entry Reverse Transcriptase Inhibitors Reverse Transcriptase Inhibitors Reverse Transcriptase Inhibitors->Reverse Transcription Integrase Inhibitors Integrase Inhibitors Integrase Inhibitors->Integration

Caption: Simplified HIV life cycle and targets of antiretroviral drugs.

Caption: Potential mechanism of this compound via the Ubiquitin-Proteasome System.

Conclusion

The available evidence strongly suggests that this compound and its derivatives are promising candidates for combination therapy, particularly in the treatment of HIV. Their ability to act synergistically with existing antiretroviral drugs offers the potential for more effective treatment regimens with reduced dosages and, consequently, fewer side effects. Further research is warranted to fully elucidate the specific signaling pathways modulated by this compound and to obtain comprehensive quantitative data on its synergistic interactions with a broader range of therapeutic agents.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Neoaureothin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The responsible handling and disposal of chemical reagents are critical for protecting personnel and minimizing environmental impact. This document provides essential safety and logistical information for the proper disposal of Neoaureothin, a bacterial metabolite used in research.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to the following disposal protocols is essential to mitigate risks. This guide offers step-by-step procedures for the safe management of this compound waste, from personal protective equipment to final disposal.

I. Chemical and Physical Properties

A comprehensive understanding of a substance's properties is the foundation of its safe handling and disposal.

PropertyValue
Chemical Formula C₂₈H₃₁NO₆[1][2]
Molecular Weight 477.6 g/mol [2][3]
Appearance Solid[2]
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol[2]
CAS Number 59795-94-7[1][2]
Hazard Statements Harmful if swallowed (H302). Very toxic to aquatic life with long lasting effects (H410).[1]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[1]

II. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks.

  • Eye Protection: Wear safety goggles with side-shields.

  • Hand Protection: Use chemical-resistant protective gloves.

  • Body Protection: Wear a lab coat or other impervious clothing.

  • Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols. An eyewash station and safety shower should be readily accessible.

III. Step-by-Step Disposal Protocol

This compound waste, including the pure compound, contaminated materials, and solutions, must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash receptacles.

Step 1: Segregation of Waste

Proper segregation is the first step in a safe disposal workflow.

  • Solid Waste: Collect all solid waste, such as contaminated gloves, wipes, and plasticware, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including unused stock solutions and experimental solutions containing this compound, in a separate, leak-proof, and clearly labeled hazardous waste container.

Step 2: Chemical Inactivation (Best Practice)

While the primary directive is to send the waste to an approved disposal facility, an inactivation step can be a valuable best practice to minimize the toxicity and reactivity of the waste before disposal[4]. The following methods are based on procedures for Aureothricin, a related compound, and should be validated on a small scale before application to bulk waste[4].

Experimental Protocol: Oxidative Degradation with Sodium Hypochlorite (B82951)

  • Objective: To degrade this compound in aqueous solutions using a strong oxidizing agent.

  • Materials:

    • Aqueous this compound waste

    • Sodium hypochlorite solution (household bleach, typically 5-10% NaOCl)

    • Stir plate and stir bar

    • Fume hood

  • Procedure:

    • Place the aqueous this compound waste solution in a suitable container within a fume hood.

    • While stirring, slowly add sodium hypochlorite solution to the waste to achieve a final concentration of approximately 10%.

    • Be aware that the reaction may be exothermic and could release fumes; ensure adequate ventilation.

    • Crucially, do not mix bleach with acidic waste , as this can generate toxic chlorine gas.

    • Allow the mixture to react for at least 2 hours to ensure complete degradation.

Step 3: Final Disposal

All this compound waste, regardless of whether it has been chemically inactivated, must be disposed of through an approved hazardous waste disposal facility[1][4].

  • Ensure all waste containers are properly sealed and labeled with the contents, associated hazards, and the date of accumulation.

  • Follow all institutional, local, and national regulations for the disposal of hazardous waste.

IV. Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Neoaureothin_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_treatment Inactivation (Best Practice) cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) PPE->WorkArea Segregate Segregate Waste WorkArea->Segregate SolidWaste Solid Waste Container (Contaminated labware, gloves) Segregate->SolidWaste LiquidWaste Liquid Waste Container (Solutions containing this compound) Segregate->LiquidWaste FinalDisposal Dispose via Approved Hazardous Waste Facility SolidWaste->FinalDisposal Inactivate Chemically Inactivate (e.g., Oxidative Degradation) LiquidWaste->Inactivate Optional, but recommended Inactivate->FinalDisposal

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Neoaureothin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal protocols for handling Neoaureothin in a laboratory setting. Given the observed discrepancies among supplier Safety Data Sheets (SDS), a conservative approach to safety is strongly advised. The following procedures are based on the most comprehensive hazard classifications available and are designed to ensure the safety of researchers and the environment.

Quantitative Hazard and Physical Data

Due to conflicting information across various supplier safety data sheets, the following table summarizes the most pertinent available data for this compound (CAS No. 59795-94-7). Researchers should handle this compound with a high degree of caution.

PropertyValueCitation
CAS Number 59795-94-7[1][2]
Molecular Formula C₂₈H₃₁NO₆[2][3]
Molecular Weight 477.6 g/mol [2][3]
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[4]
Precautionary Statements P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP330: Rinse mouthP391: Collect spillageP501: Dispose of contents/ container to an approved waste disposal plant[4]
Biological Activity Androgen receptor (AR) antagonist, cytotoxic to A549, HCT116, and HepG2 cells, nematicidal activity.[2]
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol.[2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following PPE should be worn at all times.

  • Gloves : Wear two pairs of nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. Change gloves immediately if contaminated.

  • Eye Protection : Chemical safety goggles are required. A face shield should also be worn to provide additional protection against splashes.

  • Lab Coat : A disposable, fluid-resistant lab coat is recommended. If a reusable lab coat is worn, it should be professionally laundered and not taken home.

  • Respiratory Protection : While one SDS suggests respiratory protection is not required, given the compound's biological activity and the potential for aerosol generation, it is prudent to handle this compound in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Experimental Protocols: Safe Handling and Disposal Workflow

The following procedural steps provide a clear workflow for the safe handling and disposal of this compound.

1. Preparation and Handling:

  • Designated Area : All work with this compound should be conducted in a designated area within a chemical fume hood to minimize exposure.

  • Weighing : If weighing the solid compound, do so on a tared, disposable weigh boat within the fume hood.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure all containers are clearly labeled.

  • Avoid Ingestion and Inhalation : Do not eat, drink, or smoke in the laboratory. Handle the compound in a manner that minimizes the generation of dust or aerosols.

2. Spill Management:

  • Small Spills : For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).

  • Collection : Carefully collect the absorbed material and contaminated debris into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination : Decontaminate the spill area with a suitable laboratory detergent and water.

3. Disposal Plan:

  • Waste Segregation : All this compound waste, including empty containers, contaminated PPE, and experimental waste, must be segregated as hazardous waste.

  • Container Labeling : Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Aquatic Toxicity : Due to its high aquatic toxicity, do not dispose of this compound down the drain.[4] All waste must be collected for incineration by a licensed environmental disposal company.

  • Institutional Guidelines : Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh this compound prep_hood->prep_weigh prep_solution Prepare Solution prep_weigh->prep_solution handle_experiment Conduct Experiment prep_solution->handle_experiment Proceed with caution spill_contain Contain Spill handle_experiment->spill_contain If spill occurs dispose_segregate Segregate Hazardous Waste handle_experiment->dispose_segregate Post-experiment spill_collect Collect Waste spill_contain->spill_collect spill_decontaminate Decontaminate Area spill_collect->spill_decontaminate spill_decontaminate->dispose_segregate dispose_label Label Waste Container dispose_segregate->dispose_label dispose_contact Contact EHS for Pickup dispose_label->dispose_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.